Copper(II) sulfate hydrate
Description
The exact mass of the compound Cupric sulfate monohydrate is 176.891891 g/mol and the complexity rating of the compound is 62.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
copper;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLGTUKGYURDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058284 | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10257-54-2, 23254-43-5 | |
| Record name | Cupric sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(II) sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Copper(II) Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), a compound of significant interest across various scientific disciplines, including its applications as a catalyst and in the development of novel materials. This document details established synthesis protocols and outlines key analytical techniques for the thorough characterization of the final product.
Synthesis of Copper(II) Sulfate Pentahydrate
The synthesis of copper(II) sulfate pentahydrate can be achieved through several laboratory-scale methods. The choice of method often depends on the available starting materials and the desired purity of the final product. Below are detailed protocols for three common synthesis routes.
From Copper(II) Oxide
This method involves the reaction of an insoluble metal oxide with a dilute acid to form a soluble salt.[1]
Reaction: CuO(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l)
Experimental Protocol:
-
To a 100 cm³ beaker, add 20 cm³ of 0.5 M sulfuric acid.
-
Carefully heat the acid on a hot plate or using a Bunsen burner with a gentle blue flame until it is nearly boiling.[1][2]
-
Incrementally add small portions of copper(II) oxide powder (approximately 1 g total) to the hot acid using a spatula, stirring continuously with a glass rod.[1] The black copper(II) oxide will react to form a blue solution of copper(II) sulfate.[1]
-
Continue heating gently for 1-2 minutes after the final addition of copper(II) oxide to ensure the reaction is complete.[1]
-
Allow the solution to cool slightly.
-
Filter the hot solution to remove any unreacted copper(II) oxide.
-
Transfer the filtrate to an evaporating basin and gently heat to concentrate the solution. To obtain crystals, do not evaporate to dryness.[3]
-
Allow the concentrated solution to cool slowly at room temperature. Blue crystals of copper(II) sulfate pentahydrate will form.
-
Isolate the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals on filter paper at room temperature.
From Copper(II) Carbonate
This method utilizes the reaction of a metal carbonate with a dilute acid.
Reaction: CuCO₃(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l) + CO₂(g)[4]
Experimental Protocol:
-
Add 25 cm³ of 1.0 M sulfuric acid to a 100 cm³ beaker.
-
Gradually add copper(II) carbonate powder in small portions with a spatula, stirring continuously. Effervescence will be observed due to the production of carbon dioxide gas.[5]
-
Continue adding copper(II) carbonate until the effervescence ceases, indicating that the acid has been neutralized. An excess of the carbonate should be added to ensure all the acid has reacted.[3]
-
Gently heat the mixture to about 70°C to ensure the reaction is complete and to aid in the subsequent filtration.[5]
-
Filter the mixture to remove the excess unreacted copper(II) carbonate.
-
Transfer the filtrate to an evaporating basin and gently heat to reduce the volume by approximately half, creating a supersaturated solution.[3]
-
Allow the solution to cool slowly. Blue, rhombic crystals will form.[3]
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a minimal amount of cold deionized water and then dry them.
Purification by Recrystallization
For applications requiring high purity, commercially available or synthesized copper(II) sulfate pentahydrate can be purified by recrystallization. This process relies on the principle that the solubility of copper(II) sulfate in water is significantly higher at elevated temperatures.[6]
Experimental Protocol:
-
In a beaker, add the impure copper(II) sulfate crystals to a volume of deionized water.
-
Heat the mixture to boiling while stirring to dissolve the crystals. Continue adding small portions of the impure solid until no more dissolves, creating a saturated solution.[6]
-
To ensure the solution is not overly saturated, which could lead to premature crystallization during filtration, add a small amount of additional hot water (approximately 20% of the initial volume).[6]
-
Preheat a filter funnel and receiving flask with boiling water to prevent crystallization on the filter paper.[6]
-
Quickly filter the hot, saturated solution to remove any insoluble impurities.[6]
-
Cover the beaker containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. For larger crystals, slower cooling is preferred.
-
Further cooling in an ice bath can increase the yield of crystals.[7]
-
Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and allow them to air dry.
Characterization of Copper(II) Sulfate Pentahydrate
Thorough characterization is essential to confirm the identity, purity, and crystalline structure of the synthesized copper(II) sulfate pentahydrate.
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phase and determining the crystal structure of a material.[8] Copper(II) sulfate pentahydrate crystallizes in the triclinic system.[8] The diffraction pattern will show a series of peaks at specific 2θ angles, which are characteristic of the compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 16.15 | 5.48 | 45 |
| 18.75 | 4.73 | 100 |
| 21.37 | 4.15 | 20 |
| 22.61 | 3.93 | 15 |
| 23.87 | 3.72 | 18 |
| 27.13 | 3.28 | 25 |
| 29.19 | 3.06 | 30 |
| 31.26 | 2.86 | 22 |
| 32.65 | 2.74 | 12 |
| 48.48 | 1.88 | 35 |
Data compiled from representative XRD patterns.[2][8] The presence of sharp, well-defined peaks indicates a high degree of crystallinity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of copper(II) sulfate pentahydrate is characterized by absorption bands corresponding to the vibrations of the water molecules and the sulfate anions.
| Wavenumber (cm⁻¹) | Assignment |
| ~3420 (broad) | O-H stretching vibrations of water molecules[1] |
| ~1667 | H-O-H bending vibrations of water molecules[1] |
| ~1063-1128 | S-O stretching vibrations of the sulfate group |
| ~860 | Bending vibrations of the sulfate group |
Data compiled from various sources.[1][9]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound. The dehydration of copper(II) sulfate pentahydrate occurs in distinct steps upon heating.
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |
| 50 - 150 | ~14.4 | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O[10][11] |
| 50 - 150 | ~14.4 | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O[10][11] |
| 170 - 260 | ~7.2 | CuSO₄·H₂O → CuSO₄ + H₂O[11] |
| 600 - 880 | ~32.1 | CuSO₄ → CuO + SO₃ (decomposes to SO₂ + ½O₂)[10] |
The temperature ranges can vary depending on the heating rate.[11] The DSC curve will show corresponding endothermic peaks for each dehydration step.[12]
UV-Visible Spectroscopy
UV-Visible spectroscopy of an aqueous solution of copper(II) sulfate pentahydrate shows a broad absorption band in the visible region, which is responsible for its characteristic blue color. This absorption is due to d-d electronic transitions of the [Cu(H₂O)₆]²⁺ complex.
| Parameter | Value |
| λmax | ~800 nm[13] |
Elemental Analysis
The elemental composition of the synthesized copper(II) sulfate pentahydrate can be confirmed using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the determination of copper and other metallic impurities.[3] The theoretical elemental composition is provided below.
| Element | Symbol | Atomic Mass ( g/mol ) | Percentage by Mass |
| Copper | Cu | 63.55 | 25.45% |
| Sulfur | S | 32.07 | 12.84% |
| Oxygen | O | 16.00 | 57.67% |
| Hydrogen | H | 1.01 | 4.04% |
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Spectroscopic and diffraction studies of polycrystalline copper sulfate pentahydrate at shocked conditions [ouci.dntb.gov.ua]
- 5. shimadzu.com [shimadzu.com]
- 6. WebElements Periodic Table » Copper » copper sulphate pentahydrate [webelements.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijses.com [ijses.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. ama-science.org [ama-science.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrated Forms of Copper(II) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various hydrated forms of copper(II) sulfate (B86663), detailing their chemical and physical properties, the transitions between them, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this versatile compound.
Introduction to Copper(II) Sulfate and its Hydrates
The transition between these hydrated states is a reversible process, typically governed by temperature and humidity, making copper(II) sulfate a classic example for studying hydration and dehydration phenomena. Understanding the properties of each hydrated form is critical for its diverse applications, ranging from a fungicide in agriculture to a catalyst in organic synthesis and an electrolyte in electroplating.[3]
Properties of Copper(II) Sulfate Hydrates
The physical and chemical properties of copper(II) sulfate are intrinsically linked to its degree of hydration. The following tables summarize the key quantitative data for the anhydrous form and its common hydrates for easy comparison.
Table 1: General and Physical Properties
| Property | Anhydrous (Chalcocyanite) | Monohydrate (Poitevinite) | Trihydrate (Bonattite) | Pentahydrate (Chalcanthite) | Heptahydrate (Boothite) |
| Chemical Formula | CuSO₄ | CuSO₄·H₂O | CuSO₄·3H₂O | CuSO₄·5H₂O | CuSO₄·7H₂O |
| Molar Mass ( g/mol ) | 159.61[2] | 177.62 | 213.66[4] | 249.69[2] | 285.72[5] |
| Appearance | Gray-white to pale green powder[6][7] | Light blue powder | Pale blue crystals[8] | Bright blue crystals or powder[1][2] | Light blue, fibrous or massive[9] |
| Density (g/cm³) | 3.60[2] | ~2.284 | 2.663 (synthetic)[8] | 2.286[2] | 1.94 - 2.1[6][10] |
| Crystal System | Orthorhombic[2] | Triclinic | Monoclinic[8] | Triclinic[7] | Monoclinic[6][9] |
| Space Group | Pnma[4] | P1 | Cc or C2/c[8] | P1 | P2₁/c[9] |
Table 2: Thermal and Solubility Properties
| Property | Anhydrous | Monohydrate | Trihydrate | Pentahydrate | Heptahydrate |
| Melting Point (°C) | Decomposes at ~590-650[2] | Decomposes | Decomposes | Decomposes at ~110[2] | Dehydrates |
| Decomposition Behavior | Decomposes to CuO and SO₃ above 650°C[7] | Formed above 114°C from pentahydrate[11] | Formed from pentahydrate above 30.6°C[11] | Loses H₂O in stages starting around 63°C[2] | Dehydrates to chalcanthite[6] |
| Solubility in Water (g/L) | 201 at 20°C[2] | Soluble | Soluble[8] | 316 at 0°C, 2033 at 100°C[2] | Soluble[6] |
| Enthalpy of Solution (kJ/mol) | -66.5[12] | - | - | +11.7[12] | - |
| Enthalpy of Hydration (kJ/mol) | -78.2 (to form pentahydrate)[12] | - | - | - | - |
Interconversion of Hydrated Forms
The various hydrated forms of copper(II) sulfate can be interconverted by controlling the temperature and water vapor pressure. This relationship is fundamental to understanding their stability and reactivity. The thermal decomposition of the pentahydrate is a stepwise process, leading to the formation of lower hydrates and eventually the anhydrous salt.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and characterization of copper(II) sulfate hydrates.
Synthesis of Copper(II) Sulfate Pentahydrate
This protocol describes the synthesis of copper(II) sulfate pentahydrate from copper metal.
Materials:
-
Fine copper turnings (approx. 3.0 g)
-
3 M Sulfuric acid (H₂SO₄), 25 mL
-
Concentrated (15.8 M) Nitric acid (HNO₃), 7.5 mL[13]
-
Deionized water
-
50% Ethanol (B145695) solution
-
95% Ethanol
-
250 mL Beaker
-
600 mL Beaker (for secondary containment)
-
25 mL Graduated cylinder
-
Hot plate
-
250 mL Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Tare a 250-mL beaker and add approximately 3.0 grams of fine copper turnings, recording the exact mass.
-
Place the beaker inside a 600-mL beaker for secondary containment.
-
In a fume hood, add 25 mL of 3 M sulfuric acid to the copper.
-
Carefully add 7.5 mL of concentrated nitric acid to the mixture. A toxic brown gas (NO₂) will be produced; remain in the fume hood until the gas evolution subsides.[13]
-
Heat the reaction mixture on a hot plate at a medium-low setting for about 20 minutes, or until all the copper has dissolved.[13]
-
Immediately pour the hot solution into a 250-mL Erlenmeyer flask.
-
Allow the solution to cool on the benchtop for about 5 minutes, swirling occasionally.
-
Once crystals begin to appear, stopper the flask and cool it under cold tap water until it reaches room temperature.
-
Place the flask in an ice bath for 10-15 minutes to promote further crystallization.[13]
-
Set up a Buchner funnel for vacuum filtration.
-
Decant the supernatant liquid and transfer the crystals to the funnel.
-
Wash the crystals with two small portions of ice-cold 50% ethanol solution, followed by two small portions of ice-cold 95% ethanol.
-
Allow the crystals to air dry on the filter paper for several minutes with the vacuum running.
-
Transfer the dried crystals to a pre-weighed watch glass and determine the final mass.
Thermal Gravimetric Analysis (TGA) of Copper(II) Sulfate Pentahydrate
TGA is used to study the thermal stability and decomposition of the hydrates by measuring the change in mass as a function of temperature.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TGA/SDTA851e)
-
Alumina (B75360) crucibles
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh approximately 5-10 mg of copper(II) sulfate pentahydrate into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.
-
Record the mass loss as a function of temperature.
Expected Results: The dehydration of CuSO₄·5H₂O typically occurs in three main steps:
-
Step 1: Loss of two water molecules (CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O) at approximately 63-100°C.[2][14]
-
Step 2: Loss of two more water molecules (CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O) at approximately 109-150°C.[2][14]
-
Step 3: Loss of the final water molecule (CuSO₄·H₂O → CuSO₄ + H₂O) at approximately 200-250°C.[2][14]
X-Ray Diffraction (XRD) Analysis
XRD is a non-destructive technique used to identify the crystalline phases of the different copper(II) sulfate hydrates based on their unique diffraction patterns.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).[15]
-
Sample holder (e.g., zero-diffraction plate for small sample amounts).
Procedure:
-
Finely grind the copper(II) sulfate hydrate (B1144303) sample into a homogenous powder using a mortar and pestle.
-
Mount the powder onto the sample holder, ensuring a flat and level surface.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters for data collection. A typical scan range would be from 10° to 80° 2θ with a step size of 0.02° and a scan speed of 2°/min.
-
Initiate the X-ray scan and collect the diffraction data.
-
The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).
-
Identify the crystalline phases by comparing the experimental peak positions and relative intensities to standard diffraction patterns from a database such as the International Centre for Diffraction Data (ICDD).[10]
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and bonding within the crystal lattice of the different hydrates.
Instrumentation:
-
Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Microscope for sample focusing.
Procedure:
-
Place a small amount of the copper(II) sulfate hydrate sample on a microscope slide.
-
Position the slide under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Set the data acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio.
-
Collect the Raman spectrum over a relevant spectral range (e.g., 100 cm⁻¹ to 4000 cm⁻¹).
-
The resulting spectrum will show characteristic peaks corresponding to the vibrational modes of the sulfate anion (SO₄²⁻), the coordinated water molecules, and the Cu-O bonds.[16]
Expected Spectral Features:
-
Sulfate (SO₄²⁻) vibrations: Strong peaks are typically observed around 985 cm⁻¹ (ν₁ symmetric stretch), 450 cm⁻¹ (ν₂ bend), 1100 cm⁻¹ (ν₃ antisymmetric stretch), and 615 cm⁻¹ (ν₄ bend).[17]
-
Water (H₂O) vibrations: Broad bands in the region of 3000-3600 cm⁻¹ correspond to the O-H stretching modes, and bending modes appear around 1600 cm⁻¹.[16]
-
Lattice vibrations: Low-frequency modes below 400 cm⁻¹ are associated with the vibrations of the crystal lattice.[16]
The precise positions and splitting of these peaks will vary for each hydrated form, providing a unique spectral fingerprint for identification.
Conclusion
The hydrated forms of copper(II) sulfate represent a fascinating and fundamentally important system in inorganic chemistry. Their distinct physical and chemical properties, driven by the degree of hydration, are critical to their wide-ranging applications. This guide has provided a detailed summary of the quantitative properties of the anhydrous, monohydrate, trihydrate, pentahydrate, and heptahydrate forms, along with standardized experimental protocols for their synthesis and characterization. It is our hope that this comprehensive resource will be of significant value to researchers, scientists, and drug development professionals in their work with this versatile compound.
References
- 1. Solved CHOICE II, PREPARATION OF COPPER(II) SULFATE | Chegg.com [chegg.com]
- 2. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. Copper Sulfate Technical Fact Sheet [npic.orst.edu]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Copper(2+) sulfate heptahydrate | CuH14O11S | CID 22386232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. mindat.org [mindat.org]
- 10. Boothite Mineral Data [webmineral.com]
- 11. youtube.com [youtube.com]
- 12. ins-europa.org [ins-europa.org]
- 13. ijses.com [ijses.com]
- 14. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemiphys.com [chemiphys.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Copper(II) Sulfate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of copper(II) sulfate (B86663) monohydrate (CuSO₄·H₂O). The document details the crystallographic parameters, experimental protocols for synthesis and analysis, and visual representations of the experimental workflow and the copper(II) ion's coordination environment. This information is crucial for understanding the solid-state properties of this compound, which can be relevant in various fields, including materials science and drug development, where precise control over crystalline forms is paramount.
Crystallographic Data Summary
The crystal structure of copper(II) sulfate monohydrate, found in nature as the mineral poitevinite, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system, belonging to the P1 space group. This low-symmetry system indicates a complex arrangement of atoms within the unit cell. The detailed crystallographic data is summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a-axis (Å) | 5.12(1) |
| b-axis (Å) | 5.160(1) |
| c-axis (Å) | 7.535(2) |
| α (°) | 107.06(1) |
| β (°) | 107.40(1) |
| γ (°) | 92.73(1) |
| Unit Cell Volume (ų) | 179.59 |
Experimental Protocols
Synthesis and Crystal Growth of Copper(II) Sulfate Monohydrate
The synthesis of single crystals of copper(II) sulfate monohydrate suitable for X-ray diffraction can be achieved through controlled dehydration of copper(II) sulfate pentahydrate or by slow evaporation from an aqueous solution under specific conditions. The following is a generalized protocol for the slow evaporation method:
-
Preparation of a Saturated Solution: Prepare a saturated aqueous solution of high-purity copper(II) sulfate (CuSO₄) at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filtration: Filter the warm, saturated solution through a fine filter paper to remove any insoluble impurities.
-
Controlled Evaporation: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow and controlled evaporation of the solvent at a constant temperature. A stable temperature is crucial to prevent rapid crystallization and the formation of polycrystalline material.
-
Crystal Nucleation and Growth: Allow the solution to stand undisturbed for several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the nucleation and growth of single crystals.
-
Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the solution using tweezers.
-
Drying: Gently dry the harvested crystals with a lint-free cloth or by placing them on a filter paper to remove any residual solvent.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow for this analysis is as follows:
-
Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated. The diffraction pattern is recorded by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic sensibility.
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a compound like copper(II) sulfate monohydrate.
Caption: Experimental workflow for crystal structure analysis.
Coordination Environment of Copper(II) in Monohydrate
The coordination geometry around the central copper(II) ion is a critical feature of the crystal structure. In copper(II) sulfate monohydrate, the Cu²⁺ ion is expected to be in a distorted octahedral environment, coordinated by oxygen atoms from both the water molecule and the sulfate anions. The following diagram provides a schematic representation of this coordination.
Caption: Coordination of the Copper(II) ion.
An In-depth Technical Guide to the Solubility of Copper(II) Sulfate Pentahydrate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in various organic solvents. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized.
Executive Summary
Copper(II) sulfate pentahydrate, a widely used inorganic salt, exhibits varied solubility in organic solvents, a critical factor in its application in organic synthesis, catalysis, and formulation development. While highly soluble in water, its solubility in organic media is generally limited and highly dependent on the solvent's polarity and its ability to interact with the salt's ionic lattice and coordinated water molecules. This document collates available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the factors influencing its dissolution.
Quantitative Solubility Data
The solubility of copper(II) sulfate pentahydrate in organic solvents is significantly lower than in aqueous systems. The following table summarizes the available quantitative and qualitative data for several common organic solvents.
| Solvent | Chemical Formula | Temperature (°C) | Solubility | Reference |
| Methanol (B129727) | CH₃OH | 18 | 1.04 g / 100 mL | [1] |
| Methanol | CH₃OH | 20 | 15.6 g / L | [2] |
| Ethanol (B145695) | C₂H₅OH | - | Slightly Soluble | [3][4] |
| Ethanol | C₂H₅OH | - | Insoluble | [5][6] |
| Glycerol (B35011) | C₃H₈O₃ | - | Soluble | [3][4] |
| Acetone (B3395972) | C₃H₆O | - | Insoluble | [5][6][7] |
Note: Conflicting reports exist for ethanol, with most sources indicating it is insoluble or only very slightly soluble. This discrepancy may arise from differences in experimental conditions or the hydration state of the copper sulfate used.
Copper(II) sulfate pentahydrate is generally soluble in methanol and glycerol, but insoluble in ethanol and acetone.[3][4][5][6] Specifically, its solubility in methanol has been reported as 10.4 g/L at 18 °C.[5] Another source indicates a solubility of 1.1 g/100 ml in methanol.[8] The anhydrous form of copper sulfate is insoluble in ethanol.[5]
Factors Influencing Solubility
The dissolution of an ionic hydrate (B1144303) like CuSO₄·5H₂O in an organic solvent is a complex process governed by several interrelated factors. The following diagram illustrates these key relationships.
A solvent's polarity and its capacity for hydrogen bonding are primary drivers of solubility. Highly polar solvents like methanol can better solvate the Cu²⁺ and SO₄²⁻ ions. The strong lattice energy of the ionic crystal must be overcome by the energy released from solute-solvent interactions. The five water molecules of hydration also play a crucial role, as they can interact with the solvent.
Experimental Protocol for Solubility Determination
The isothermal equilibrium method is a standard and reliable technique for determining the solubility of a salt in a given solvent.
4.1 Principle
A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the solute in the liquid phase is determined gravimetrically or via spectroscopic methods.
4.2 Experimental Workflow
The following diagram outlines the typical workflow for the isothermal equilibrium method.
4.3 Detailed Methodology
-
Preparation of Saturated Solution: Add an excess amount of copper(II) sulfate pentahydrate crystals to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath). The presence of excess solid solute is essential to ensure saturation is achieved.
-
Equilibration: The mixture is agitated continuously (e.g., using a magnetic stirrer) at a constant, precisely controlled temperature for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the kinetics of dissolution.
-
Sample Withdrawal: After equilibration, agitation is stopped, and the excess solid is allowed to settle completely. A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent aspiration of solid particles). The exact volume or weight of the withdrawn sample is recorded.
-
Quantification:
-
Gravimetric Analysis: The withdrawn aliquot is placed in a pre-weighed container. The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the salt). The container with the dry residue is then weighed. The difference in weight gives the mass of the dissolved copper(II) sulfate.
-
Spectroscopic Analysis: Alternatively, the concentration of copper(II) in the supernatant can be determined using techniques such as Atomic Absorption Spectroscopy (AAS) or UV-Visible Spectroscopy after appropriate dilution and calibration.
-
-
Calculation: The solubility is calculated and expressed in standard units, such as grams of solute per 100 g of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).
Conclusion
The solubility of copper(II) sulfate pentahydrate in organic solvents is limited and highly selective. Polar, protic solvents like methanol and glycerol show some solvating power, whereas less polar or aprotic solvents like ethanol and acetone are poor solvents for this salt. For researchers and developers, understanding these solubility characteristics is fundamental for designing synthetic routes, developing formulations, and controlling reaction conditions. When precise solubility data is required, the isothermal equilibrium method provides a robust and reliable experimental approach.
References
- 1. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. oiv.int [oiv.int]
- 3. Copper Sulfate Pentahydrate (CuSO4-5H2O) Fine Crystal [cdibuffalo.com]
- 4. cdibuffalo.com [cdibuffalo.com]
- 5. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 6. Client Challenge [copper-chemistry.fandom.com]
- 7. Is the reaction of copper sulfate and acetone a physical or — Alloprof [alloprof.qc.ca]
- 8. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Decomposition of Copper(II) Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the thermal decomposition of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). It details the sequential degradation process, presents quantitative data from thermogravimetric analysis (TGA), outlines typical experimental protocols, and provides visual diagrams of the decomposition pathway and analytical workflow.
Introduction
Copper(II) sulfate pentahydrate is a crystalline solid and the most common hydrated form of copper(II) sulfate. Its thermal decomposition is a well-documented, multi-step process involving dehydration followed by the breakdown of the anhydrous salt. This process is a classic example used in thermogravimetric analysis (TGA) and serves as a valuable case study for understanding the thermal stability of hydrated compounds, which is critical in fields such as materials science, catalysis, and pharmaceutical development, where the hydration state of a substance can significantly impact its properties and efficacy.
The Stepwise Decomposition Pathway
The thermal decomposition of copper(II) sulfate pentahydrate does not occur in a single step. Instead, it involves a series of distinct stages, primarily driven by the loss of water molecules of crystallization, followed by the decomposition of the resulting anhydrous salt at higher temperatures.
The dehydration process occurs in three main steps below 280-300°C.[1][2] The initial blue crystals of CuSO₄·5H₂O lose their water of crystallization to form a white or off-white anhydrous powder, CuSO₄.[3][4][5] Upon further heating to higher temperatures (around 600-650°C), the anhydrous copper(II) sulfate decomposes into copper(II) oxide (CuO), a black solid, and sulfur trioxide (SO₃) gas.[4][6][7]
The generally accepted reaction sequence is as follows:
-
CuSO₄·5H₂O(s) → CuSO₄·3H₂O(s) + 2H₂O(g)
-
CuSO₄·3H₂O(s) → CuSO₄·H₂O(s) + 2H₂O(g)
-
CuSO₄·H₂O(s) → CuSO₄(s) + H₂O(g)
-
CuSO₄(s) → CuO(s) + SO₃(g)
It is important to note that the final decomposition step can be more complex. The sulfur trioxide (SO₃) produced is often unstable at the high temperatures required for decomposition and can further break down into sulfur dioxide (SO₂) and oxygen (O₂).[6][8][9]
Quantitative Analysis of Decomposition
Thermogravimetric analysis (TGA) is the primary technique used to quantitatively study the decomposition. The mass of the sample is monitored as a function of temperature, revealing distinct mass loss steps corresponding to the different stages of the reaction.
| Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| 1 | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O | 50 - 150[10][11][12] | 14.43% | ~14.4%[13] |
| 2 | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O | 50 - 150[10][11][12] | 14.43% | ~14.4%[13] |
| 3 | CuSO₄·H₂O → CuSO₄ + H₂O | 170 - 260[12] | 7.21% | ~7.2%[13] |
| 4 | CuSO₄ → CuO + SO₃ | > 600[6][9] | 32.08% | ~32.1% - 32.87%[8][13] |
Note: Temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The data presented is typically obtained using Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).
Typical TGA Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer, such as a TGA/SDTA851e, is used.[8] For evolved gas analysis, the TGA can be coupled to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR).[8][14]
-
Sample Preparation: A small sample (typically 5-10 mg) of copper(II) sulfate pentahydrate is lightly crushed using a pestle and mortar.[1]
-
Crucible: The sample is placed in an inert crucible, commonly made of alumina.[1]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing nitrogen (e.g., 20 mL/min) or air, to ensure reproducibility.[1]
-
Heating Program: The sample is heated under non-isothermal conditions at a constant heating rate, for example, 10°C/min.[1]
-
Data Acquisition: The instrument simultaneously records the sample's mass and temperature. The rate of mass loss (DTG curve) is also calculated, which helps in resolving overlapping decomposition steps.[1][15]
Visualizations
Decomposition Pathway Diagram
Caption: Sequential thermal decomposition pathway of CuSO₄·5H₂O.
Experimental Workflow for TGA
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. asianpubs.org [asianpubs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.in [brainly.in]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. thermalsupport.com [thermalsupport.com]
An In-Depth Technical Guide to the Application of Anhydrous vs. Hydrated Copper(II) Sulfate in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distinct applications of anhydrous and hydrated copper(II) sulfate (B86663) in key chemical reactions. The choice between these two forms is often critical for reaction efficiency, yield, and purity. This document outlines their roles as reagents and catalysts, providing detailed experimental protocols and quantitative data to inform reaction design and optimization.
Physicochemical Properties: A Comparative Overview
The fundamental difference between anhydrous (CuSO₄) and hydrated copper(II) sulfate (CuSO₄·5H₂O) lies in the presence of water of crystallization.[1][2][3] This water content dictates their physical appearance, reactivity, and suitability for specific applications.[4][5] Anhydrous copper(II) sulfate is a white powder, while the pentahydrate form consists of bright blue crystals.[2][3]
| Property | Anhydrous Copper(II) Sulfate (CuSO₄) | Hydrated Copper(II) Sulfate (CuSO₄·5H₂O) | Key Implications for Reactions |
| Appearance | White to grayish-white powder[2][3] | Blue crystalline solid[2][3] | Visual indicator of hydration state. |
| Hygroscopicity | Highly hygroscopic; readily absorbs water[1][3] | Stable under normal conditions | Anhydrous form is an effective drying agent.[3] |
| Reaction with Water | Exothermic reaction to form the hydrated salt[6][7] | Dissolves in water | The anhydrous form can be used to detect the presence of water.[8] |
| Solubility | Soluble in water (forms hydrated complex) | Readily soluble in water | Hydrated form is preferred for preparing aqueous solutions. |
| Primary Function in Water-Sensitive Reactions | Dehydrating agent, water scavenger[3] | Not suitable | Critical for reactions where water inhibits or causes side reactions. |
| Primary Function in Aqueous-Based Reactions | Generally not used directly | Precursor for catalysts or reagents[9] | Ideal for reactions performed in water or aqueous co-solvents. |
Applications in Specific Reactions
The choice between anhydrous and hydrated copper(II) sulfate is dictated by the specific requirements of the chemical transformation.
Anhydrous Copper(II) Sulfate as a Dehydrating Agent
Anhydrous CuSO₄ is a powerful and convenient drying agent for organic solvents and reaction mixtures.[3] Its high affinity for water makes it particularly useful in reactions that are sensitive to moisture.
Experimental Protocol: Dehydration of an Organic Solvent
Objective: To remove trace amounts of water from an organic solvent (e.g., ethanol, acetonitrile) using anhydrous copper(II) sulfate.
Materials:
-
Anhydrous copper(II) sulfate (white powder)
-
Organic solvent to be dried
-
Anhydrous sodium sulfate (optional, for pre-drying)
-
Magnetic stirrer and stir bar
-
Flask with a stopper or septum
-
Filtration apparatus (e.g., funnel, filter paper)
Procedure:
-
Place the organic solvent in a clean, dry flask equipped with a magnetic stir bar.
-
Add anhydrous copper(II) sulfate powder to the solvent. A typical loading is 10-20 g per 100 mL of solvent, but this can be adjusted based on the expected water content.
-
Stopper the flask and stir the mixture at room temperature. The anhydrous copper(II) sulfate will turn blue as it absorbs water.[8]
-
Continue stirring until the powder no longer changes color, indicating that the water has been absorbed. This may take several hours.
-
For highly sensitive applications, allow the mixture to stand overnight.
-
Decant or filter the dried solvent to remove the hydrated copper(II) sulfate.
-
The regenerated blue copper(II) sulfate can be heated to drive off the water and be reused.[6]
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. differencebetween.com [differencebetween.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. difference.wiki [difference.wiki]
- 6. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. scienceopen.com [scienceopen.com]
The Crucial Role of Water of Crystallization in Copper(II) Sulfate Hydrate: A Technical Guide
An in-depth exploration of the structural and functional significance of water molecules in copper(II) sulfate (B86663), tailored for researchers, scientists, and drug development professionals.
The presence of water of crystallization within the lattice of copper(II) sulfate profoundly influences its chemical and physical properties, transforming it from a white, amorphous powder into a vibrant blue crystalline solid. This guide delves into the integral role of these water molecules, offering a detailed examination of the structural changes, thermochromic properties, and the practical applications that arise from the hydration and dehydration of copper(II) sulfate.
Structural and Physicochemical Properties: A Tale of Two Forms
The most commonly encountered form of copper(II) sulfate is the pentahydrate (CuSO₄·5H₂O), a bright blue crystalline solid.[1][2] In contrast, the anhydrous form (CuSO₄) is a white powder.[2] The five water molecules in the pentahydrate are not merely entrapped within the crystal lattice; they are integral to its structure.[3] Four of the water molecules act as ligands, directly coordinating with the copper(II) ion in a square planar geometry.[4][5] The fifth water molecule is held in the lattice by hydrogen bonds, linking the [Cu(H₂O)₄]²⁺ complex to the sulfate anions.[4][5][6] This coordination of water molecules with the d-orbitals of the copper ion is responsible for the characteristic blue color of the hydrated salt.[7][8][9] The anhydrous form, lacking these water ligands, does not exhibit this color.[7][8][9]
The structural differences imparted by the water of crystallization lead to distinct physicochemical properties, which are summarized in the table below.
| Property | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Anhydrous Copper(II) Sulfate (CuSO₄) |
| Appearance | Blue crystalline solid[1][2] | White or pale grey powder[2][7][10] |
| Molar Mass | 249.685 g/mol [7][9] | 159.609 g/mol [7][9] |
| Density | 2.286 g/cm³[9] | 3.6 g/cm³[9] |
| Crystal Structure | Triclinic[9] | Orthorhombic[1][11] |
| Solubility in Water | Highly soluble[3][12] | Soluble, with an exothermic reaction[10] |
The Dehydration Process: A Stepwise Transformation
The removal of the water of crystallization from copper(II) sulfate pentahydrate is an endothermic process that occurs in distinct stages upon heating.[1][13] This process is reversible; the addition of water to the anhydrous form is an exothermic reaction that restores the blue color of the pentahydrate.[2][13][14] This thermochromic property makes copper(II) sulfate a useful indicator for the presence of water.[1]
The dehydration proceeds as follows:
-
CuSO₄·5H₂O (blue) → CuSO₄·3H₂O (blue) + 2H₂O (at ~63 °C)[1]
-
CuSO₄·3H₂O (blue) → CuSO₄·H₂O (white) + 2H₂O (at ~109 °C)[1]
-
CuSO₄·H₂O (white) → CuSO₄ (white) + H₂O (at ~200 °C)[1]
Further heating to higher temperatures can lead to the decomposition of the anhydrous copper(II) sulfate.
Caption: Stepwise dehydration of copper(II) sulfate pentahydrate.
Applications in Research and Drug Development
The distinct properties of hydrated and anhydrous copper(II) sulfate lend themselves to a variety of applications in research and pharmaceutical contexts.
-
Catalysis: Anhydrous copper(II) sulfate is an effective drying agent and can be used as a catalyst in reactions where the presence of water is undesirable.[2] Copper(II) sulfate pentahydrate has also been demonstrated as a green catalyst for organic reactions such as the acetylation of alcohols and phenols.[15][16]
-
Water Detection: The reversible color change upon hydration makes anhydrous copper(II) sulfate a simple and effective qualitative test for the presence of water.[1][14]
-
Drug Formulation and Delivery: Copper is an essential trace element, and copper sulfate is used in oral supplements to treat copper deficiency.[17] In drug delivery, copper(II) sulfate has been used in liposomal formulations of anticancer drugs to improve their therapeutic activity.[18]
-
Antimicrobial and Antifungal Agent: Copper sulfate exhibits antimicrobial and antifungal properties.[17][18] It is used in topical antiseptic solutions and as a component in flooring mixtures to prevent fungal growth.[17][19] In veterinary medicine, it is used to treat hoof diseases in livestock.[17]
-
Diagnostic Reagents: Copper sulfate is a key component in Benedict's and Fehling's solutions, which are used in qualitative tests for reducing sugars.[20][21]
Experimental Protocols
Determination of the Water of Crystallization in Copper(II) Sulfate Hydrate (B1144303)
This experiment quantitatively determines the number of moles of water of crystallization per mole of copper(II) sulfate.
Methodology:
-
Accurately weigh a clean, dry crucible.
-
Add approximately 2-3 g of hydrated copper(II) sulfate crystals to the crucible and weigh it again.
-
Place the crucible on a pipeclay triangle supported by a tripod.
-
Heat the crucible gently at first, then more strongly, using a Bunsen burner. The blue crystals will turn into a white powder as the water is driven off.[22][23][24]
-
During heating, gently crush any lumps with a clean, dry glass rod to ensure complete dehydration.
-
Allow the crucible and its contents to cool in a desiccator to prevent reabsorption of atmospheric moisture.
-
Once cool, weigh the crucible and the anhydrous copper(II) sulfate.
-
To ensure all the water of crystallization has been removed, repeat the heating, cooling, and weighing steps until a constant mass is achieved.[22]
-
Calculate the mass of water lost and the mass of anhydrous copper(II) sulfate remaining.
-
Convert these masses to moles and determine the ratio of moles of water to moles of anhydrous copper(II) sulfate.
Caption: Workflow for determining the water of crystallization.
Demonstration of the Reversible Hydration of Copper(II) Sulfate
This experiment qualitatively demonstrates the thermochromic properties of copper(II) sulfate.
Methodology:
-
Place a small amount of blue copper(II) sulfate pentahydrate crystals in a dry test tube.
-
Gently heat the test tube over a Bunsen burner flame. Observe the color change from blue to white as the water of crystallization is driven off.[25] Water droplets may be observed condensing on the cooler, upper parts of the test tube.[23][25]
-
Allow the test tube containing the white anhydrous copper(II) sulfate to cool to room temperature.
-
Carefully add a few drops of water to the anhydrous powder.
-
Observe the immediate color change back to blue and feel the test tube to note the exothermic nature of the rehydration process.[13]
Conclusion
The water of crystallization in copper(II) sulfate hydrate is far from a passive component. It is a defining feature that dictates the compound's structure, color, and reactivity. Understanding the role of these water molecules is fundamental to harnessing the diverse applications of copper(II) sulfate in research, from its use as a catalyst and a water indicator to its formulation in pharmaceutical and antimicrobial agents. The reversible nature of its hydration and dehydration provides a powerful and visually illustrative example of chemical equilibria and the profound impact of molecular structure on macroscopic properties.
References
- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Copper(II) sulfate pentahydrate | 7758-99-8 [chemicalbook.com]
- 4. Number of hydrogenbonded water molecules associated class 11 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. electroplating - What is the difference between copper sulfate and copper sulfate pentahydrate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. inorganic chemistry - Why is anhydrous copper(II) sulfate white while the pentahydrate is blue, even though both have one unpaired electron? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Chemical properties and color changes of copper sulfate_Chemicalbook [chemicalbook.com]
- 10. Copper Sulfate Pentahydrate Vs. Copper Sulphate: Understanding The Difference Between Copper Forms, Use In Agriculture, And Industry - Kands [kandschemical.com]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. askiitians.com [askiitians.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. chemignition.com [chemignition.com]
- 18. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uses and applications of Copper sulfate CuSO4 CuSO4.5H2O physical properties chemical reactions chemical properties [docbrown.info]
- 20. Copper Sulphate | Industrial Ingredients Distributor — Bell Chem [bellchem.com]
- 21. Uses of Copper Sulfate Pentahydrate in agriculture and industry | Foodcom S.A. [foodcom.pl]
- 22. practical-science.com [practical-science.com]
- 23. brainly.in [brainly.in]
- 24. Finding the formula of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 25. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectroscopic Properties of Aqueous Copper(II) Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of aqueous copper(II) sulfate (B86663) (CuSO₄) solutions, with a focus on Ultraviolet-Visible (UV-Vis) absorption spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for quantitative analysis and characterization of transition metal complexes.
Introduction
Aqueous solutions of copper(II) sulfate are characterized by their distinct blue color, a result of the formation of the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺.[1][2] This complex absorbs light in the red region of the visible spectrum, causing the solution to appear blue.[1] The spectroscopic analysis of these solutions, primarily through UV-Vis spectrophotometry, is a fundamental technique for determining concentration, studying ligand exchange reactions, and understanding the electronic structure of the copper(II) ion in an aqueous environment.
The relationship between absorbance and concentration is governed by the Beer-Lambert Law, which provides a basis for quantitative analysis.[3][4][5] However, various factors, including the presence of other ligands, temperature, and pH, can influence the spectroscopic properties of the solution by altering the coordination environment of the copper(II) ion.
Spectroscopic Characteristics
The UV-Vis absorption spectrum of an aqueous copper(II) sulfate solution is dominated by a broad, weak absorption band in the visible and near-infrared (NIR) region, which is attributed to d-d electronic transitions of the [Cu(H₂O)₆]²⁺ ion.[6] More intense charge transfer bands are observed in the ultraviolet region.
Absorption Maxima (λmax)
The reported absorption maximum (λmax) for the d-d transition of the hexaaquacopper(II) ion varies in the literature, but it is consistently found in the red to near-infrared region of the spectrum. Values are commonly cited to be around 780 nm, 800 nm, 810 nm, and even as high as 836.9 nm.[1][2][6][7][8][9][10] Some sources also report a λmax at 635 nm.[11] Additionally, strong absorption bands are observed in the UV region, with maxima reported at 200 nm, 220 nm, and 234 nm.[6][12]
Molar Absorptivity (ε)
The molar absorptivity, or molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. This value is crucial for quantitative analysis using the Beer-Lambert Law. The molar absorptivity of aqueous copper(II) sulfate is wavelength-dependent.
Table 1: Molar Absorptivity of Aqueous Copper(II) Sulfate at Various Wavelengths
| Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |
| 810 nm | ~12.3 | [7][8] |
| 780 nm | ~12.5 | [7][8][9] |
| 635 nm | 2.81 | [11][13] |
It is important to note that the molar absorptivity is an experimentally determined value and can be influenced by various factors, including the specific instrumentation used.[9] For accurate quantitative work, it is recommended to determine the molar absorptivity under the specific experimental conditions being used.[9]
Factors Influencing Spectroscopic Properties
The absorption spectrum of aqueous copper(II) sulfate is sensitive to changes in the coordination environment of the Cu²⁺ ion.
Concentration
According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the absorbance of a solution is directly proportional to its concentration.[3][4][5] As the concentration of copper(II) sulfate increases, the intensity of the absorption bands increases, leading to a more intensely colored solution.[4][11] This linear relationship forms the basis for quantitative spectrophotometric analysis.[4][5][11]
Ligand Exchange
The water molecules in the [Cu(H₂O)₆]²⁺ complex can be displaced by other ligands, leading to a change in the color and the absorption spectrum of the solution.
-
Chloride Ions: The addition of a high concentration of chloride ions (e.g., from concentrated hydrochloric acid) results in a color change from blue to green or even yellow.[14][15] This is due to the formation of tetrachlorocuprate(II) ([CuCl₄]²⁻) and other chloroaqua complexes.[1][16] The absorption maximum shifts to a longer wavelength, around 860 nm, and a new, strong absorption appears in the near-UV region.[1]
-
Ammonia (B1221849): The stepwise addition of ammonia results in the replacement of water ligands to form various ammine complexes.[2] With excess ammonia, the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺, is formed.[2][14] This causes a shift in the absorption maximum to a shorter wavelength, around 600-650 nm, resulting in a more intense blue-violet color.[2]
Temperature
Temperature can also affect the absorption spectrum of aqueous copper(II) sulfate. An increase in temperature has been reported to cause an increase in the absorption coefficient.[17] One study observed a systematic drop in the characteristic absorbance of bilirubin (B190676) in the presence of copper sulfate, a phenomenon that was intensified with increasing temperature.[18]
pH
The pH of the solution can influence the speciation of copper(II) ions, particularly in the presence of ligands that can be protonated or deprotonated. At alkaline pH, the formation of different copper hydroxylated species can occur, which will affect the absorption spectrum.[19]
Experimental Protocols
Accurate and reproducible spectroscopic measurements rely on carefully executed experimental procedures.
Preparation of Standard Copper(II) Sulfate Solutions
Standard solutions of known concentration are required for creating a calibration curve for quantitative analysis.[3][4][5][20]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled or deionized water
-
Volumetric flasks
-
Analytical balance
-
Beakers
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare a stock solution of a specific molarity, calculate the mass of CuSO₄·5H₂O needed using its molar mass (249.68 g/mol ). For example, to prepare 100 mL of a 0.50 M solution, you would need: 0.50 mol/L * 0.100 L * 249.68 g/mol = 12.48 g.[21]
-
Weigh the solid: Accurately weigh the calculated mass of CuSO₄·5H₂O using an analytical balance.
-
Dissolve the solid: Transfer the weighed solid into a beaker and add a small amount of distilled water to dissolve it completely. Gentle stirring may be required.
-
Transfer to a volumetric flask: Quantitatively transfer the dissolved solution into a volumetric flask of the desired final volume. Rinse the beaker with small portions of distilled water and add the rinsings to the flask to ensure all the solute is transferred.
-
Dilute to the mark: Carefully add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Prepare dilutions: Prepare a series of standard solutions of lower concentrations by accurately diluting the stock solution using volumetric pipettes and flasks.[4][5][11]
UV-Vis Spectrophotometric Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
-
Cuvettes (typically 1 cm path length)
Procedure:
-
Instrument warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure stable readings.[22][23]
-
Wavelength selection (λmax determination):
-
Fill a cuvette with the highest concentration standard solution.
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 400 nm to 900 nm) to determine the wavelength of maximum absorbance (λmax).[22] This wavelength is the most sensitive to changes in concentration and should be used for subsequent measurements.[11]
-
-
Blanking the instrument:
-
Fill a cuvette with the solvent used to prepare the solutions (typically distilled or deionized water). This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and set the absorbance to zero (or 100% transmittance).[22] This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Measuring absorbance of standards:
-
Rinse a clean cuvette with a small amount of the first standard solution and then fill it approximately three-quarters full.
-
Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.
-
Place the cuvette in the spectrophotometer and record the absorbance at the predetermined λmax.
-
Repeat this process for all the standard solutions, from the least concentrated to the most concentrated.
-
-
Measuring absorbance of the unknown:
-
Measure the absorbance of the unknown copper(II) sulfate solution at the same λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.
-
Determine the equation of the line of best fit (y = mx + c, where y is absorbance and x is concentration). The y-intercept (c) should be close to zero.
-
Use the equation of the line and the absorbance of the unknown solution to calculate its concentration.[4][5]
-
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for determining the concentration of an unknown CuSO₄ solution.
Factors Influencing the Absorption Spectrum of Aqueous Cu(II)
Caption: Key factors that influence the UV-Vis absorption spectrum of aqueous copper(II) ions.
References
- 1. harricksci.com [harricksci.com]
- 2. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 3. studylib.net [studylib.net]
- 4. Beer's Law and CuSO4 [webs.anokaramsey.edu]
- 5. 2.files.edl.io [2.files.edl.io]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. guidechem.com [guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Copper(II) Sulfate Hydrate | High-Purity Reagent [benchchem.com]
- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 12. UV-Vis Spectrum of Copper (II) Sulfate | SIELC Technologies [sielc.com]
- 13. brainly.com [brainly.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 16. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. vernier.com [vernier.com]
- 21. youtube.com [youtube.com]
- 22. scribd.com [scribd.com]
- 23. scribd.com [scribd.com]
Theoretical Background: The Origin of Paramagnetism in Copper(II) Sulfate
An In-depth Technical Guide on the Magnetic Susceptibility of Copper(II) Sulfate (B86663) Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of copper(II) sulfate hydrate, a compound frequently used as a calibrant and model system in magnetic susceptibility studies. Its paramagnetic nature, arising from the unpaired electron in the d-orbital of the Cu(II) ion, makes it an excellent subject for investigating magnetic phenomena. This document details the theoretical underpinnings of its magnetism, presents key quantitative data, and provides detailed experimental protocols for its measurement.
Copper(II) sulfate (CuSO₄) in its hydrated form, most commonly as the pentahydrate (CuSO₄·5H₂O), exhibits paramagnetism. This property stems from the electronic configuration of the copper(II) ion, which is [Ar] 3d⁹. The presence of a single unpaired electron in the 3d orbital results in a net electronic spin, giving the ion a permanent magnetic dipole moment. When placed in an external magnetic field, these individual magnetic dipoles tend to align with the field, resulting in a positive magnetic susceptibility. The magnitude of this paramagnetism is temperature-dependent, generally following the Curie-Weiss law.
The aquo complex, [Cu(H₂O)₆]²⁺, formed when copper(II) sulfate dissolves in water, possesses an octahedral molecular geometry and is also paramagnetic. The anhydrous form of copper(II) sulfate is a pale green or gray-white powder, while the pentahydrate is a bright blue solid.[1]
Quantitative Magnetic Susceptibility Data
The magnetic susceptibility of this compound has been determined by various methods, yielding consistent results. The data is typically presented as gram magnetic susceptibility (χg), molar magnetic susceptibility (χM), and the effective magnetic moment (μeff).
| Compound | Formula | Molar Mass ( g/mol ) | Molar Magnetic Susceptibility (χM) (cm³/mol) | Effective Magnetic Moment (μeff) (Bohr Magnetons, μB) |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | +1460 x 10⁻⁶ | 1.87 |
| Anhydrous Copper(II) Sulfate | CuSO₄ | 159.61 | +1330 x 10⁻⁶ | Not specified |
Note: The molar susceptibility values are typically reported at room temperature (around 298 K).
Experimental Protocols for Measuring Magnetic Susceptibility
The magnetic susceptibility of this compound can be accurately determined using several experimental techniques. The most common methods are the Gouy method and the Evans (NMR) method.
The Gouy Method
The Gouy method is a classical and widely used technique that measures the change in mass of a sample when it is placed in a magnetic field.
-
Sample Preparation: A long, cylindrical tube (Gouy tube) is uniformly packed with finely powdered copper(II) sulfate pentahydrate.
-
Apparatus Setup: A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet. The Gouy tube is suspended from one arm of the balance so that its bottom end is in the region of the maximum magnetic field between the poles of the magnet, and the top end is in a region of negligible field strength.
-
Measurement without Magnetic Field: The initial mass of the sample in the Gouy tube is measured in the absence of a magnetic field.
-
Measurement with Magnetic Field: The electromagnet is turned on, and the new mass of the sample is recorded. A paramagnetic sample like copper(II) sulfate will be drawn into the magnetic field, resulting in an apparent increase in mass.
-
Calibration: The procedure is repeated with a substance of known magnetic susceptibility to calibrate the apparatus.
-
Calculation: The gram magnetic susceptibility (χg) is calculated using the following formula:
χg = (2 * g * Δm) / (H² * A)
where:
-
g is the acceleration due to gravity
-
Δm is the change in mass
-
H is the magnetic field strength
-
A is the cross-sectional area of the sample
-
The molar magnetic susceptibility (χM) is then calculated by multiplying the gram susceptibility by the molar mass of the compound. Finally, the effective magnetic moment (μeff) is determined using the equation:
μeff = 2.828 * √(χM * T)
where T is the absolute temperature in Kelvin.
The Evans Method (NMR Spectroscopy)
The Evans method is a more modern and often more convenient technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine magnetic susceptibility.[2] It relies on the principle that the chemical shift of a reference molecule in a solution is affected by the presence of a paramagnetic species.[2]
-
Sample Preparation: Two NMR tubes are prepared. One contains a solution of an inert reference compound (e.g., tetramethylsilane, TMS) in a suitable solvent. The second tube contains the same solution plus a precisely known concentration of this compound. A coaxial insert or a capillary containing the pure solvent with the reference is placed inside the NMR tube with the paramagnetic solution.[2][3]
-
NMR Measurement: The ¹H NMR spectrum of the sample is acquired. Two distinct signals for the reference compound will be observed: one from the solution containing the paramagnetic sample and one from the pure solvent in the insert.
-
Data Analysis: The difference in the chemical shift (Δδ) between the two reference signals is measured in parts per million (ppm).
-
Calculation: The molar magnetic susceptibility (χM) is calculated using the following equation:
χM = (3 * Δf) / (4 * π * f * c) + χM(solvent)
where:
-
Δf is the frequency difference in Hz (Δδ in ppm multiplied by the spectrometer frequency in MHz)
-
f is the spectrometer frequency in Hz
-
c is the molar concentration of the paramagnetic sample
-
χM(solvent) is the molar susceptibility of the solvent, which is often negligible or can be corrected for.
-
The effective magnetic moment (μeff) is then calculated from χM using the same formula as in the Gouy method.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the magnetic susceptibility of this compound.
Caption: Experimental workflow for determining the magnetic susceptibility of this compound.
References
A Technical Guide to the Natural Occurrence and Mineral Forms of Copper(II) Sulfate Hydrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(II) sulfate (B86663) (CuSO₄) is a chemical compound that naturally occurs in various hydrated forms as secondary minerals. These minerals typically form in the oxidation zones of copper sulfide (B99878) ore deposits, particularly in arid regions where they are less prone to dissolution. The degree of hydration is a critical factor defining the specific mineral species, its crystal structure, and physicochemical properties. This guide provides a comprehensive overview of the primary mineral forms of copper(II) sulfate hydrates, their geological context, quantitative properties, and the standard experimental protocols for their identification and characterization.
Natural Occurrence and Formation
Hydrated copper(II) sulfate minerals are secondary minerals, meaning they are formed by the alteration of primary copper ore minerals (like chalcopyrite) through weathering and oxidation processes.[1][2] Their formation is particularly favored in arid climates, as the minerals are highly soluble in water.[1][3] In more humid environments, they tend to dissolve and may recrystallize as crusts or stalactites on mine walls, a phenomenon often referred to as post-mining formation.[1][4]
The general process involves acidic solutions, rich in sulfate from the oxidation of sulfide minerals, reacting with copper-bearing minerals. The resulting copper sulfate solution precipitates different hydrated forms depending on the ambient temperature and water activity.
Primary Mineral Forms of Copper(II) Sulfate Hydrate (B1144303)
Copper(II) sulfate exists in nature with several different degrees of hydration. The anhydrous form, CuSO₄, is found as the very rare mineral chalcocyanite.[5] However, the hydrated forms are more common. The primary mineral species are detailed below.
Chalcanthite (Pentahydrate)
Chalcanthite (CuSO₄·5H₂O) is the most common and well-known hydrated copper sulfate mineral.[3][6] Its name is derived from the Greek words "chalkos" (copper) and "anthos" (flower).[6] It is characterized by a vibrant, intense blue color and typically forms as stalactitic masses, encrustations, or, more rarely, as prismatic crystals.[1][3][6] Due to its high solubility, well-formed natural crystals are rare, and specimens can readily absorb or release water, leading to their eventual disintegration if not stored in a dry environment.[3][4]
Bonattite (Trihydrate)
Bonattite (CuSO₄·3H₂O) is a rarer trihydrate form of copper(II) sulfate.[5][7][8] It presents as a pale blue mineral and was first described from Tuscany, Italy.[7][8][9] It is often found in the alteration zones of copper deposits.[7]
Boothite (Heptahydrate)
Boothite (CuSO₄·7H₂O) is a heptahydrate member of the melanterite group.[10][11] This mineral is very rare and typically appears as a light blue, fibrous crystalline mass.[2][10] Like other copper sulfate hydrates, it is soluble in water and can dehydrate to form chalcanthite.[2] It is found as an alteration product of chalcopyrite.[2]
Quantitative Data of Mineral Forms
The distinct properties of these minerals are summarized in the table below for direct comparison.
| Property | Chalcanthite | Bonattite | Boothite |
| Chemical Formula | CuSO₄·5H₂O[3][6] | CuSO₄·3H₂O[7] | CuSO₄·7H₂O[10][11] |
| Crystal System | Triclinic[3][6] | Monoclinic[7] | Monoclinic[2][10][11] |
| Color | Berlin blue to sky blue[3] | Pale blue[7] | Light blue[10][11] |
| Luster | Vitreous[3][6] | - | Vitreous, silky, pearly[10][11] |
| Mohs Hardness | 2.5[3][6] | - | 2 - 2.5[10][11] |
| Specific Gravity | 2.12–2.3[3] | ~2.68[7][9] | ~1.94[10][11] |
| Streak | White[3][6] | Blue-white | - |
| Cleavage | Perfect on {110}[3] | - | Imperfect on {001}[2][10][11] |
| Refractive Index | nα=1.514, nβ=1.537, nγ=1.543[3] | - | α=1.47, β=1.48, γ=1.49[2] |
Relationships and Transformations
The different hydrated forms of copper(II) sulfate are related through processes of hydration and dehydration, driven by changes in environmental humidity and temperature. Chalcanthite, the pentahydrate, can dehydrate, often resulting in a white, powdery substance.[12] Conversely, less hydrated or anhydrous forms can absorb moisture to form higher hydrates. Boothite itself can dehydrate to form chalcanthite.[2]
Caption: Interconversion pathway of copper(II) sulfate hydrate minerals.
Experimental Protocols for Mineral Identification
Accurate identification of these minerals requires a combination of field observations and laboratory analytical techniques.
Field Identification Protocol
A systematic approach in the field is the first step in characterization.
-
Visual Assessment: Record the color, luster, and crystal habit (e.g., stalactitic, encrustation, prismatic).[13] Chalcanthite's intense blue is a key feature, but not solely diagnostic.[3]
-
Hardness Test: Use a Mohs hardness kit to determine the mineral's resistance to scratching. These minerals are soft, with a hardness around 2.5.[3][12][13]
-
Streak Test: Rub the mineral on an unglazed porcelain plate and observe the color of the powdered streak.[14][15] Chalcanthite leaves a white streak.[3][6]
-
Solubility Test: A small, non-essential fragment of the mineral can be tested for its solubility in water.[6] Copper sulfate minerals will readily dissolve, turning the water blue.[3][6]
-
Contextual Observation: Note the geological setting and associated minerals, which can provide clues to its identity. These minerals are often found in the oxidation zones of copper deposits.[1][3]
Laboratory Analysis Workflow
For definitive identification, laboratory analysis is essential. X-ray Diffraction (XRD) is considered the definitive method for mineral identification.[13]
Caption: Standard workflow for mineral identification using X-Ray Diffraction.
Protocol for X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: A representative sample of the mineral is finely ground into a homogeneous powder using an agate mortar and pestle. This ensures that the crystal orientations are randomized.
-
Mounting: The powder is carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
Data Acquisition: The sample is placed in a powder diffractometer. The instrument bombards the sample with monochromatic X-rays at various angles (2θ) while a detector records the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ angle) is a unique "fingerprint" of the mineral's crystal structure.
-
Identification: The experimental pattern is compared against a standard reference database, such as the International Centre for Diffraction Data (ICDD), to find a matching pattern, thereby confirming the mineral's identity.
Relevance to Drug Development
While not directly used as active pharmaceutical ingredients, copper compounds have established roles in various biomedical applications. Copper is an essential trace element, and its homeostasis is critical.[16] Copper sulfate itself is used as a reagent in analytical chemistry, in some topical antiseptic and fungicide preparations, and has been historically used as an emetic.[16][17][18] Understanding the natural forms and properties of copper-containing minerals provides a foundational knowledge base for researchers in toxicology, environmental science, and the development of metal-based therapeutic or diagnostic agents where copper bioavailability and speciation are of interest.
References
- 1. Chalcanthite - Encyclopedia [le-comptoir-geologique.com]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. Chalcanthite - Wikipedia [en.wikipedia.org]
- 4. Chalcanthite - National Gem Lab [nationalgemlab.in]
- 5. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 6. Chalcanthite: Uses, Toxicity, Occurrence, Properties – Geology In [geologyin.com]
- 7. mindat.org [mindat.org]
- 8. crystallography365.wordpress.com [crystallography365.wordpress.com]
- 9. webmineral.com [webmineral.com]
- 10. mindat.org [mindat.org]
- 11. mindat.org [mindat.org]
- 12. geologyscience.com [geologyscience.com]
- 13. discoveryalert.com.au [discoveryalert.com.au]
- 14. uky.edu [uky.edu]
- 15. Mineral Identification Techniques | Secondaire | Alloprof [alloprof.qc.ca]
- 16. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. atamankimya.com [atamankimya.com]
- 18. Copper Sulfate Technical Fact Sheet [npic.orst.edu]
Methodological & Application
Copper(II) Sulfate Hydrate: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Copper(II) sulfate (B86663) hydrate (B1144303) (CuSO₄·5H₂O), a readily available and inexpensive salt, has emerged as a versatile and effective catalyst in a wide range of organic transformations. Its utility spans from classic click chemistry to the synthesis of complex heterocyclic scaffolds, making it a valuable tool for chemists in academia and industry. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by copper(II) sulfate hydrate, aimed at facilitating its adoption and optimization in research and drug development settings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. In this reaction, copper(II) sulfate is used as a precursor to the active Cu(I) catalyst, which is generated in situ by a reducing agent, typically sodium ascorbate (B8700270).[1][2] This transformation is widely used in bioconjugation, drug discovery, and materials science due to its reliability, mild reaction conditions, and broad functional group tolerance.[3][4]
Reaction Workflow and Mechanism
The catalytic cycle begins with the reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne to form a copper-acetylide intermediate. Subsequent coordination of the azide (B81097) and a cycloaddition reaction lead to the formation of a six-membered copper-containing intermediate, which then rearranges to afford the stable triazole product and regenerate the Cu(I) catalyst.[2]
Caption: Catalytic cycle of the CuAAC reaction.
Quantitative Data: Substrate Scope
The CuAAC reaction is compatible with a wide variety of functional groups, as illustrated in the table below.
| Entry | Alkyne | Azide | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | Benzyl (B1604629) azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 |
| 2 | Propargyl alcohol | Azido-PEG | PEG-functionalized triazole | >90 |
| 3 | Ethynylestradiol | 3'-Azido-3'-deoxythymidine (AZT) | Triazole-linked hormone-nucleoside conjugate | 85 |
| 4 | Alkyne-modified peptide | Azide-modified protein | Bioconjugated protein | >80 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
-
Prepare a 0.1 M solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve phenylacetylene (1.0 mmol, 102 mg) and benzyl azide (1.0 mmol, 133 mg) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL).
-
To the stirred solution, add the freshly prepared sodium ascorbate solution (0.1 mmol, 0.1 mL of 1 M solution).
-
Add the copper(II) sulfate solution (0.05 mmol, 0.5 mL of 0.1 M solution).
-
-
Reaction and Work-up:
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Acetylation of Alcohols and Phenols
Copper(II) sulfate pentahydrate serves as an efficient and environmentally friendly Lewis acid catalyst for the acetylation of a wide range of alcohols and phenols using acetic anhydride (B1165640).[5][6] This method offers several advantages, including mild reaction conditions (often at room temperature), high yields, and simple work-up procedures. The reaction can often be performed under solvent-free conditions, further enhancing its green credentials.[6]
Logical Relationship: Key Reaction Parameters
The efficiency of the acetylation reaction is influenced by several factors, including the nature of the substrate, the catalyst loading, and the reaction time.
Caption: Factors influencing the acetylation reaction.
Quantitative Data: Acetylation of Various Substrates
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 0.5 | 98 |
| 2 | 1-Octanol | 2 | 95 |
| 3 | Cyclohexanol | 3 | 92 |
| 4 | Phenol | 1 | 96 |
| 5 | 4-Nitrophenol | 0.5 | 98 |
| 6 | 2-Naphthol | 1.5 | 94 |
Reaction conditions: Substrate (1 mmol), acetic anhydride (1.5 mmol), CuSO₄·5H₂O (0.02 mmol), solvent-free, room temperature.[6]
Detailed Experimental Protocol: Acetylation of Benzyl Alcohol
-
Reaction Setup:
-
In a round-bottom flask, add benzyl alcohol (1.0 mmol, 108 mg), acetic anhydride (1.5 mmol, 153 mg), and copper(II) sulfate pentahydrate (0.02 mmol, 5 mg).
-
-
Reaction:
-
Stir the mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes.
-
-
Work-up:
-
Upon completion, add saturated aqueous sodium bicarbonate solution (10 mL) to quench the excess acetic anhydride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure to obtain the crude product. The product is often of high purity, but can be further purified by column chromatography if necessary.
-
Synthesis of Benzimidazole (B57391) Derivatives
Copper(II) sulfate is an effective catalyst for the one-pot synthesis of 2-aryl benzimidazoles from o-phenylenediamines and aromatic aldehydes.[7] This method is advantageous due to the use of an inexpensive catalyst, mild reaction conditions, and often high yields of the desired heterocyclic products, which are important scaffolds in medicinal chemistry.[8][9]
Experimental Workflow: One-Pot Synthesis
The synthesis proceeds in a single pot, simplifying the experimental procedure and improving overall efficiency.
Caption: Workflow for benzimidazole synthesis.
Quantitative Data: Synthesis of 2-Aryl Benzimidazoles
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde (B42025) | 96 |
| 2 | 4-Methylbenzaldehyde | 95 |
| 3 | 4-Methoxybenzaldehyde | 92 |
| 4 | 4-Chlorobenzaldehyde | 94 |
| 5 | 4-Nitrobenzaldehyde | 88 |
| 6 | 2-Naphthaldehyde | 90 |
Reaction conditions: o-phenylenediamine (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), ethanol (B145695), reflux.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
-
Reaction Setup:
-
To a solution of o-phenylenediamine (1.0 mmol, 108 mg) in ethanol (10 mL), add benzaldehyde (1.0 mmol, 106 mg) and copper(II) sulfate pentahydrate (0.1 mmol, 25 mg).
-
-
Reaction:
-
Reflux the reaction mixture with stirring. Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-benzimidazole.
-
A³ Coupling for Propargylamine Synthesis
The three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling) is a powerful method for the synthesis of propargylamines. Copper(II) sulfate, in combination with a suitable ligand or reducing agent, can effectively catalyze this reaction.[10] Propargylamines are valuable building blocks in organic synthesis and are found in many biologically active molecules.[11]
Quantitative Data: A³ Coupling with Various Aldehydes
| Entry | Aldehyde | Amine | Alkyne | Yield (%) |
| 1 | Benzaldehyde | Piperidine (B6355638) | Phenylacetylene | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 95 |
| 3 | 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | 85 |
| 4 | 2-Thiophenecarboxaldehyde | Piperidine | Phenylacetylene | 88 |
| 5 | Benzaldehyde | Morpholine | Phenylacetylene | 90 |
Reaction conditions: Aldehyde (1 mmol), amine (1.2 mmol), alkyne (1.5 mmol), catalyst system, solvent, temperature.
Detailed Experimental Protocol: Synthesis of 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine
-
Reaction Setup:
-
In a sealed tube, combine benzaldehyde (1.0 mmol, 106 mg), piperidine (1.2 mmol, 102 mg), phenylacetylene (1.5 mmol, 153 mg), and copper(II) sulfate pentahydrate (5 mol%, 12.5 mg) in toluene (B28343) (5 mL).
-
-
Reaction:
-
Heat the mixture at 100 °C for 6-8 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
After filtration and removal of the solvent under reduced pressure, purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired propargylamine.
-
Synthesis of Quinoxaline (B1680401) Derivatives
Copper(II) sulfate can catalyze the synthesis of quinoxalines, an important class of nitrogen-containing heterocycles with diverse biological activities, through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[12]
General Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
-
Reaction Setup:
-
A mixture of o-phenylenediamine (1 mmol, 108 mg), benzil (B1666583) (1 mmol, 210 mg), and copper(II) sulfate pentahydrate (10 mol%, 25 mg) is prepared in ethanol (10 mL).
-
-
Reaction:
-
The reaction mixture is refluxed for 2-3 hours with monitoring by TLC.
-
-
Work-up and Purification:
-
After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to afford the quinoxaline derivative.
-
These application notes demonstrate the broad utility of this compound as a catalyst in organic synthesis. Its low cost, ready availability, and catalytic efficacy in a variety of important transformations make it an attractive choice for both academic research and industrial applications. The provided protocols offer a starting point for the exploration and optimization of these reactions in the user's own laboratory setting.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Copper-catalyzed one-pot synthesis of benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 10. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 11. phytojournal.com [phytojournal.com]
- 12. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Anhydrous Copper(II) Sulfate as a Dehydrating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and information on the use of anhydrous copper(II) sulfate (B86663) as an effective dehydrating agent in various laboratory and synthetic applications.
Dehydration of Organic Solvents
Anhydrous copper(II) sulfate is a versatile and cost-effective reagent for removing water from a range of organic solvents. Its mode of action relies on the formation of the stable pentahydrate complex (CuSO₄·5H₂O), effectively sequestering water molecules. The transition from its white anhydrous form to the vibrant blue of the pentahydrate provides a clear visual indication of water presence and the extent of the drying process.[1][2] While it is excellent for bulk water removal and as a qualitative indicator, for applications requiring ultra-low water content (ppm level), other drying agents or techniques may be more suitable or should be used in conjunction.
General Protocol for Solvent Drying
This protocol outlines the general steps for drying an organic solvent using anhydrous copper(II) sulfate.
Materials:
-
Wet organic solvent
-
Anhydrous copper(II) sulfate (fine powder)
-
Anhydrous calcium chloride (for drying tube)
-
Round-bottom flask or Erlenmeyer flask with a ground glass stopper
-
Magnetic stirrer and stir bar
-
Filter paper and funnel or filtration apparatus
-
Drying tube
Procedure:
-
Place the wet organic solvent in a clean, dry flask equipped with a magnetic stir bar.
-
Add anhydrous copper(II) sulfate powder in portions to the solvent while stirring. A common starting point is to add approximately 10-20 grams of anhydrous copper(II) sulfate per liter of solvent.
-
Continue adding the drying agent until some of the powder remains white, indicating that all the water has been absorbed. The solution should be stirred for several hours to ensure complete dehydration. For solvents like ethanol (B145695), gentle heating to around 60°C can accelerate the process.[3]
-
Once the drying is complete (indicated by the persistence of the white anhydrous copper(II) sulfate), stopper the flask and allow the solid to settle.
-
Decant or filter the dry solvent into a clean, dry storage bottle. For moisture-sensitive applications, filtration should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Fit the storage bottle with a drying tube containing anhydrous calcium chloride to protect the dried solvent from atmospheric moisture.
Quantitative Data on Solvent Drying:
Specific quantitative data on the final water content (in ppm) of various organic solvents after drying with anhydrous copper(II) sulfate is not extensively documented in readily available literature. The efficiency of water removal can be influenced by factors such as the initial water content, the amount of drying agent used, the contact time, and the temperature. For applications requiring a precise and very low water content, it is recommended to quantify the residual water using Karl Fischer titration.[4][5][6][7][8]
| Solvent | Initial Water Content | Recommended Conditions | Expected Outcome | Reference |
| Ethanol (96%) | ~4% | Stirring with excess anhydrous CuSO₄, gentle heating may improve efficiency. | Significantly reduced water content, though achieving absolute ethanol is unlikely with this method alone.[3] | [3] |
| Acetonitrile | Variable | Stirring with anhydrous CuSO₄ at room temperature. | Suitable for bulk dehydration. | General Knowledge |
| Acetone | Variable | Stirring with anhydrous CuSO₄ at room temperature. | Suitable for bulk dehydration. | General Knowledge |
Note: While anhydrous copper(II) sulfate is effective for many solvents, its use with certain compounds that can form complexes with copper ions should be considered.
Experimental Workflow for Solvent Dehydration
Application in Organic Synthesis: Knoevenagel Condensation
Anhydrous copper(II) sulfate can be effectively employed as a dehydrating agent to promote the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound to form an α,β-unsaturated product. By removing the water generated during the reaction, anhydrous copper(II) sulfate shifts the equilibrium towards the product, thereby increasing the reaction yield.[9]
Protocol for Anhydrous Copper(II) Sulfate-Assisted Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound using anhydrous copper(II) sulfate.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate)
-
Anhydrous copper(II) sulfate (fine powder)
-
Solvent (e.g., ethanol or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Apparatus for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1.1 mmol), and anhydrous copper(II) sulfate (1.5 mmol).
-
Add the solvent (10 mL).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid copper sulfate and wash it with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.
Quantitative Data for Knoevenagel Condensation:
The use of anhydrous copper(II) sulfate as a dehydrating agent has been shown to provide excellent yields for a variety of substrates in the Knoevenagel condensation.
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 95 | |
| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 96 | |
| 4-Methoxybenzaldehyde | Malononitrile | 2-(4-Methoxybenzylidene)malononitrile | 94 | |
| Benzaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 92 |
Logical Relationship in Knoevenagel Condensation
Dehydration of Biological Tissues for Histology
In histopathology, proper dehydration of tissue samples is a critical step before embedding and sectioning. Anhydrous copper(II) sulfate can be used in conjunction with alcohol to ensure complete water removal from the tissue and to maintain the dehydrating power of the alcohol baths.
Protocol for Tissue Dehydration using Alcohol and Anhydrous Copper(II) Sulfate
This protocol is an adjunct to standard tissue processing protocols and is particularly useful for ensuring the final alcohol bath remains anhydrous.
Materials:
-
Fixed tissue specimens
-
Graded series of ethanol (e.g., 70%, 80%, 90%, 100%)
-
Anhydrous copper(II) sulfate (powder or granules)
-
Filter paper
-
Tissue processing cassettes
-
Beakers or staining jars
Procedure:
-
Prepare the final absolute (100%) alcohol bath by adding a layer of anhydrous copper(II) sulfate (approximately 2-2.5 cm thick) to the bottom of the processing vessel.
-
Cover the copper(II) sulfate layer with a piece of filter paper to prevent direct contact between the tissue and the drying agent.
-
Process the fixed tissue specimens through a graded series of alcohols (e.g., 70%, 80%, 90%) for the appropriate duration according to standard protocols.
-
For the final dehydration step, immerse the tissue cassettes in the absolute alcohol bath containing the anhydrous copper(II) sulfate.
-
The white anhydrous copper(II) sulfate will turn blue as it absorbs water from the alcohol and the tissue. This color change serves as a visual indicator of the alcohol's water content.
-
When the copper(II) sulfate turns distinctly blue, it indicates that the alcohol is no longer absolute and should be replaced.
-
Following dehydration, proceed with the clearing and embedding steps of the histology workflow.
Benefits in Tissue Processing:
-
Quality Assurance: Provides a visual check for the quality of the absolute alcohol, ensuring complete dehydration.
-
Cost-Effectiveness: Prolongs the useful life of the absolute alcohol, reducing solvent consumption.
-
Improved Dehydration: The continuous removal of water from the alcohol bath enhances the dehydration efficiency.
Experimental Workflow for Tissue Dehydration
Regeneration of Anhydrous Copper(II) Sulfate
Hydrated copper(II) sulfate can be easily regenerated to its anhydrous form by heating, making it a reusable and economical dehydrating agent.
Protocol for Regeneration
Materials:
-
Hydrated copper(II) sulfate (blue crystals or powder)
-
Evaporating dish or crucible
-
Bunsen burner or heating mantle
-
Tripod and gauze or hot plate
-
Spatula
-
Desiccator with a desiccant (e.g., anhydrous calcium chloride)
Procedure:
-
Place the hydrated copper(II) sulfate in an evaporating dish or crucible.
-
Gently heat the dish. The blue crystals will start to lose water of crystallization and turn into a white powder.[1][2][10][11]
-
Stir the solid occasionally with a spatula to ensure even heating.
-
Continue heating until the entire solid has turned white. Avoid overheating, as this can cause the copper(II) sulfate to decompose, indicated by a darkening of the solid.
-
Once the regeneration is complete, turn off the heat and allow the anhydrous copper(II) sulfate to cool in a desiccator to prevent rehydration from atmospheric moisture.
-
Store the regenerated anhydrous copper(II) sulfate in a tightly sealed container.
Regeneration Process Overview
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Anhydrous copper sulfate for drying and testing solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. metrohm.com [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcckf.com [mcckf.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 11. Demo 51: Dehydration and Rehydration of Copper Sulfate [www-chem.ucsd.edu]
Application Notes and Protocols: Preparation and Use of Fehling's Solution for Reducing Sugar Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fehling's solution is a well-established reagent in carbohydrate chemistry, primarily utilized for the qualitative and quantitative determination of reducing sugars. This test distinguishes reducing sugars, which possess a free aldehyde or ketone group, from non-reducing sugars. The principle of the Fehling's test lies in the reduction of a copper(II) complex by the reducing sugar in an alkaline solution, resulting in the formation of a red precipitate of copper(I) oxide. This color change serves as a clear indicator of the presence of reducing sugars.[1][2]
Developed by German chemist Hermann von Fehling in 1849, this method remains a staple in various scientific disciplines, including food science, clinical diagnostics for monitoring glucose in urine, and in drug development for analyzing carbohydrate-based therapeutics.[3][4]
Principle of Fehling's Test
The Fehling's test is based on a redox reaction. In an alkaline medium, the aldehyde group of a reducing sugar is oxidized to a carboxylate ion. Concurrently, the copper(II) (Cu²⁺) ions in the Fehling's solution are reduced to copper(I) (Cu⁺) ions, which then precipitate as insoluble red copper(I) oxide (Cu₂O).[1][5] The tartrate ions present in the solution form a complex with the Cu²⁺ ions, preventing their precipitation as copper(II) hydroxide (B78521) in the alkaline environment.[5]
The overall reaction can be summarized as: R-CHO + 2 Cu²⁺(tartrate complex) + 5 OH⁻ → R-COO⁻ + Cu₂O(s) + 3 H₂O
Preparation of Fehling's Solution
Fehling's solution is prepared by mixing equal volumes of two separate solutions, Fehling's A and Fehling's B, immediately before use.[6] The combined solution is unstable and will slowly decompose, hence the need for fresh preparation.[1]
Reagent Composition
The individual solutions are prepared as follows:
| Solution | Component | Concentration |
| Fehling's A | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water with a few drops of dilute sulfuric acid. | See Table 2 for specific concentrations. |
| Fehling's B | Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle salt) and Sodium hydroxide (NaOH) in distilled water. | See Table 2 for specific concentrations. |
Table 1: General Composition of Fehling's Solutions A and B.
Quantitative Preparation Protocols
For precise and reproducible results, the following concentrations are recommended for the preparation of stock solutions:
| Solution | Reagent | Amount per 100 mL | Amount per 500 mL |
| Fehling's A | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 6.928 g[4] | 34.639 g[7] |
| Dilute Sulfuric Acid | 2 drops[8] | 10 drops | |
| Fehling's B | Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) | 34.6 g[4][5] | 173 g[7] |
| Sodium hydroxide (NaOH) | 10 g[4] | 50 g[7] |
Table 2: Specific Reagent Quantities for Preparing Fehling's Stock Solutions.
Preparation Procedure:
-
For Fehling's A: Dissolve the specified amount of copper(II) sulfate pentahydrate in distilled water, add the dilute sulfuric acid, and make up to the final volume.
-
For Fehling's B: Dissolve the potassium sodium tartrate and sodium hydroxide in distilled water and make up to the final volume.
-
Store both solutions separately in stoppered bottles.
-
For the working Fehling's solution, mix equal volumes of Fehling's A and Fehling's B just before conducting the test.[6]
Experimental Protocols
Qualitative Test for Reducing Sugars
This protocol is suitable for rapid screening of samples for the presence of reducing sugars.
Procedure:
-
Pipette 1 mL of the test sample into a clean test tube. For a negative control, use 1 mL of distilled water in a separate test tube.
-
Add 1 mL of freshly prepared Fehling's solution to each test tube.
-
Place the test tubes in a boiling water bath for 2-5 minutes.[9]
-
Observe any color change.
Interpretation of Results:
| Observation | Interpretation |
| Formation of a brick-red precipitate (Cu₂O) | Positive for reducing sugars. |
| Solution remains blue | Negative for reducing sugars. |
| A green or yellow precipitate may indicate a smaller quantity of reducing sugars. | Weakly positive. |
Table 3: Interpretation of Qualitative Fehling's Test Results.
Quantitative Determination of Reducing Sugars (Lane-Eynon Titration Method)
The Lane-Eynon method is a widely used titration procedure for the quantitative estimation of reducing sugars.[10] The method involves titrating the sugar solution against a known volume of Fehling's solution using an indicator to determine the endpoint.
Standardization of Fehling's Solution: Before determining the concentration of an unknown sample, the Fehling's solution must be standardized using a standard solution of a known reducing sugar, such as glucose.
-
Prepare a Standard Glucose Solution: Accurately weigh approximately 2.5 g of anhydrous glucose, dissolve it in distilled water, and make up the volume to 500 mL in a volumetric flask.[11]
-
Titration Setup:
-
Pipette 10.0 mL of Fehling's A and 10.0 mL of Fehling's B into a 250 mL conical flask. Add approximately 30-40 mL of distilled water.[11]
-
Fill a burette with the standard glucose solution.
-
-
Titration Procedure:
-
Heat the Fehling's solution in the conical flask to boiling on a hot plate.
-
While the solution is boiling, add the standard glucose solution from the burette. Initially, add the solution rapidly until the blue color starts to fade, then add it dropwise.
-
Add 2-3 drops of methylene (B1212753) blue indicator and continue the titration until the blue color disappears, leaving a brick-red precipitate.[12]
-
The total boiling time should not exceed 3 minutes.
-
Repeat the titration at least three times to obtain concordant results.
-
Determination of Reducing Sugars in an Unknown Sample:
-
Sample Preparation: Prepare a solution of the unknown sample. If the approximate sugar concentration is unknown, a preliminary titration is recommended to determine the appropriate dilution.
-
Titration: Perform the titration using the unknown sample solution in the burette, following the same procedure as for the standardization.
-
Calculation: The concentration of reducing sugars in the unknown sample can be calculated using the following formula:
Concentration of Unknown (g/L) = (Volume of Standard Glucose × Concentration of Standard Glucose) / Volume of Unknown Sample
Diagrams
Caption: Experimental workflow for the preparation and use of Fehling's solution.
Caption: Chemical reaction pathway of Fehling's test for reducing sugars.
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. byjus.com [byjus.com]
- 3. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. microbenotes.com [microbenotes.com]
- 6. scribd.com [scribd.com]
- 7. customs.go.jp [customs.go.jp]
- 8. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 9. theory.labster.com [theory.labster.com]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 12. kfs.edu.eg [kfs.edu.eg]
Application Notes and Protocols for Carbohydrate Analysis using Benedict's Test with Copper(II) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benedict's test is a well-established biochemical assay used for the detection and quantification of reducing sugars. These are carbohydrates possessing a free aldehyde or ketone functional group. The test is based on the principle that under alkaline conditions, reducing sugars will reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), resulting in the formation of a colored precipitate. This application note provides detailed protocols for both semi-quantitative and quantitative analysis of carbohydrates using Benedict's test, with a focus on applications in research and drug development.
The key reagent in this assay is Benedict's solution, a complex mixture of sodium carbonate, sodium citrate (B86180), and copper(II) sulfate (B86663). The sodium carbonate provides the alkaline medium necessary for the redox reaction, while sodium citrate complexes with the copper(II) ions to keep them in solution.
Principle of Benedict's Test
In an alkaline medium, reducing sugars form enediols, which are powerful reducing agents. These enediols reduce the cupric ions (Cu²⁺) present in Benedict's reagent to cuprous ions (Cu⁺). The cuprous ions then precipitate as insoluble red copper(I) oxide (Cu₂O).[1][2][3][4] The color of the final solution and the amount of precipitate formed are proportional to the concentration of reducing sugar in the sample. This allows for both a qualitative and semi-quantitative estimation. For more precise measurements, a spectrophotometric method can be employed to quantify the concentration of reducing sugars.
Data Presentation: Semi-Quantitative Analysis
The color of the reaction mixture provides a semi-quantitative measure of the concentration of reducing sugars. The following table summarizes the expected color changes and their correlation to the approximate concentration of reducing sugars.
| Color of the Solution/Precipitate | Approximate Concentration of Reducing Sugar (%) | Interpretation |
| Blue | 0 | No reducing sugar present |
| Green | 0.1 - 0.5 | Trace amounts of reducing sugar |
| Yellow | 0.5 - 1.0 | Low concentration of reducing sugar |
| Orange | 1.0 - 1.5 | Moderate concentration of reducing sugar |
| Red | 1.5 - 2.0 | High concentration of reducing sugar |
| Brick-Red | > 2.0 | Very high concentration of reducing sugar |
Experimental Protocols
Preparation of Benedict's Reagent
To prepare one liter of Benedict's reagent, dissolve 173 g of sodium citrate and 100 g of anhydrous sodium carbonate in approximately 800 mL of distilled water, with gentle heating. In a separate container, dissolve 17.3 g of copper(II) sulfate pentahydrate in about 100 mL of distilled water. Slowly add the copper sulfate solution to the carbonate-citrate mixture with constant stirring. Finally, add distilled water to make the total volume one liter.[2][3][4]
Protocol for Semi-Quantitative Analysis
This protocol is suitable for rapid screening and estimation of reducing sugar concentrations.
Materials:
-
Test tubes
-
Pipettes
-
Water bath
-
Benedict's reagent
-
Sample solutions
Procedure:
-
Pipette 1 mL of the sample solution into a clean test tube.
-
Add 2 mL of Benedict's reagent to the test tube.
-
Mix the contents of the test tube by gentle shaking.
-
Place the test tube in a boiling water bath and heat for 3-5 minutes.[1][2]
-
Remove the test tube from the water bath and allow it to cool.
-
Observe the color change in the solution and compare it with the data in the semi-quantitative analysis table to estimate the concentration of the reducing sugar.
Protocol for Quantitative Analysis using a Spectrophotometer
This method provides a more accurate and reproducible quantification of reducing sugars and is recommended for research and drug development applications. This protocol is based on the principle of measuring the amount of unreacted Cu²⁺ ions remaining in the solution after the reaction with the reducing sugar.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Pipettes
-
Water bath
-
Benedict's reagent
-
Standard glucose solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL)
-
Sample solutions
Procedure:
Part A: Generation of a Standard Curve
-
Prepare a series of standard glucose solutions of known concentrations.
-
For each standard, pipette 1 mL of the glucose solution into a centrifuge tube.
-
Add 2 mL of Benedict's reagent to each tube.
-
Include a "blank" tube containing 1 mL of distilled water and 2 mL of Benedict's reagent.
-
Vortex each tube to ensure thorough mixing.
-
Incubate all tubes in a boiling water bath for 5 minutes.
-
After incubation, cool the tubes to room temperature.
-
Centrifuge the tubes at 3000 rpm for 10 minutes to pellet the precipitated copper(I) oxide.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength of 740 nm using a spectrophotometer. Use the "blank" to zero the instrument.
-
Plot a standard curve of absorbance versus the concentration of the glucose standards.
Part B: Analysis of Unknown Samples
-
Pipette 1 mL of the unknown sample solution into a centrifuge tube.
-
Add 2 mL of Benedict's reagent.
-
Follow steps 5-10 from Part A.
-
Using the absorbance value of the unknown sample, determine its concentration from the standard curve.
Mandatory Visualizations
Caption: Workflow of Benedict's Test for Carbohydrate Analysis.
Caption: Quantitative Benedict's Test Workflow using a Spectrophotometer.
References
Application of Copper(II) Sulfate in Protein Precipitation for Proteomics
Copper(II) Sulfate as a Lewis Acid Catalyst in Friedel-Crafts Reactions: An Overview of Current Research
While copper(II) sulfate (B86663) (CuSO₄) is recognized as a cost-effective and environmentally benign Lewis acid catalyst for various organic transformations, its specific application in catalyzing Friedel-Crafts reactions remains an area with limited detailed protocols in publicly available scientific literature.[1][2] Extensive searches for established application notes and detailed experimental procedures specifically employing copper(II) sulfate as the primary catalyst for Friedel-Crafts acylation or alkylation have yielded limited direct results. The existing literature predominantly focuses on more conventional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), or other copper salts such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂).[3][4][5]
This document aims to provide researchers, scientists, and drug development professionals with a summary of the general principles of Friedel-Crafts reactions, the theoretical role of a Lewis acid like copper(II) sulfate, and extrapolated potential protocols based on related methodologies. It is important to note that the specific reaction conditions and yields provided in the tables are based on closely related copper-catalyzed systems or general Friedel-Crafts procedures and should be considered as starting points for optimization.
General Principles and the Role of Copper(II) Sulfate
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching substituents to an aromatic ring. The reaction is broadly classified into two main types: alkylation and acylation. Both proceed via electrophilic aromatic substitution, where a strong electrophile attacks the electron-rich aromatic ring.[5]
The key role of a Lewis acid catalyst in this process is to generate the electrophile. In the case of copper(II) sulfate, the copper(II) ion (Cu²⁺) can act as the Lewis acidic center. For the reaction to be effective, anhydrous copper(II) sulfate would be required, as the presence of water can deactivate the catalyst.
The general mechanism for a copper(II) sulfate-catalyzed Friedel-Crafts reaction can be conceptualized as follows:
Figure 1. General mechanism of a copper(II) sulfate-catalyzed Friedel-Crafts acylation.
Application Notes: Potential Advantages and Limitations
Utilizing copper(II) sulfate as a catalyst in Friedel-Crafts reactions could offer several advantages over traditional Lewis acids:
-
Cost-Effectiveness: Copper(II) sulfate is an inexpensive and readily available chemical.[2]
-
Lower Toxicity: Compared to catalysts like aluminum chloride, copper salts generally exhibit lower toxicity.
-
Environmental Considerations: The development of "greener" chemical processes is a significant area of research, and the use of more benign catalysts aligns with this goal.[6]
-
Heterogeneous Catalysis: Anhydrous copper(II) sulfate is a solid, which could potentially be used as a heterogeneous catalyst, simplifying product purification and catalyst recovery.
However, there are also potential limitations to consider:
-
Catalytic Activity: Copper(II) sulfate is generally a milder Lewis acid than AlCl₃ or FeCl₃. This may result in lower reaction rates or the need for higher reaction temperatures. For deactivated aromatic rings, it may not be a sufficiently active catalyst.[7]
-
Water Sensitivity: The catalyst's activity is highly dependent on its anhydrous state. Rigorous exclusion of moisture would be necessary for successful reactions.
Experimental Protocols (Hypothetical)
The following protocols are extrapolated from general Friedel-Crafts procedures and studies using other copper-based catalysts. They should be regarded as starting points for experimental design and will require optimization.
Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542) with Acetyl Chloride
Objective: To synthesize 4-methoxyacetophenone.
Materials:
-
Anhydrous Copper(II) Sulfate (CuSO₄)
-
Anisole
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous copper(II) sulfate (e.g., 0.1 eq.).
-
Add anhydrous DCM to the flask, followed by the dropwise addition of anisole (1.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Friedel-Crafts Alkylation of Toluene (B28343) with Benzyl (B1604629) Chloride
Objective: To synthesize benzyltoluene isomers.
Materials:
-
Anhydrous Copper(II) Sulfate (CuSO₄)
-
Toluene
-
Benzyl Chloride
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous copper(II) sulfate (e.g., 0.15 eq.) in an excess of toluene (which also serves as the solvent).
-
Heat the mixture to a gentle reflux (approximately 80-90 °C).
-
Add benzyl chloride (1.0 eq.) dropwise over a period of 1 hour.
-
Continue to reflux the mixture for 4-6 hours, monitoring the reaction by GC-MS or TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess toluene under reduced pressure.
-
Purify the resulting oil by vacuum distillation to separate the isomeric products.
Quantitative Data Summary
The following table presents hypothetical data based on typical yields and conditions for Friedel-Crafts reactions catalyzed by related copper systems. Actual results with copper(II) sulfate may vary significantly and require experimental validation.
| Reaction Type | Aromatic Substrate | Acylating/Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| Acylation | Anisole | Acetyl Chloride | 10 | DCM | 25 | 3 | 75-85 | [5] |
| Acylation | Toluene | Benzoyl Chloride | 15 | DCE | 80 | 5 | 60-70 | [7] |
| Alkylation | Benzene | Benzyl Chloride | 20 | Benzene | 80 | 6 | 50-65 | [8] |
| Alkylation | Toluene | tert-Butyl Chloride | 10 | Toluene | 50 | 4 | 70-80 | General Friedel-Crafts |
Logical Workflow for Catalyst Screening and Optimization
The following diagram illustrates a logical workflow for researchers investigating the efficacy of copper(II) sulfate in Friedel-Crafts reactions.
Figure 2. Workflow for evaluating copper(II) sulfate in Friedel-Crafts reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Cu(OTf)2-catalyzed multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Water Treatment Using Copper(II) Sulfate in Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies designed to degrade recalcitrant organic pollutants. Among the various AOPs, those utilizing Copper(II) sulfate (B86663) (CuSO₄) as a catalyst or activator have garnered significant attention due to their efficiency and cost-effectiveness. This document provides detailed application notes and experimental protocols for the use of Copper(II) sulfate in two primary AOP systems: the Cu(II)-activated persulfate system and the Cu(II)-based Fenton-like system. These processes generate highly reactive radical species, primarily sulfate (SO₄•⁻) and hydroxyl (•OH) radicals, which are capable of non-selectively oxidizing a wide range of organic contaminants.
I. Copper(II)-Activated Persulfate System
The activation of persulfate (PS), typically in the form of sodium persulfate (Na₂S₂O₈) or potassium persulfate (K₂S₂O₈), by Copper(II) ions generates potent sulfate radicals (SO₄•⁻) and, depending on the pH, hydroxyl radicals (•OH). This system is effective for the degradation of various organic pollutants, including pharmaceuticals and dyes.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the degradation of organic pollutants using Cu(II)-activated persulfate systems.
Table 1: Degradation of Pharmaceuticals
| Target Pollutant | Initial Concentration | CuSO₄ Dosage | Persulfate Dosage | pH | Temperature (°C) | Reaction Time | Degradation Efficiency (%) | Reference |
| Sulfamethazine (B1682506) (SMZ) | 25 mg/L | 0.2 mM | 2.5 g/L | Not specified | Not specified | 120 min | >99% | [1][2] |
| Ciprofloxacin (CIP) | 10 mg/L | - | - | Not specified | Not specified | Not specified | 84.22% | [3] |
| 2,4-Dinitrophenol (2,4-DNP) | 6 mg/L | 14.12 mg/L | 58.74 mg/L | 11 | Not specified | 59 min | 92.75% | [4] |
Table 2: Degradation of Dyes
| Target Pollutant | Initial Concentration | Catalyst | Catalyst Dosage | Persulfate Dosage | pH | Temperature (°C) | Reaction Time | Degradation Efficiency (%) | Reference |
| Methylene (B1212753) Blue (MB) | 20 mg/L | CoFe₂O₄/ZIF-8 | 0.075 g/L | Not specified | Not specified | 20 | 60 min | 97.9% | [5] |
| Orange G (OG) | Not specified | rGO/CuFe₂O₄ | Not specified | Not specified | Wide range | Not specified | 60 min | 90.8% | [6][7] |
| Rhodamine B (RhB) | Not specified | rGO/CuFe₂O₄ | Not specified | Not specified | Wide range | Not specified | 60 min | 78% | [6][7] |
| Methyl Orange (MO) | Not specified | rGO/CuFe₂O₄ | Not specified | Not specified | Wide range | Not specified | 60 min | 89% | [6][7] |
| Reactive Brilliant Red X-3B | Not specified | CuO on Activated Carbon | 0.2 g (1:5 CuO:AC) | 0.2 g | 3 | 40 | Not specified | 91.34% | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Degradation of Organic Pollutants using Cu(II)-Activated Persulfate
This protocol provides a general framework for conducting a lab-scale experiment to evaluate the degradation of a target organic pollutant.
1. Materials and Reagents:
-
Target organic pollutant (e.g., sulfamethazine, methylene blue)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium persulfate (Na₂S₂O₈)
-
Deionized water
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Methanol (B129727) or tert-butanol (B103910) (as radical scavengers, optional)
-
Reaction vessel (e.g., beaker, conical flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical instrument for pollutant quantification (e.g., HPLC, UV-Vis Spectrophotometer)
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the target pollutant of a known concentration (e.g., 1 g/L) in deionized water.
-
Prepare a stock solution of Copper(II) sulfate (e.g., 10 mM).
-
Prepare a stock solution of sodium persulfate (e.g., 100 mM).
3. Experimental Procedure:
-
In a reaction vessel, add a specific volume of the pollutant stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 25 mg/L).
-
Adjust the initial pH of the solution to the desired value using H₂SO₄ or NaOH.
-
Place the reaction vessel on a magnetic stirrer and begin stirring.
-
Add the required volume of the CuSO₄ stock solution to the reaction vessel to achieve the desired catalyst concentration (e.g., 0.2 mM).
-
Initiate the reaction by adding the required volume of the sodium persulfate stock solution (e.g., to achieve 2.5 g/L).
-
Start a timer immediately after adding the persulfate.
-
Withdraw samples at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in the collected samples by adding a small amount of a radical scavenger like methanol to prevent further degradation.
-
Analyze the concentration of the target pollutant in each sample using a suitable analytical method (e.g., HPLC).
4. Radical Scavenging Experiment (Optional):
-
To identify the primary radical species involved, conduct parallel experiments with the addition of a radical scavenger.
-
Use methanol as a scavenger for both sulfate and hydroxyl radicals.
-
Use tert-butanol as a selective scavenger for hydroxyl radicals.
-
A significant decrease in degradation efficiency in the presence of a scavenger indicates the importance of the corresponding radical.
Signaling Pathways and Mechanisms
The activation of persulfate by Cu(II) involves a series of reactions that generate sulfate and hydroxyl radicals. The primary mechanism is believed to be the reduction of Cu(II) to Cu(I) by persulfate, followed by the activation of another persulfate molecule by Cu(I).
References
- 1. Cu2+ activated persulfate for sulfamethazine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxydisulfate activation by copper metal-organic framework derivatives: Deciphering the role of copper species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Activation of peroxymonosulfate by CoFe2O4 loaded on metal-organic framework for the degradation of organic dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Copper ferrite–graphene oxide catalyst for enhanced peroxymonosulfate activation and pollutant degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clausiuspress.com [clausiuspress.com]
Application Notes and Protocols: Copper(II) Sulfate Hydrate in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) sulfate (B86663) hydrate (B1144303) (CuSO₄·5H₂O), a widely utilized inorganic compound, has a long history of effective use in agriculture as a broad-spectrum fungicide and bactericide. Its fungicidal properties are attributed to the release of cupric ions (Cu²⁺), which act as a multi-site inhibitor within fungal cells, disrupting key enzymatic processes and cellular structures. This multi-site action is particularly valuable in resistance management strategies. These application notes provide detailed protocols and quantitative data for the preparation and evaluation of copper(II) sulfate-based fungicides for agricultural research.
Mechanism of Action
Copper's fungicidal activity is initiated upon the dissolution of copper(II) sulfate in water, which releases Cu²⁺ ions. These ions are the primary active agent and exert their toxic effects on fungal pathogens through a multi-pronged attack on cellular functions. The primary mechanisms include:
-
Disruption of Cell Wall and Membrane Integrity: Copper ions can bind to components of the fungal cell wall and membrane, altering their permeability and leading to leakage of essential cellular contents.[1][2]
-
Protein Denaturation and Enzyme Inhibition: Cu²⁺ ions have a high affinity for sulfhydryl, hydroxyl, imidazole, and phosphate (B84403) groups present in amino acids.[1] This binding denatures proteins and inactivates critical enzymes involved in cellular respiration and other metabolic pathways, ultimately leading to cell death.[3][4]
-
Interference with Energy Production: Copper ions can disrupt the electron transport chain in mitochondria, interfering with ATP synthesis and crippling the cell's energy supply.[3][[“]]
-
Generation of Reactive Oxygen Species (ROS): In some instances, copper ions can catalyze the formation of highly reactive hydroxyl radicals, which can damage lipids, proteins, and DNA.
This multi-site mode of action makes it difficult for fungal pathogens to develop resistance, positioning copper-based fungicides as a durable tool in integrated pest management programs.
Data Presentation
The efficacy of copper(II) sulfate can vary depending on the fungal species, the formulation of the fungicide, and environmental conditions. The following tables summarize key quantitative data from various studies.
In Vitro Efficacy of Copper(II) Sulfate Against Fungal Pathogens
| Fungal Pathogen | Copper(II) Sulfate Concentration | Effect | Reference |
| Alternaria solani | 200 ppm | EC₅₀ (Mycelial Growth Inhibition) | [6] |
| Botrytis cinerea | 2.2 - 2.6 mmol/kg | Cu₅₀ (50% reduction in radial growth rate) | [7] |
| Botrytis cinerea | 2.87 mM | IC₅₀ (Mycelial Growth Inhibition) | [8] |
| Colletotrichum gloeosporioides | 0.1 - 141 µg/mL | 50% inhibition of spore germination | [8] |
| Fusarium oxysporum | 100% inhibition at various concentrations | Mycelial Growth Inhibition | [9][10] |
| Fusarium solani f. sp. piperis | 10, 15, and 20 mmol/L | Complete inhibition of mycelial growth | [6] |
| Penicillium expansum | 4.7 mmol/kg | Minimum Inhibitory Concentration (MIC) | [7] |
| Phytophthora infestans | Various | Mycelial damage and cytoplasmic coagulation | [11] |
Phytotoxicity of Copper(II) Sulfate on Selected Crops
| Crop | Copper(II) Sulfate Concentration | Observed Effect | Reference |
| Grapevine (Vitis vinifera) | ≥400 mg Cu/kg soil | Reduction of root growth | [12] |
| Tomato (Lycopersicon esculentum) | 1000 and 2000 mg Cu/kg soil | No plant growth | [13] |
| Tomato (Lycopersicon esculentum) | 0.20 and 0.35 mM (hydroponic) | Smaller new leaves, apical chlorosis | [14] |
| Lettuce (Lactuca sativa) | > 4 to 8 µM (hydroponic) | Growth suppression | [15] |
| Chinese Cabbage | 19.4 mg/kg (tissue concentration) | 10% shoot dry mass reduction | [16] |
| Pakchoi | 5.5 mg/kg (tissue concentration) | 10% shoot dry mass reduction | [16] |
| Celery | 30.9 mg/kg (tissue concentration) | 10% shoot dry mass reduction | [16] |
Experimental Protocols
Protocol 1: Preparation of a Standard Copper(II) Sulfate Solution for In Vitro Antifungal Susceptibility Testing
This protocol outlines the preparation of a stock solution of copper(II) sulfate pentahydrate for use in in vitro assays.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (analytical grade)
-
Sterile distilled or deionized water
-
Sterile glassware (e.g., volumetric flask, beaker)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile filter (0.22 µm pore size)
Procedure:
-
Calculate the required mass: To prepare a 1 M stock solution, weigh out 249.68 g of CuSO₄·5H₂O. For smaller volumes or different concentrations, adjust the mass accordingly. For example, to make 100 mL of a 100 mM solution, use 2.497 g.
-
Dissolution: Add the weighed CuSO₄·5H₂O to a beaker containing approximately 80% of the final desired volume of sterile water.
-
Mixing: Place the beaker on a magnetic stirrer and stir until the copper sulfate is completely dissolved. The solution will be a characteristic blue color.
-
Volume adjustment: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with a small amount of sterile water and add the rinsing to the flask. Bring the solution to the final volume with sterile water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution at room temperature in a clearly labeled, sealed container.
References
- 1. Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between copper homeostasis and the fungal cell wall affect copper stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper Acquisition and Utilization in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. Modelling the inhibitory effect of copper sulfate on the growth of Penicillium expansum and Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron and copper on Botrytis cinerea: new inputs in the cellular characterization of their inhibitory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalarja.com [journalarja.com]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Response of potted grapevines to increasing soil copper concentration. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]
- 15. ashs.org [ashs.org]
- 16. irrec.ifas.ufl.edu [irrec.ifas.ufl.edu]
Application Note: Protocol for Growing Single Crystals of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the synthesis of high-quality single crystals of Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O), a compound belonging to the triclinic crystal system.[1] The methods described herein are based on controlled crystallization from aqueous solutions, which is suitable for materials like CuSO₄·5H₂O that exhibit high, temperature-dependent solubility and may decompose at elevated temperatures.[1] Two primary methods are detailed: growth by slow cooling of a supersaturated solution and growth by slow evaporation at ambient temperature.
Data Presentation
Successful crystal growth relies on a thorough understanding of the solute's solubility properties. The following tables summarize key quantitative data for the crystallization of Copper(II) Sulfate Pentahydrate.
Table 1: Solubility of Copper(II) Sulfate Pentahydrate in Water at Various Temperatures
| Temperature (°C) | Temperature (K) | Solubility (g / 100 mL of water) |
| 0 | 273.15 | 31.6[2] |
| 25 | 298.15 | ~35 |
| 90 | 363.15 | ~100[3] |
| 100 | 373.15 | 203.3 |
Note: The solubility of copper sulfate increases significantly with temperature, a key principle exploited in the slow cooling crystallization method.[1][2]
Table 2: Example of Crystal Growth by Slow Evaporation at Room Temperature
| Solution Molarity (M) | Time for Nucleation to Start | Total Growth Time (days) | Final Crystal Dimensions (mm³) |
| 0.25 | 15 days | 82 | 39 × 12 × 3 |
| 0.5 | 21 days | 91 | 33.05 × 30.5 × 4.7 |
| 1.5 | 7 days | 42 | 19.12 × 15.3 × 5.5 |
Data adapted from a study on slow evaporation technique. The slowest crystallization process at 0.5 M yielded the largest crystal.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling copper(II) sulfate, as it can be harmful if swallowed and is an irritant to the eyes and skin.[4]
2.1. Preparation of Seed Crystals
High-quality seed crystals are crucial for growing large, well-formed single crystals. Seeding allows for crystal growth to occur in the metastable zone of a solution, at a lower supersaturation level than required for spontaneous nucleation, which provides better control over the crystallization process.[5][6]
-
Prepare a Saturated Solution: Gently heat approximately 100 mL of distilled water in a beaker to about 50-60°C.[7] Gradually add copper(II) sulfate pentahydrate powder while stirring until no more solute dissolves.
-
Induce Nucleation: Filter the warm, saturated solution through filter paper into a clean petri dish or beaker to remove any undissolved particles or impurities.[3]
-
Harvest Seeds: Cover the container and allow it to cool slowly to room temperature. Leave it undisturbed for 24-48 hours.[3][8] Numerous small crystals (seed crystals) will form at the bottom.
-
Select a Seed: Carefully pour off the solution. Select a single, well-formed, transparent crystal without visible cracks or defects to use as the seed.[3]
2.2. Protocol 1: Growth by Slow Cooling
This method leverages the significant decrease in copper(II) sulfate solubility at lower temperatures to drive crystallization.
-
Prepare a Supersaturated Solution: In a clean beaker, heat 100 mL of distilled water to near boiling (e.g., 90°C).[3] Add copper(II) sulfate pentahydrate (approximately 70-100 g) and stir until it is completely dissolved.[3][9] This creates a supersaturated solution upon cooling.[3][10]
-
Filter the Solution: While the solution is still hot, filter it through filter paper into a clean, pre-warmed crystallization vessel (e.g., a beaker or jar) to remove any impurities.
-
Introduce the Seed Crystal: Allow the solution to cool for a few minutes. Tie the selected seed crystal to a thin nylon fishing line or a hair.[3][8] Suspend the seed crystal in the middle of the solution, ensuring it does not touch the walls or bottom of the container.[3]
-
Controlled Cooling: Cover the vessel to prevent contamination and rapid evaporation. Place the entire setup in an insulated container (e.g., a styrofoam box) or a location with a stable temperature to ensure slow cooling over several hours to days. A lower cooling rate generally promotes the growth of more intact, higher-quality crystals.[11]
-
Crystal Harvesting: Once the solution has reached room temperature and crystal growth has ceased, carefully remove the crystal from the solution.
-
Drying and Storage: Gently pat the crystal dry with a lint-free cloth. To prevent dehydration, which causes the crystal to turn white and opaque, store it in a sealed container or a ziplock bag with a small amount of copper sulfate powder to maintain a stable environment.[9]
2.3. Protocol 2: Growth by Slow Evaporation
This technique is performed at a constant temperature, relying on the slow evaporation of the solvent to increase the solute concentration and induce crystallization.
-
Prepare a Saturated Solution: Prepare a saturated solution of copper(II) sulfate at room temperature as described in the seed crystal preparation (Section 2.1, Step 1).
-
Filter the Solution: Filter the solution into a clean crystallization vessel with a wide mouth to allow for evaporation.
-
Introduce the Seed Crystal: Suspend a selected seed crystal in the solution as described in the slow cooling method (Section 2.2, Step 3).
-
Controlled Evaporation: Cover the vessel with a piece of filter paper or a lid with small perforations. This prevents dust from entering while allowing the solvent to evaporate slowly. Place the setup in a location with a stable temperature and minimal vibrations.
-
Monitor Growth: The crystal will grow over a period of several days to weeks. Replenish the solution with freshly prepared saturated copper(II) sulfate solution as needed to sustain growth.
-
Harvesting and Storage: Once the crystal has reached the desired size, harvest, dry, and store it as described previously (Section 2.2, Steps 5 and 6).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for growing single crystals of Copper(II) Sulfate Pentahydrate.
Caption: Experimental workflow for single crystal growth of CuSO₄·5H₂O.
References
- 1. scribd.com [scribd.com]
- 2. makezine.com [makezine.com]
- 3. “Copper sulfate crystals” experiment | MEL Chemistry [melscience.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. csub.edu [csub.edu]
- 9. crystalverse.com [crystalverse.com]
- 10. sciencing.com [sciencing.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Copper(II) Sulfate as a Potent Enzyme Inhibitor: Application Notes and Protocols for Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the inhibitory effects of copper(II) sulfate (B86663) on various enzymes. Copper(II) sulfate is a well-documented, broad-spectrum enzyme inhibitor, making it a valuable tool in kinetic studies to elucidate enzyme mechanisms, identify active site residues, and as a reference inhibitor in drug discovery screens. Its inhibitory action primarily stems from the ability of Cu²⁺ ions to bind to amino acid residues, particularly sulfhydryl groups in cysteine and imidazole (B134444) groups in histidine, leading to conformational changes and a loss of catalytic activity.[1]
Quantitative Data Summary
The inhibitory potency of copper(II) sulfate varies depending on the target enzyme and the experimental conditions. The following table summarizes key quantitative data from kinetic studies on several common enzymes.
| Enzyme | Source | Substrate | Inhibition Type | IC50 | Ki | Vmax | Km | Reference |
| Na+/K+-ATPase | Rat Brain Synaptosomes | MgATP²⁻ | Noncompetitive | 5.9 x 10⁻⁷ M | - | Reduced | Unchanged | [2] |
| Mg²⁺-ATPase | Rat Brain Synaptosomes | MgATP²⁻ | Noncompetitive | 3.6 x 10⁻⁶ M | - | Reduced | Unchanged | [2] |
| β-Fructofuranosidase | Fungal | Sucrose (B13894) | Mixed (Noncompetitive at <0.0022M, Competitive at >0.0044M) | - | 0.00863 M | 0.441 mmol/min | 17.6 mM | [3] |
| Urease | Jack Bean | Urea (B33335) | - | - | - | - | - | Data not explicitly found in searches |
| Catalase | Bovine Liver | Hydrogen Peroxide | - | - | - | - | - | Data not explicitly found in searches |
| Acetylcholinesterase | Human Recombinant | Acetylthiocholine (B1193921) | - | - | - | - | - | Data not explicitly found in searches |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific enzyme source, purity, and available laboratory equipment.
Urease Inhibition Assay
Principle: Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The amount of ammonia produced is quantified using the Berthelot (indophenol) method, where ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol (B113434) dye, which is measured spectrophotometrically.[4]
Materials:
-
Urease (e.g., from Jack Bean)
-
Urea solution (e.g., 100 mM in phosphate (B84403) buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Copper(II) sulfate solutions of varying concentrations
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
Ammonium (B1175870) chloride or sulfate (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of urease in phosphate buffer.
-
In a 96-well plate, add 20 µL of different concentrations of copper(II) sulfate solution. For the control (uninhibited reaction), add 20 µL of phosphate buffer.
-
Add 20 µL of the urease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the urea solution to each well.
-
Incubate the plate for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding 50 µL of the phenol-nitroprusside solution followed by 50 µL of the alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 20-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[4]
-
Generate a standard curve using known concentrations of ammonium chloride or sulfate.
-
Calculate the percentage of urease inhibition for each copper(II) sulfate concentration.
Na+/K+-ATPase Inhibition Assay
Principle: Na+/K+-ATPase is a membrane-bound enzyme that hydrolyzes ATP to transport Na⁺ and K⁺ ions across the cell membrane. Its activity can be determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Synaptosomal membrane preparation (or other source of Na+/K+-ATPase)
-
Assay buffer (e.g., containing Tris-HCl, NaCl, KCl, MgCl₂)
-
ATP solution
-
Copper(II) sulfate solutions of varying concentrations
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Ouabain (B1677812) (a specific inhibitor of Na+/K+-ATPase, used for control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a suspension of the synaptosomal membranes in the assay buffer.
-
In a 96-well plate, add the membrane suspension to each well.
-
Add different concentrations of copper(II) sulfate to the test wells. Add ouabain to control wells to determine the ouabain-insensitive ATPase activity. For the total ATPase activity control, add buffer.
-
Pre-incubate the plate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at the same temperature.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid or the phosphate detection reagent itself).
-
Add the phosphate detection reagent and incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., around 620-660 nm for Malachite Green).
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.
-
Calculate the percentage of inhibition by copper(II) sulfate.
β-Fructofuranosidase (Invertase) Inhibition Assay
Principle: β-Fructofuranosidase catalyzes the hydrolysis of sucrose into glucose and fructose (B13574). The amount of reducing sugars (glucose and fructose) produced can be quantified using the dinitrosalicylic acid (DNS) method, which forms a colored product upon reaction with reducing sugars at high temperatures.[3]
Materials:
-
β-Fructofuranosidase solution
-
Sucrose solution (e.g., in acetate (B1210297) buffer)
-
Acetate buffer (e.g., pH 4.7)
-
Copper(II) sulfate solutions of varying concentrations
-
Dinitrosalicylic acid (DNS) reagent
-
Glucose or fructose (for standard curve)
-
Spectrophotometer or microplate reader
Protocol:
-
In test tubes or a deep-well plate, mix the β-fructofuranosidase solution with different concentrations of copper(II) sulfate. For the control, use buffer instead of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixtures for a specific time (e.g., 10-15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the sucrose solution.
-
Incubate the reaction mixtures for a defined period (e.g., 20 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding the DNS reagent.
-
Heat the samples in a boiling water bath for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of glucose or fructose.
-
Determine the amount of reducing sugars produced and calculate the percentage of inhibition.
Catalase Inhibition Assay
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The rate of this reaction can be monitored by measuring the decrease in H₂O₂ concentration over time, or by measuring the amount of oxygen produced. A common method involves monitoring the decrease in absorbance of H₂O₂ at 240 nm.
Materials:
-
Catalase solution (e.g., from bovine liver)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Copper(II) sulfate solutions of varying concentrations
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Protocol:
-
Equilibrate the spectrophotometer and the phosphate buffer to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, mix the catalase solution with different concentrations of copper(II) sulfate in phosphate buffer. For the control, use buffer instead of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture directly in the cuvette for a few minutes.
-
Initiate the reaction by adding the H₂O₂ solution and mix quickly.
-
Immediately start monitoring the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes).
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each copper(II) sulfate concentration.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[5]
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Copper(II) sulfate solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Protocol:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE solution to each well.
-
Add different concentrations of copper(II) sulfate to the test wells. For the control, add buffer or the solvent used for the inhibitor.
-
Pre-incubate the plate for a specific time (e.g., 10-15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for a set period (e.g., 5-10 minutes).
-
The rate of the reaction is calculated from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each copper(II) sulfate concentration.
Visualizations
Experimental Workflow for a Typical Enzyme Inhibition Assay
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
Signaling Pathway Affected by Na+/K+-ATPase Inhibition
Inhibition of the Na+/K+-ATPase by agents like ouabain (and potentially by other inhibitors like copper ions that disrupt its function) can trigger intracellular signaling cascades independent of its ion-pumping activity. This involves the formation of a signaling complex that can activate Src kinase, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream pathways like the Ras/Raf/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and survival.[6][7][8]
Caption: Signaling cascade initiated by the inhibition of Na+/K+-ATPase.
Consequences of Acetylcholinesterase Inhibition in a Cholinergic Synapse
Inhibition of acetylcholinesterase (AChE) prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an accumulation of ACh, resulting in prolonged stimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic). This overstimulation can lead to a range of physiological effects, from therapeutic benefits in conditions like Alzheimer's disease to toxicity in the case of poisoning by nerve agents or pesticides.[9][10]
Caption: The effect of an AChE inhibitor, such as copper(II) sulfate, at a cholinergic synapse.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Prevention and recovery of CuSO4-induced inhibition of Na+/K+ -ATPase and Mg2+ -ATPase in rat brain synaptosomes by EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of the kinetic parameters of β-fructofuranosidase and the mechanism of inhibition by copper (II) sulfate - UBC Library Open Collections [open.library.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metrotechinstitute.org [metrotechinstitute.org]
Application Notes and Protocols for Copper(II) Sulfate in Immobilized Metal Affinity Chromatography (IMAC) for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of proteins and peptides. This method is based on the specific interaction between certain amino acid residues, primarily histidine, and transition metal ions immobilized on a chromatographic support. Copper(II) sulfate (B86663) (CuSO₄) is a frequently used salt to charge IMAC resins, creating a high-affinity matrix for the capture of target proteins.
These application notes provide a comprehensive overview of the use of Copper(II) sulfate in IMAC for various proteomics applications, including the purification of recombinant His-tagged proteins and the enrichment of naturally occurring copper-binding proteins and phosphopeptides. Detailed protocols for key experiments are also provided to guide researchers in applying this technique in their own laboratories.
Principle of Cu-IMAC
IMAC leverages the ability of certain amino acid side chains, most notably the imidazole (B134444) ring of histidine, to form coordinate covalent bonds with transition metal ions. In Cu-IMAC, the chromatography resin, typically agarose (B213101) functionalized with a chelating ligand like Iminodiacetic Acid (IDA) or Nitrilotriacetic Acid (NTA), is charged with divalent copper ions (Cu²⁺) from a copper(II) sulfate solution.
Proteins with exposed histidine residues, either naturally occurring or engineered as a polyhistidine-tag (His-tag), will bind to the immobilized copper ions. Unbound proteins are washed away, and the target protein is subsequently eluted by either competitive displacement with a molecule like imidazole, which has a similar structure to the histidine side chain, or by reducing the pH to protonate the histidine residues, thereby disrupting the coordination bond.[1][2]
Copper ions exhibit a strong binding affinity for histidine residues, which can be advantageous for capturing low-abundance proteins.[3] However, this high affinity may also lead to lower specificity compared to other metal ions like nickel (Ni²⁺) or cobalt (Co²⁺), potentially resulting in the co-purification of non-target proteins.[1][4][5] Optimization of washing and elution conditions is therefore crucial to achieve high purity.
Data Presentation
Comparison of Metal Ions in IMAC for His-Tagged Protein Purification
The choice of metal ion is a critical parameter in IMAC, influencing both the yield and purity of the target protein. The following table summarizes the general characteristics of commonly used divalent cations.
| Metal Ion | Binding Affinity/Capacity | Specificity | Typical Application |
| Copper (Cu²⁺) | High | Low | High-yield purification, enrichment of low-abundance proteins.[3][4] |
| Nickel (Ni²⁺) | High | Moderate | General purpose His-tagged protein purification with good yield.[2][5] |
| Cobalt (Co²⁺) | Moderate | High | High-purity purification for applications sensitive to contaminants.[5] |
| Zinc (Zn²⁺) | Low | High | Purification requiring mild elution conditions.[3] |
Quantitative Comparison of Cu-IMAC and Ni-IMAC for GFP Purification
The following data, derived from a study on the purification of Green Fluorescent Protein (GFP), illustrates the impact of different imidazole concentrations on purity and recovery for both Cu-IMAC and Ni-IMAC.
| Metal Ion | Imidazole (mM) | Purity (%) | Recovery (%) |
| Cu(II) | 100 | - | - |
| 200 | - | - | |
| 300 | - | - | |
| 400 | - | 95 | |
| 500 | 89 | - | |
| 600 | - | - | |
| Ni(II) | 100 | - | - |
| 200 | - | - | |
| 300 | - | 93 | |
| 400 | - | - | |
| 500 | 95 | - | |
| 600 | - | - |
Data adapted from a study on GFP purification. Dashes indicate data not provided in the source.
Visualizations
Chemical Interaction in Cu-IMAC
The following diagram illustrates the coordination of histidine residues with a copper ion chelated by an Iminodiacetic Acid (IDA) ligand on the IMAC resin.
General Cu-IMAC Workflow
This diagram outlines the major steps involved in a typical Cu-IMAC experiment for protein purification.
Experimental Protocols
Protocol 1: Charging IMAC Resin with Copper(II) Sulfate
This protocol describes the procedure for charging an IMAC resin (e.g., IDA-agarose) with Cu²⁺ ions.
Materials:
-
IMAC Resin (uncharged)
-
0.1 M Copper(II) sulfate (CuSO₄) solution
-
Deionized water
-
Chromatography column or spin columns
Procedure:
-
Prepare a 0.1 M solution of CuSO₄ in deionized water.
-
Pack the desired amount of IMAC resin into a chromatography column. If using a batch format, place the resin in a suitable tube.
-
Wash the resin with 5-10 column volumes (CV) of deionized water to remove the storage solution (e.g., 20% ethanol).
-
Apply 2-5 CV of the 0.1 M CuSO₄ solution to the resin. The resin will turn a distinct blue color as it becomes charged with copper ions.
-
Wash the resin with 5-10 CV of deionized water to remove any unbound copper ions.
-
The charged resin is now ready for equilibration with the binding buffer.
Protocol 2: Purification of His-Tagged Proteins from E. coli Lysate
This protocol provides a general method for the purification of a recombinant His-tagged protein from an E. coli cell lysate under native conditions.
Materials:
-
Cu-IMAC resin (charged as per Protocol 1)
-
E. coli cell pellet expressing the His-tagged protein
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
-
Lysozyme (B549824), DNase I, and protease inhibitors
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
Sonicate the suspension on ice to complete cell lysis and shear DNA.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the clarified supernatant.
-
-
Column Equilibration:
-
Equilibrate the Cu-IMAC column with 5-10 CV of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. The optimal imidazole concentration in the wash buffer may need to be determined empirically for each target protein.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted protein. Pool the fractions containing the purified protein.
-
If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.
-
Protocol 3: Enrichment of Copper-Binding Proteins from Human Serum
This protocol is adapted for the enrichment of naturally occurring copper-binding proteins from a complex biological sample like human serum.[6][7][8]
Materials:
-
Cu-IMAC resin (charged as per Protocol 1)
-
Human serum
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 50 mM EDTA in water, pH 8.0
-
Centrifuge tubes with frits or spin columns
Procedure:
-
Resin Preparation and Equilibration:
-
Sample Preparation and Incubation:
-
Washing:
-
Centrifuge the tube to pellet the resin and remove the supernatant (flow-through).
-
Wash the resin with 10 mL of Binding/Wash Buffer to remove unbound proteins. Repeat the wash step if necessary.[6]
-
-
Elution:
-
Downstream Processing:
Protocol 4: Enrichment of Phosphopeptides using IMAC
While Fe³⁺-IMAC is more commonly used for phosphopeptide enrichment, Cu²⁺-IMAC can also be employed. This protocol provides a general guideline.
Materials:
-
Cu-IMAC resin (charged as per Protocol 1)
-
Tryptic digest of a protein mixture
-
IMAC Loading/Wash Buffer: e.g., 0.1% Trifluoroacetic acid (TFA) in 50% Acetonitrile (ACN)
-
IMAC Elution Buffer: e.g., 500 mM potassium phosphate, pH 7.0, or a high pH buffer (e.g., pH 10.5)
Procedure:
-
Sample Preparation:
-
Lyophilize the tryptic peptide digest and resuspend it in the IMAC Loading/Wash Buffer.
-
-
Resin Equilibration:
-
Equilibrate the Cu-IMAC resin with the Loading/Wash Buffer.
-
-
Incubation and Washing:
-
Incubate the peptide sample with the equilibrated resin for approximately 30 minutes with gentle mixing.
-
Wash the resin extensively with the Loading/Wash Buffer to remove non-phosphorylated peptides.
-
-
Elution:
-
Elute the bound phosphopeptides with the Elution Buffer.
-
-
Desalting and Analysis:
-
The eluted phosphopeptides should be desalted using a C18 ZipTip or similar reversed-phase material before analysis by mass spectrometry.
-
Conclusion
The use of Copper(II) sulfate to charge IMAC resins provides a high-affinity matrix that is effective for a range of proteomics applications. While particularly useful for the high-yield purification of His-tagged proteins, Cu-IMAC can also be a valuable tool for the exploratory enrichment of metalloproteins and phosphopeptides from complex biological samples. Successful application of this technique relies on the careful optimization of binding, washing, and elution conditions to balance the high binding capacity of copper with the desired level of specificity for the target protein or peptide. The protocols provided herein serve as a starting point for researchers to develop and refine their specific IMAC workflows.
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. marvelgent.com [marvelgent.com]
- 4. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. How to choose the right his-tagged purification resin [takarabio.com]
- 6. Systematic evaluation of Copper(II)-loaded immobilized metal affinity chromatography for selective enrichment of copper-binding species in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. escholarship.org [escholarship.org]
Synthesis of Copper-Based Nanoparticles Using Copper(II) Sulfate: Applications in Drug Development
Application Note AN2025-12
Abstract
Copper-based nanoparticles (NPs), including copper (Cu), copper oxide (CuO), and copper sulfide (B99878) (CuS), are gaining significant attention in biomedical research due to their unique physicochemical properties, cost-effectiveness, and potent bioactivity. Copper(II) sulfate (B86663) (CuSO₄) serves as a versatile and common precursor for the synthesis of these nanomaterials. This document provides detailed application notes and experimental protocols for the synthesis of copper-based nanoparticles using CuSO₄ via chemical reduction and green synthesis methods. It is intended for researchers, scientists, and drug development professionals exploring the therapeutic and diagnostic potential of these nanomaterials, particularly in oncology.
Introduction
The transition from bulk materials to the nanoscale imparts novel properties to metals like copper, including a high surface-area-to-volume ratio and enhanced reactivity, making them ideal candidates for biomedical applications.[1][2] Copper-based nanoparticles have demonstrated significant potential as antimicrobial agents, in bioimaging, and as therapeutic agents in cancer treatment.[3][4] Their anticancer effects are often attributed to their ability to induce oxidative stress, generate reactive oxygen species (ROS), and trigger programmed cell death (apoptosis) in cancer cells.[5][6][7] Furthermore, their unique optical properties, especially the strong near-infrared (NIR) absorbance of CuS NPs, make them excellent agents for photothermal therapy (PTT).[8][9]
Copper(II) sulfate is an inexpensive and readily available precursor salt that can be effectively used to synthesize a variety of copper-based nanoparticles with controlled size, shape, and composition.[10][11] This note details two primary synthesis approaches: a traditional chemical reduction method and an eco-friendly green synthesis method.
Synthesis Methods and Comparative Data
The choice of synthesis method significantly impacts the physicochemical properties and subsequent biological activity of the nanoparticles. Chemical reduction offers precise control over particle size and morphology, while green synthesis provides an environmentally benign and often simpler alternative.
Chemical Reduction: This bottom-up approach involves the reduction of copper ions (Cu²⁺) from CuSO₄ in a solution using chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or ascorbic acid.[5][10] Capping agents or stabilizers such as polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) are often used to prevent agglomeration and control particle growth.[2][12]
Green Synthesis: This method utilizes biocompatible reducing and capping agents derived from natural sources like plant extracts (e.g., Zingiber officinale, Aegle marmelos) or microorganisms.[1][13] Phytochemicals such as flavonoids, polyphenols, and alkaloids present in these extracts are responsible for the reduction of Cu²⁺ ions and the stabilization of the resulting nanoparticles.[13][14] This approach is cost-effective, scalable, and avoids the use of toxic chemicals.[10]
The following tables summarize quantitative data from various studies, offering a comparison between different synthesis parameters and the resulting nanoparticle characteristics.
Table 1: Comparison of Synthesis Methods for Copper (Cu) and Copper Oxide (CuO) Nanoparticles
| Synthesis Method | Precursor | Reducing/Capping Agent | Temp (°C) | Particle Size (nm) | Morphology | UV-Vis Peak (nm) | Reference |
| Chemical Reduction | CuSO₄·5H₂O | Sodium Borohydride (NaBH₄), Ascorbic Acid | Room Temp | 12 - 56 | Spherical (FCC) | 588 | [5] |
| Chemical Reduction | CuSO₄·5H₂O | Ascorbic Acid, Starch | 80 | ~29 | Crystalline | N/A | [15] |
| Green Synthesis | CuSO₄·5H₂O | Zingiber officinale extract | <60 | ~31 | Spherical (FCC) | 595 | [13] |
| Green Synthesis | CuSO₄ | Aegle marmelos leaf extract | N/A | ~32 | Crystalline | 330 | [1] |
| Green Synthesis | CuSO₄·5H₂O | Fortunella margarita leaf extract | 70 | 51 - 57 | Spherical, Agglomerated | 679 | [16] |
| Sonochemical | CuSO₄·5H₂O | Sodium Borohydride (NaBH₄), CTAB | N/A | <50 | Spherical | N/A | [17] |
Table 2: Properties of Copper-Based Nanoparticles for Drug Delivery Applications
| Nanoparticle System | Drug | Loading Capacity (%) | Release Trigger | Key Finding | Reference |
| Hollow CuS NPs (HCuSNPs) | Doxorubicin (B1662922) (DOX) | N/A (IC₅₀ = 4.0 µg/mL with laser) | NIR Laser (900 nm), pH | Laser exposure facilitates DOX release and enhances anticancer efficacy. | [18] |
| Cu-Gallic Acid NPs | Doxorubicin (DOX) | 23.07% | pH | Facile one-step preparation with high, reproducible drug loading. | [19] |
| PLGA/PDA/PEG NS | CuO NPs | N/A | NIR Laser (808 nm) | Laser irradiation accelerates the release of CuO NPs for on-demand therapy. | [20] |
| Copper-loaded Microsponges | Copper Nanoparticles | N/A (~100% release at 9h) | Diffusion | Release follows a non-Fickian diffusion mechanism. |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of the experimental processes and the underlying biological mechanisms.
Caption: General experimental workflow for nanoparticle synthesis.
Caption: Mechanism of green synthesis of copper nanoparticles.
Application in Cancer Therapy: Apoptosis Induction
Copper oxide nanoparticles (CuO NPs) have been shown to selectively induce apoptosis in cancer cells while having minimal impact on normal cells.[5] The primary mechanism involves the generation of ROS, leading to oxidative stress and the activation of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Signaling pathway of CuO NP-induced apoptosis.
Experimental Protocols
Protocol 1: Chemical Reduction Synthesis of Copper Nanoparticles[5]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ascorbic acid (C₆H₈O₆)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized (DI) water
-
Magnetic stirrer, beakers, centrifuge
Methodology:
-
Precursor Preparation: Prepare a 0.01 M solution of CuSO₄·5H₂O in DI water.
-
Antioxidant/Reducing Agent Preparation: Prepare a 0.02 M solution of ascorbic acid in DI water.
-
Reaction: While continuously stirring, add the 0.01 M CuSO₄ solution dropwise into the 0.02 M ascorbic acid solution.
-
pH Adjustment: Adjust the pH of the mixture using NaOH solution if required by the specific protocol variant.
-
Synthesis Monitoring: Continue stirring and monitor the solution for a color change from light blue to greenish, and finally to a brownish color, indicating the formation of copper nanoparticles.[13] This process typically takes a few hours at room temperature.[13]
-
Purification: a. Transfer the colloidal solution to centrifuge tubes. b. Centrifuge at 10,000 rpm for 15-20 minutes. c. Discard the supernatant and re-disperse the nanoparticle pellet in DI water or ethanol (B145695) to remove unreacted precursors. Repeat this washing step 2-3 times.
-
Collection: After the final wash, dry the purified nanoparticles in a hot air oven at 60-80°C.[8]
-
Characterization: Characterize the dried powder using UV-Vis, SEM, TEM, XRD, and FTIR analysis. The characteristic Surface Plasmon Resonance (SPR) peak for Cu NPs is expected between 500-600 nm.[5]
Protocol 2: Green Synthesis of Copper Oxide Nanoparticles[1]
Materials:
-
Copper(II) sulfate (CuSO₄)
-
Fresh plant leaves (e.g., Aegle marmelos or Zingiber officinale[13])
-
DI water
-
Magnetic stirrer with hot plate, beakers, filter paper (Whatman No. 1), centrifuge
Methodology:
-
Plant Extract Preparation: a. Thoroughly wash ~20-50g of fresh leaves with DI water. b. Cut the leaves into small pieces and boil them in 100 mL of DI water for 10-15 minutes. c. Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper to obtain the aqueous leaf extract.
-
Precursor Preparation: Prepare a 0.01 M aqueous solution of CuSO₄.
-
Reaction: a. Add the leaf extract to the CuSO₄ solution in a specific ratio (e.g., 1:5 v/v, extract to precursor). b. Place the mixture on a magnetic stirrer and heat to 60-80°C for 30-60 minutes.[8] c. Observe the color change of the solution, which indicates the reduction of Cu²⁺ ions and the formation of nanoparticles.
-
Purification: a. After the reaction is complete, centrifuge the solution at 10,000 rpm for 20 minutes to pellet the nanoparticles. b. Wash the pellet repeatedly with DI water to remove any residual extract and unreacted salt.
-
Collection: Dry the final product in an oven at 80-100°C for several hours to obtain a fine powder.[8]
-
Characterization: Analyze the synthesized nanoparticles using standard techniques. For CuO NPs, a characteristic UV-Vis absorption peak is expected in the range of 280-360 nm.
Protocol 3: Doxorubicin (DOX) Loading onto Nanoparticles[14][19]
Materials:
-
Synthesized copper-based nanoparticles (e.g., Cu-Gallic Acid NPs)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS) or Sodium Borate Buffer (SBB, pH 8.5)
-
Magnetic stirrer or orbital shaker
-
Centrifuge or dialysis tubing
Methodology:
-
Nanoparticle Dispersion: Disperse a known amount of the synthesized nanoparticles (e.g., 1 mg) in 1 mL of buffer (e.g., SBB, pH 8.5).
-
Drug Addition: Prepare a stock solution of DOX (e.g., 1 mg/mL) in the same buffer. Add the DOX solution to the nanoparticle dispersion.
-
Incubation: Incubate the mixture for 12-24 hours at room temperature with continuous, gentle stirring, protected from light.
-
Separation of Unbound Drug: a. Centrifugation Method: Centrifuge the mixture at high speed (e.g., 14,000 rpm). The pellet will contain the DOX-loaded nanoparticles. b. Dialysis Method: Transfer the mixture to a dialysis bag (with an appropriate molecular weight cut-off) and dialyze against the buffer to remove free DOX.
-
Quantification of Loading: a. Carefully collect the supernatant (from centrifugation) or the dialysate. b. Measure the concentration of free DOX in the solution using a UV-Vis spectrophotometer (absorbance at ~480 nm).[14] c. Calculate the amount of loaded drug by subtracting the amount of free drug from the initial amount added. d. Drug Loading Content (%): (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100. e. Encapsulation Efficiency (%): (Mass of loaded drug / Initial mass of drug) x 100.
Conclusion
Copper(II) sulfate is an effective and economical precursor for synthesizing a range of copper-based nanoparticles with significant potential in drug development. Both chemical and green synthesis methods offer viable pathways to produce these materials, with the latter providing a more sustainable approach. The ability of these nanoparticles to induce apoptosis in cancer cells and serve as carriers for chemotherapeutic drugs like doxorubicin highlights their promise as next-generation theranostic agents. The protocols and data presented herein provide a foundational resource for researchers aiming to harness the potential of copper-based nanomaterials for targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Oxide Nanoparticles Induced Mitochondria Mediated Apoptosis in Human Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green-synthesized copper oxide nanoparticles induce apoptosis and up-regulate HOTAIR and HOTTIP in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper sulfide nanoparticles for photothermal ablation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in copper sulfide nanoparticles for phototherapy of bacterial infections and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-ijep.co.in [e-ijep.co.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-doxorubicin as a nanoparticle cargo retains efficacy with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Green and Traditional Synthesis of Copper Oxide Nanoparticles—Comparative Study | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 14. Copper oxide nanoparticles as delivery vehicles for different Pt( ii )-drugs: experimental and theoretical evaluation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02636E [pubs.rsc.org]
- 15. Oxidative stress, apoptosis and inflammatory responses involved in copper-induced pulmonary toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "DEVELOPMENT OF COPPER SULFIDE NANOPARTICLES FOR PHOTOTHERMAL AND CHEMO" by Yajuan Li [digitalcommons.uri.edu]
- 17. researchgate.net [researchgate.net]
- 18. Laser-induced thermal response and controlled release of copper oxide nanoparticles from multifunctional polymeric nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. Green and Traditional Synthesis of Copper Oxide Nanoparticles—Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Copper(II) Sulfate in Biuret Test for Protein Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biuret test is a widely used colorimetric assay for the quantitative determination of protein concentration.[1] Its simplicity, cost-effectiveness, and reproducibility make it a valuable tool in various research and development settings, including biochemistry, molecular biology, and drug formulation.[2][3] This document provides a detailed overview of the principle of the Biuret test, with a specific focus on the critical role of Copper(II) sulfate (B86663), comprehensive experimental protocols, and data interpretation guidelines.
Principle of the Biuret Test
The fundamental principle of the Biuret test lies in the reaction between Copper(II) ions (Cu²⁺) and peptide bonds in an alkaline environment.[4] Proteins are polymers of amino acids linked by peptide bonds (-CO-NH-).[5] In an alkaline medium, provided by a strong base like sodium hydroxide (B78521) (NaOH), the nitrogen atoms in the peptide bonds of proteins form a coordination complex with the cupric ions (Cu²⁺) supplied by Copper(II) sulfate (CuSO₄).[1][6] This complex formation results in a characteristic color change of the solution from blue to purple or violet.[4][5]
The intensity of the purple color is directly proportional to the number of peptide bonds present in the solution, and therefore, to the concentration of the protein.[2][4] This relationship allows for the quantification of protein concentration by measuring the absorbance of the solution at a specific wavelength, typically 540 nm, using a spectrophotometer.[7][8]
The Biuret reagent is a solution composed of:
-
Copper(II) sulfate (CuSO₄): The source of the Cu²⁺ ions that are essential for the colorimetric reaction.[4]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Provides the alkaline environment necessary for the formation of the coordination complex.[4]
-
Sodium potassium tartrate (Rochelle salt): Acts as a chelating agent to stabilize the cupric ions and prevent their precipitation as copper hydroxide in the alkaline solution.[9][10]
Data Presentation
The following table provides an example of a standard curve generated using Bovine Serum Albumin (BSA) as a standard protein. This data can be used to determine the concentration of an unknown protein sample.
| Tube No. | BSA Concentration (mg/mL) | Volume of BSA Stock (10 mg/mL) (mL) | Volume of Distilled Water (mL) | Absorbance at 540 nm (Hypothetical) |
| 1 (Blank) | 0 | 0.0 | 1.0 | 0.000 |
| 2 | 1.0 | 0.1 | 0.9 | 0.055 |
| 3 | 2.0 | 0.2 | 0.8 | 0.110 |
| 4 | 4.0 | 0.4 | 0.6 | 0.220 |
| 5 | 6.0 | 0.6 | 0.4 | 0.330 |
| 6 | 8.0 | 0.8 | 0.2 | 0.440 |
| 7 | 10.0 | 1.0 | 0.0 | 0.550 |
| Unknown | Unknown | 1.0 | 0.0 | To be measured |
Experimental Protocols
I. Preparation of Biuret Reagent
There are several formulations for the Biuret reagent. A commonly used protocol is as follows:
-
Dissolve 1.5 g of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of deionized water.[9]
-
In a separate container, carefully prepare a 10% (w/v) sodium hydroxide (NaOH) solution by dissolving 100 g of NaOH in 1 L of deionized water. Caution: The dissolution of NaOH is a highly exothermic process.
-
Slowly, and with constant stirring, add the copper sulfate-tartrate solution to 300 mL of the 10% NaOH solution.[3]
-
Bring the final volume to 1 L with deionized water.[9]
-
Store the reagent in a plastic bottle at room temperature. A well-prepared reagent is stable for an extended period.[3]
II. Preparation of Protein Standards (BSA)
-
Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL by dissolving 100 mg of BSA in 10 mL of deionized water.
-
From the stock solution, prepare a series of working standards with concentrations ranging from 1 mg/mL to 10 mg/mL by diluting the stock solution with deionized water as indicated in the data presentation table.[2]
III. Assay Procedure for Protein Quantification
-
Label a series of clean, dry test tubes for the blank, standards, and unknown samples.
-
Pipette 1.0 mL of deionized water into the "Blank" tube.
-
Pipette 1.0 mL of each BSA working standard into the appropriately labeled tubes.
-
Pipette 1.0 mL of the unknown protein sample into the "Sample" tubes. If the protein concentration is expected to be high, dilute the sample with deionized water to fall within the range of the standard curve.
-
Add 4.0 mL of the Biuret reagent to each tube.[9]
-
Mix the contents of each tube thoroughly by vortexing or gentle inversion.
-
Incubate the tubes at room temperature for 30 minutes to allow for complete color development.[2]
-
Set a spectrophotometer to a wavelength of 540 nm.[7]
-
Zero the spectrophotometer using the "Blank" tube.
-
Measure the absorbance of each standard and unknown sample.
-
Plot a standard curve of absorbance at 540 nm (y-axis) versus protein concentration in mg/mL (x-axis).
-
Determine the protein concentration of the unknown sample by interpolating its absorbance value on the standard curve.
Mandatory Visualization
Caption: Workflow for quantitative protein analysis using the Biuret test.
References
- 1. file-chittagong.portal.gov.bd [file-chittagong.portal.gov.bd]
- 2. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]
- 5. microbenotes.com [microbenotes.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 8. benchchem.com [benchchem.com]
- 9. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 10. biologyonline.com [biologyonline.com]
Application Notes and Protocols: Copper(II) Sulfate as a Mordant in Textile Dyeing Research
Introduction
Copper(II) sulfate (B86663) (CuSO₄·5H₂O), also known as blue vitriol, is a metallic salt that has been used for centuries as a mordant in natural dyeing.[1] Mordants are essential substances that act as a fixing agent, forming a coordination complex between the dye molecule and the textile fiber.[2][3] This chemical bridge enhances the affinity of the dye for the fabric, thereby improving dye uptake, color strength, and, most critically, the colorfastness properties of the dyed material.[2][4] Copper(II) sulfate is known to significantly increase the light and wash fastness of natural dyes.[1][5] It typically shifts colors to deeper, darker shades and can turn yellows into greens.[1][5] While effective, copper(II) sulfate is a poison in large amounts and requires careful handling, including the use of personal protective equipment (PPE) and proper disposal of spent mordant baths to mitigate environmental impact.[1][6][7]
Mechanism of Action
The primary function of a metallic mordant like copper(II) sulfate is to facilitate a strong bond between the dye and the fiber. The copper (Cu²⁺) ions form coordination complexes with functional groups on both the fiber (e.g., hydroxyl groups in cellulose, or amino and carboxylic groups in protein fibers like wool and silk) and the dye molecule.[8] This creates a ternary complex (Fiber-Mordant-Dye) that is more stable and resistant to fading from washing and light exposure than a dye-fiber bond without a mordant. The coordination number of copper is typically 4, allowing it to form these stable chelates that lock the color onto the fabric.[8]
Effects on Dyed Textiles
-
Color Modification: Copper sulfate is a versatile color modifier. It generally deepens or "saddens" the original color of the natural dye, often producing shades of moss green, brown, or even blackish tones.[9][10][11] For example, it is known to shift yellow dyes toward bright green hues.[1]
-
Fastness Properties: The addition of a copper sulfate mordant generally improves the colorfastness of natural dyes.[2] Studies have shown it can enhance resistance to washing, light, and rubbing.[1][5][12] However, the degree of improvement can vary significantly depending on the dye, fiber type, and mordanting technique used.[13] Mordant selection has been shown to be more critical than the dye itself in predicting the lightfastness of colored textiles.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of copper(II) sulfate as a mordant.
Table 1: Effect of Copper(II) Sulfate on Color Strength (K/S)
| Fabric Type | Dye Source | Mordant Conc. (% owf) | Mordanting Method | Resulting K/S Value | Control K/S (No Mordant) | Reference |
| Lyocell | Orange Peel | 4% | Pre-mordanting | ~3.8 | Not Reported | [12] |
| Cotton | Madder | 1% | Pre-mordanting | ~10.5 | ~8.0 | [14] |
| Cotton | Weld | 1% | Pre-mordanting | ~13.0 | ~4.5 | [14] |
| Cotton | Reseda Luteola | 1% | Pre-mordanting | ~3.4 | Not Reported | [15] |
| Viscose Rayon | Reseda Luteola | 1% | Pre-mordanting | ~2.9 | Not Reported | [15] |
| Lycra | Coconut Husk (NaOH extract) | 4-6% | Meta-mordanting | Lower than Tannic Acid & Alum | Not Reported | [9] |
| owf: on the weight of fiber |
Table 2: Effect of Copper(II) Sulfate on Colorfastness Properties (ISO Gray Scale, 1-5)
| Fabric Type | Dye Source | Mordant Conc. (% owf) | Light Fastness | Wash Fastness | Rubbing Fastness (Dry/Wet) | Reference |
| Lyocell | Orange Peel | 4% | 4-5 | 4-5 | 4-5 | [12] |
| Cotton | Madder | 5% | 3 | 4-5 | 5/5 | [14] |
| Cotton | Weld | 5% | 3 | 4-5 | 4-5/4-5 | [14] |
Table 3: Example CIE Lab* Color Coordinates with Copper(II) Sulfate Mordanting
| Fabric Type | Dye Source | Mordant | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | Reference |
| Lycra | Coconut Husk (NaOH extract) | Copper Sulfate (4%) | 71.3 | 4.8 | 15.6 | [9] |
| Cotton | Coconut Husk (NaOH extract) | Copper Sulfate (4%) | 73.1 | 4.3 | 16.2 | [9] |
| Crepe | Coconut Husk (NaOH extract) | Copper Sulfate (4%) | 74.5 | 3.5 | 14.9 | [9] |
Experimental Protocols
Safety Precautions: Always handle Copper(II) sulfate powder in a well-ventilated area or outdoors.[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face mask.[1] Do not ingest.[1] Keep all dyeing equipment separate from cooking utensils.[1] Dispose of spent mordant baths according to local environmental regulations; copper sulfate is toxic to aquatic life.[10]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Scoured textile fibers or fabric (e.g., wool, silk, cotton)
-
Natural dye extract
-
Non-reactive pot (stainless steel or enamel)
-
Heating source
-
Stirring rod
-
Measuring scale
-
Personal Protective Equipment (PPE)
Protocol 1: Pre-Mordanting
This is the most common method, where the fiber is treated with the mordant before dyeing.
-
Fiber Preparation: Weigh the dry, scoured fiber to be dyed. This is the "weight of fiber" (WOF). Let the fiber soak in clean water for at least one hour, or until fully saturated.[6]
-
Mordant Calculation: Calculate the required amount of copper(II) sulfate, typically between 2-5% WOF.[1] For 100g of fiber, this would be 2-5g of copper sulfate.
-
Mordant Bath Preparation: In a separate container, dissolve the measured copper(II) sulfate in a small amount of hot water.[6] Fill the dye pot with enough cool water to allow the fibers to move freely (e.g., a 40:1 liquor ratio).[15] Add the dissolved mordant solution to the pot and stir well.
-
Mordanting: Gently squeeze the excess water from the pre-soaked fibers and introduce them into the mordant bath.
-
Heating: Slowly raise the temperature of the mordant bath to a simmer (around 82-93°C or 180-200°F).[10] Hold at this temperature for one hour, stirring gently every 15 minutes to ensure even mordant uptake.[6][10] Do not boil.
-
Cooling & Rinsing: Allow the bath to cool completely, ideally overnight.[10] Wearing gloves, carefully remove the fibers, squeeze out excess liquid, and rinse thoroughly in cool water until the water runs clear.[6]
-
Dyeing: The mordanted fiber can be dyed immediately or dried for later use.[6]
Protocol 2: Meta-Mordanting (Simultaneous)
In this method, the mordant is added directly to the dyebath.
-
Fiber Preparation: Weigh and scour the dry fiber. Pre-soak in clean water.
-
Mordant & Dye Bath Preparation: Prepare the natural dye bath according to its specific instructions. In a separate container, dissolve the calculated copper(II) sulfate (e.g., 5 g/L) in hot water.[16]
-
Combined Bath: Add the dissolved mordant solution to the prepared dyebath and stir thoroughly.[16]
-
Dyeing: Squeeze excess water from the wet fibers and introduce them into the combined dye and mordant bath.
-
Heating: Raise the temperature to the appropriate level for the specific dye (e.g., 50°C to 100°C) and maintain for the recommended time (e.g., 30-60 minutes).[16]
-
Cooling & Rinsing: Allow the bath to cool. Remove the dyed fibers, rinse with cold water, soap if necessary, and rinse again until the water is clear.
Protocol 3: Post-Mordanting (Color Modification)
This method involves applying the mordant after the fiber has been dyed, primarily to modify the final color.
-
Dyeing: Dye the scoured fiber with a natural dye following standard procedures.
-
Prepare Modifier Bath: After dyeing, remove the fiber from the dyebath. Prepare a weaker mordant solution. A typical amount is 25% of the quantity used for pre-mordanting.[10] Dissolve this amount of copper(II) sulfate in hot water.
-
Modification: Stir the dissolved copper solution into the original dyebath (or a fresh water bath).[6][10] Return the damp, dyed fiber to this new bath.
-
Heating: Gently simmer for 15 to 30 minutes, or until the desired color change is achieved.[6]
-
Cooling & Rinsing: Let the fiber cool in the bath.[6] Remove, rinse thoroughly with cool water, and dry.
Protocol 4: Cold Mordanting
This energy-efficient method is suitable for protein fibers and is performed at room temperature over a longer duration.
-
Fiber Preparation: Weigh, scour, and pre-soak the fibers. For wool, adding 3% WOF of cream of tartar can help maintain softness.[1]
-
Mordant Bath Preparation: Dissolve the required amount of copper(II) sulfate (2-5% WOF) in water.[1]
-
Mordanting: Place the wet fibers in a lidded bucket or container. Add the dissolved mordant solution and enough additional water to cover the fibers completely.
-
Duration: Close the lid and let the fibers steep for 2-3 days at room temperature, stirring occasionally to ensure even uptake.[1]
-
Rinsing: After the steeping period, remove the fibers, rinse thoroughly, and proceed to dyeing.[1]
References
- 1. Copper sulfate: Versatile mordant for natural dyeing | Forests and meadows natural dyeing studio [forestsandmeadows.com]
- 2. researchgate.net [researchgate.net]
- 3. v3.pjsir.org [v3.pjsir.org]
- 4. Improving Colorfastness Of Natural Dyes With Eco-Friendly Mordants [eureka.patsnap.com]
- 5. walnutfarmdesigns.com [walnutfarmdesigns.com]
- 6. Leigh's Fiber Journal: Natural Dyeing: Copper as Mordant & Modifier [leighsfiberjournal.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. pubs.aip.org [pubs.aip.org]
- 10. fibregarden.ca [fibregarden.ca]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 15. opastpublishers.com [opastpublishers.com]
- 16. thaiscience.info [thaiscience.info]
Application of Copper(II) Sulfate in Electroplating for Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of copper(II) sulfate (B86663) in electroplating, a cornerstone technique in materials science. The information presented herein is intended to guide researchers in achieving desired material properties through precise control of electrodeposition parameters. Applications of copper electroplating are vast, ranging from enhancing the electrical and thermal conductivity of components in the electronics and aerospace industries to providing corrosion resistance and decorative finishes in the automotive and consumer goods sectors.[1][2]
Core Principles of Copper(II) Sulfate Electroplating
Copper electroplating is an electrochemical process where a thin layer of copper is deposited onto a conductive substrate.[2] The fundamental setup consists of an electrolytic cell containing an aqueous electrolyte solution, a copper anode (positive electrode), and the substrate to be coated, which acts as the cathode (negative electrode). The primary salt in the most common acid bath formulation is copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[3]
When a direct current is applied, copper atoms at the anode are oxidized, losing electrons and dissolving into the electrolyte as copper ions (Cu²⁺). These ions migrate through the solution and are subsequently reduced at the cathode, gaining electrons and depositing as a metallic copper layer onto the substrate.[4]
The overall chemical reactions are as follows:
-
Anode (Oxidation): Cu(s) → Cu²⁺(aq) + 2e⁻
-
Cathode (Reduction): Cu²⁺(aq) + 2e⁻ → Cu(s)
The quality and properties of the resulting copper coating are highly dependent on the composition of the electroplating bath and the operating conditions.
The Electroplating Bath: Composition and Functionality
The acid copper sulfate bath is widely used due to its simplicity, low cost, and ease of control.[5] Its primary components and their functions are detailed below.
Inorganic Components
| Component | Typical Concentration | Function |
| Copper(II) Sulfate (CuSO₄·5H₂O) | 200-240 g/L | Serves as the primary source of copper ions (Cu²⁺) that are deposited onto the cathode.[4][5] |
| Sulfuric Acid (H₂SO₄) | 50-75 g/L | Increases the conductivity of the electrolyte, prevents the precipitation of salts, and helps to ensure the solubility of the copper sulfate.[3][4][5] |
| Chloride Ions (Cl⁻) | 20-100 ppm | Facilitates the dissolution of the copper anode and helps to produce a brighter, more uniform deposit by preventing the formation of striated coatings.[6] |
Organic Additives
Organic additives are crucial for achieving specific material properties and for high-quality plating, especially in advanced applications like semiconductor manufacturing.[3]
| Additive Type | Example Compounds | Function |
| Accelerators (Brighteners) | 3-mercaptopropanesulfonate (MPS), 3,3′-Dithiobis-1-Propanesulfonic Acid Disodium Salt (SPS) | Adsorb in low current density areas, accelerating the deposition rate to promote "bottom-up" filling of features like vias and trenches. They also refine the grain structure, leading to a smoother and brighter surface.[3] |
| Suppressors (Carriers) | Polyethylene glycol (PEG) | In conjunction with chloride ions, they form a complex that adsorbs on the substrate surface, inhibiting copper deposition. This effect is more pronounced in high current density areas, promoting uniform plating thickness.[4] |
| Levelers | Nitrogen-containing heterocyclic compounds (e.g., Janus Green B, Diazine Black) | Adsorb preferentially on high points or protrusions on the substrate surface, inhibiting local deposition and thus promoting a smoother, more level final coating.[7] |
Quantitative Data: Process Parameters vs. Material Properties
The following tables summarize the influence of key process parameters on the resulting properties of the electroplated copper layer.
Effect of Electrolyte Composition and Temperature on Coating Thickness and Corrosion Rate
| Copper Sulfate (g/L) | Sulfuric Acid (g/L) | Temperature (°C) | Average Coating Thickness (µm) | Corrosion Rate (mmpy) |
| 195 | 45 | 30 - 34 | 26.23 | 0.0079 |
| 205 | 50 | 40 - 44 | - | - |
| 215 | 55 | 50 - 54 | 27.46 | 0.0041 |
Data extracted from a study on gray cast iron substrates.[8]
Influence of Current Density on Adhesion Strength
| Copper Sulfate (g/L) | Sulfuric Acid (g/L) | Current Density (mA/cm²) | Adhesion Strength (N) |
| 200 | 106 | 80 | - |
| 200 | 100 | 57 | - |
| 200 | 100 | 80 | 10 (Max) |
Data from a study optimizing adhesion on stainless steel substrates. The results indicate that higher copper sulfate concentration and lower sulfuric acid concentration improve adhesion, with an optimal current density around 80 mA/cm².[9]
Effect of Additives on Surface Roughness and Gloss
| Additive | Concentration (mg/L) | Surface Roughness (µm) | Gloss (GU) |
| None | 0 | 2.599 | 19 |
| MPS | 3.0 | 1.597 | 291 |
| SPS | 1.0 | 1.506 | - |
| HEC | 5.0 | 1.155 | 142 |
Data from a study on electrolytic copper foils, demonstrating the significant impact of additives on surface finish.[10]
Hardness of Copper Coatings under Different Electrodeposition Regimes
| Electrolyte Type | Current Density (mA/cm²) | Deposition Regime | Hardness (GPa) |
| Sulfate Electrolyte | - | - | 1.1844 - 1.2303 |
| Electrolyte with Additives | - | - | 0.8572 - 1.1507 |
This data shows that fine-grained copper coatings from a sulfate electrolyte without certain additives can exhibit higher hardness.[11]
Experimental Protocols
Protocol for Substrate Preparation
Proper substrate preparation is critical for achieving good adhesion and a uniform coating.[1][12] The process typically involves cleaning, degreasing, and surface activation.
Workflow for Substrate Preparation
Caption: Workflow for substrate preparation before electroplating.
Methodology:
-
Solvent Degreasing: Remove heavy oils, greases, and other organic soils by immersing the substrate in a suitable solvent like acetone or using vapor degreasing techniques.[13]
-
Alkaline Soak Cleaning: Immerse the substrate in a standard alkaline cleaning solution to remove any remaining organic films. For steel, copper, and nickel alloys, a standard alkaline cleaner is suitable. For more sensitive metals like zinc or aluminum, an inhibited alkaline cleaner should be used to prevent chemical attack.[1]
-
Water Rinsing: Thoroughly rinse the substrate with deionized water to remove the alkaline cleaning solution.
-
Electrocleaning: This step uses an electric current to remove fine, adherent soils. The substrate is connected to a rectifier and immersed in a chemical solution (often alkaline). This process is highly effective at removing residual greases, fingerprints, and machining oils.[1]
-
Water Rinsing: Rinse thoroughly with deionized water.
-
Acid Dip (Activation/Pickling): Immerse the substrate in an acid bath (e.g., dilute sulfuric or hydrochloric acid) to remove any oxide layers, tarnish, or light rust. This step also neutralizes any residual alkaline film and activates the surface for plating.[13]
-
Water Rinsing: Rinse thoroughly with deionized water.
-
Final DI Water Rinse: A final rinse with high-purity deionized water is performed immediately before transferring the substrate to the electroplating bath to prevent contamination.
Protocol for Acid Copper Sulfate Electroplating
Experimental Workflow for Copper Electroplating
Caption: General workflow for the copper electroplating process.
Methodology:
-
Bath Preparation: Prepare the acid copper sulfate bath according to the concentrations specified in Section 2.1. Add organic additives as required for the desired coating properties.
-
Cell Assembly: Place the prepared electrolyte in a suitable tank. Immerse the pure copper anode and the prepared substrate (cathode) into the solution, ensuring they do not touch.[12]
-
Electrical Connection: Connect the anode to the positive terminal and the cathode to the negative terminal of a DC power supply.[12]
-
Parameter Setting: Set the desired current density and, if applicable, control the temperature of the bath. Agitation of the bath (either mechanical or air) can be employed to improve ion transport and achieve a more uniform deposit.[14]
-
Electrodeposition: Apply the direct current for the calculated amount of time to achieve the desired coating thickness.
-
Post-Plating Treatment:
-
Turn off the power supply and remove the plated substrate from the bath.
-
Immediately rinse with deionized water to remove residual electrolyte.
-
Dry the part thoroughly.
-
If required, an anti-tarnishing treatment can be applied.[14]
-
Logical Relationships and Troubleshooting
The interplay between bath components and process parameters is complex. The following diagram illustrates the logical relationships influencing the final coating quality.
Logical Relationships in Copper Electroplating
Caption: Key inputs, resulting properties, and common issues.
Troubleshooting Common Issues:
-
Poor Adhesion: Often caused by inadequate substrate cleaning, which leaves behind oils, oxides, or other contaminants.[12] Re-evaluate the substrate preparation protocol. Low sulfuric acid concentration can also be a factor.[9]
-
Burnt or Dark Deposits: Typically a result of excessively high current density.[6] Reduce the current or improve agitation.
-
Rough or Grainy Deposits: Can be caused by a lack of appropriate additives (levelers, brighteners), contamination of the bath with organic residues, or incorrect chloride concentration.[10][14]
-
Low Plating Rate: May be due to low copper sulfate concentration, low temperature, or low current density.
References
- 1. Preparing Your Substrate for Electroplating [sharrettsplating.com]
- 2. rapiddirect.com [rapiddirect.com]
- 3. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qnityelectronics.com [qnityelectronics.com]
- 5. comsol.com [comsol.com]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. shop.machinemfg.com [shop.machinemfg.com]
- 13. galvanizeit.com [galvanizeit.com]
- 14. Copper Electroplating Solution - Comprehensive Three Step Guide [eigenengineering.com]
Troubleshooting & Optimization
Preventing the precipitation of Copper(II) sulfate in buffer solutions.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Copper(II) sulfate (B86663) in buffer solutions. Our goal is to help you prevent unwanted precipitation and ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my clear blue Copper(II) sulfate solution turn cloudy or form a precipitate after I added my buffer?
A1: This is a common issue caused by the formation of an insoluble copper compound. The most frequent cause is the precipitation of light blue copper(II) hydroxide (B78521) (Cu(OH)₂) when the pH of the solution rises above approximately 5.0-6.0.[1][2][3] Many common buffer systems operate in a pH range where copper hydroxide is insoluble.
Q2: At what pH does Copper(II) hydroxide precipitate?
A2: The precipitation of Copper(II) hydroxide is highly dependent on the concentration of copper ions. For a typical 0.1 M CuSO₄ solution, precipitation can begin at a pH as low as 4.7.[3] For more dilute solutions, this pH may be slightly higher. The minimum solubility (meaning maximum precipitation) for copper hydroxide occurs around a pH of 8.1.[4]
Q3: Are there specific buffer systems I should avoid when working with Copper(II) sulfate?
A3: Yes. Phosphate-based buffers (e.g., PBS) are highly problematic as they can react with copper ions to form copper(II) phosphate (B84403), which is insoluble.[5][6] Additionally, any buffer that raises the pH above ~6.0 without a stabilizing agent (such as borate (B1201080) or carbonate buffers) will likely cause the precipitation of copper(II) hydroxide.[7]
Q4: How can I prevent Copper(II) sulfate from precipitating in my buffer?
A4: The most effective method is to include a chelating agent in your solution. A chelating agent is a molecule that binds tightly to the copper(II) ion, forming a stable, water-soluble complex.[8][9] This prevents the copper ion from reacting with hydroxide or phosphate ions to form a precipitate.[5][10] Common and effective chelating agents include Ethylenediaminetetraacetic acid (EDTA) and citrate (B86180).[10][11][12]
Troubleshooting Guide
Use this guide to diagnose and solve common precipitation issues.
| Problem | Likely Cause | Recommended Solution(s) |
| A light blue precipitate forms after adding a buffer like HEPES, MOPS, or Tris. | High pH: The buffer has raised the solution's pH into the range where copper(II) hydroxide (Cu(OH)₂) is insoluble.[7] | 1. Add a Chelating Agent: Introduce a chelating agent like EDTA to the buffer before adding the copper sulfate. See Protocol 2 . 2. Use a Chelating Buffer: Switch to a buffer system that also acts as a chelator, such as a citrate buffer. See Protocol 1 . 3. Lower the pH: If your experiment allows, adjust the final pH of the solution to be below 5.0. |
| A blue-green precipitate forms when using a phosphate buffer (e.g., PBS). | Insoluble Salt Formation: Copper(II) ions are reacting with phosphate ions to form insoluble copper(II) phosphate (Cu₃(PO₄)₂).[5][6] | 1. Change Buffer System: Avoid phosphate buffers entirely. Substitute with a non-coordinating buffer (like HEPES or MOPS) and add a chelating agent (EDTA). 2. Use a Chelating Buffer: A citrate buffer is an excellent alternative as the citrate ions will chelate the copper, preventing precipitation.[13] |
| The solution is stable initially but becomes cloudy over time. | Slow Precipitation/Aging: The solution is near the edge of its stability limit. Over time, as the precipitate ages, its solubility can decrease, leading to further precipitation.[14] This can also be caused by slight pH shifts due to CO₂ absorption from the air. | 1. Increase Chelator Concentration: A higher concentration of the chelating agent (e.g., EDTA, citrate) can enhance long-term stability. 2. Store Properly: Store the solution in a tightly sealed container to minimize contact with air. |
Data & Buffer Compatibility
The following tables provide key data points for understanding and preventing copper precipitation.
Table 1: Approximate pH for Onset of Copper(II) Hydroxide Precipitation
| Copper(II) Concentration | Approximate pH of Initial Precipitation | pH of Minimum Solubility (Optimal Precipitation) |
| 0.164 M | ~5.0[1] | ~8.1[4] |
| 0.1 M | ~4.7[3] | ~8.1[4] |
| 0.003 M | ~6.0[2] | ~8.1[4] |
Note: These values are approximate and can be influenced by temperature and the presence of other ions.
Table 2: Compatibility of Common Buffer Systems with Copper(II) Sulfate
| Buffer System | pH Range | Compatibility | Comments & Recommendations |
| Phosphate (PBS) | 5.8 - 8.0 | Not Recommended | Forms insoluble copper(II) phosphate precipitate.[5][6] |
| Citrate | 3.0 - 6.2 | Highly Recommended | Citrate is an effective chelating agent that forms a stable, soluble complex with Cu²⁺ ions.[15] See Protocol 1 . |
| Acetate | 3.6 - 5.6 | Good (with caution) | Generally safe as the pH range is below the precipitation point of Cu(OH)₂. |
| HEPES / MOPS | 6.8 - 8.2 | Requires Chelator | These are non-coordinating buffers. Precipitation will occur unless a chelating agent like EDTA is added.[7] See Protocol 2 . |
| Tris | 7.5 - 9.0 | Requires Chelator | While Tris can sometimes keep copper in solution, it is not a strong chelator and precipitation is likely without an additional agent like EDTA.[16] |
Visual Guides & Workflows
The following diagrams illustrate the chemical principles and troubleshooting steps.
Caption: Troubleshooting workflow for Copper(II) sulfate precipitation.
Caption: Chemical pathways for free Copper(II) ions in solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Copper(II) Solution using a Citrate Buffer
This protocol uses citrate, which acts as both the buffering species and the chelating agent.
-
Objective: To prepare a 100 mL solution of 10 mM Copper(II) sulfate in a 0.1 M sodium citrate buffer at pH 6.0.
-
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, M.W. = 249.68 g/mol )
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O, M.W. = 294.10 g/mol )
-
Citric acid monohydrate (C₆H₈O₇·H₂O, M.W. = 210.14 g/mol )
-
High-purity water (e.g., deionized or Milli-Q)
-
pH meter, magnetic stirrer, and stir bar
-
100 mL volumetric flask
-
-
Methodology:
-
Prepare 0.1 M Citrate Buffer (pH 6.0):
-
Prepare a 0.1 M solution of trisodium citrate (Stock A) by dissolving 2.94 g in ~80 mL of water and bringing the final volume to 100 mL.
-
Prepare a 0.1 M solution of citric acid (Stock B) by dissolving 2.10 g in ~80 mL of water and bringing the final volume to 100 mL.
-
In a beaker, combine approximately 18 mL of Stock A with 82 mL of Stock B.
-
Place the beaker on a magnetic stirrer, insert a calibrated pH probe, and adjust the pH to exactly 6.0 by adding small volumes of Stock A (to increase pH) or Stock B (to decrease pH).
-
-
Prepare the Final Solution:
-
Weigh out 0.2497 g of CuSO₄·5H₂O.
-
Transfer the prepared 0.1 M citrate buffer (pH 6.0) into a 100 mL volumetric flask.
-
Add the weighed CuSO₄·5H₂O to the flask.
-
Seal the flask and mix by inversion until the copper sulfate is fully dissolved. The resulting solution will be a stable, clear blue.
-
-
Protocol 2: Preparation of a Copper(II) Solution in a MOPS Buffer using EDTA
This protocol demonstrates the use of a separate chelating agent (EDTA) with a non-coordinating buffer.
-
Objective: To prepare a 100 mL solution of 10 mM Copper(II) sulfate in a 50 mM MOPS buffer at pH 7.2, stabilized with EDTA.
-
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, M.W. = 249.68 g/mol )
-
MOPS (3-(N-morpholino)propanesulfonic acid, M.W. = 209.26 g/mol )
-
EDTA, disodium (B8443419) salt, dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O, M.W. = 372.24 g/mol )
-
Sodium hydroxide (NaOH) solution, 1 M
-
High-purity water
-
pH meter, magnetic stirrer, and stir bar
-
100 mL volumetric flask
-
-
Methodology:
-
Prepare the Stabilized Buffer:
-
To a beaker containing ~80 mL of high-purity water, add 1.046 g of MOPS.
-
Add 0.410 g of EDTA disodium salt dihydrate. This corresponds to an 11 mM EDTA concentration, providing a slight molar excess to ensure all copper is chelated.
-
Place the beaker on a magnetic stirrer and stir until all solids are dissolved.
-
Using a calibrated pH meter, adjust the pH of the solution to 7.2 by slowly adding 1 M NaOH.
-
-
Prepare the Final Solution:
-
Weigh out 0.2497 g of CuSO₄·5H₂O.
-
Quantitatively transfer the pH-adjusted, EDTA-containing MOPS buffer into a 100 mL volumetric flask.
-
Add the weighed CuSO₄·5H₂O to the flask.
-
Add high-purity water to bring the final volume to the 100 mL mark.
-
Seal and mix by inversion until fully dissolved. The final solution will be stable and clear.
-
-
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 5. quora.com [quora.com]
- 6. precipitation of copper in minimal medium - General Lab Techniques [protocol-online.org]
- 7. experimental chemistry - How can I dissolve my Copper(II)sulfate in my MOPS buffer pH 7.2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. EDTA Copper Chelation [thinkdochemicals.com]
- 9. copper chelating agent [thinkdochemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. kelewell.de [kelewell.de]
- 12. Exploring Effective Copper Chelating Agents for Environmental and Biological Applications [thinkdochemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. The application of tris buffer and copper sulfate for the preservation of phenylurea pesticides analyzed using U.S. EPA method 532 in the UCMR Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected color changes in Copper(II) sulfate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in experiments involving Copper(II) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: Why is my solid Copper(II) sulfate white or a very pale blue instead of the expected bright blue?
A1: The vibrant blue color of Copper(II) sulfate is characteristic of its pentahydrate form (CuSO₄·5H₂O), where water molecules act as ligands around the copper ion.[1][2] If your solid is white or pale blue, it is likely the anhydrous or a partially hydrated form of Copper(II) sulfate. This can occur if the compound has been heated or stored in a very dry environment, causing it to lose its water of crystallization.[2][3] Upon dissolving in water, the blue color of the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, should be restored.[1][2]
Q2: I dissolved Copper(II) sulfate in water and the solution is a much lighter blue than I anticipated. What could be the cause?
A2: A pale blue solution may indicate a lower concentration of the [Cu(H₂O)₆]²⁺ complex than intended.[4] This could be due to errors in weighing the Copper(II) sulfate or in the final volume of the solution. It is also possible that the Copper(II) sulfate used was not fully hydrated, leading to a lower molar concentration than calculated based on the pentahydrate's formula weight. For quantitative applications, it is crucial to use a calibrated balance and volumetric flasks for accurate solution preparation.
Q3: My Copper(II) sulfate solution turned green after adding another reagent. What type of reaction does this indicate?
A3: A green coloration typically results from a ligand exchange reaction where the water ligands in the [Cu(H₂O)₆]²⁺ complex are replaced by other ligands, most commonly chloride ions (Cl⁻).[5] The addition of a concentrated source of chloride ions, such as hydrochloric acid, leads to the formation of the tetrachlorocuprate(II) complex ion, [CuCl₄]²⁻, which is green in solution.[5]
Q4: Upon adding ammonia (B1221849) to my Copper(II) sulfate solution, I observed a precipitate that then dissolved to form a deep blue solution. Is this normal?
A4: Yes, this is the expected observation. The initial addition of a small amount of ammonia (a weak base) increases the pH, causing the precipitation of light blue copper(II) hydroxide (B78521).[6] As more ammonia is added, it acts as a ligand and displaces the water and hydroxide ligands to form the soluble tetraamminecopper(II) complex ion, [Cu(NH₃)₄(H₂O)₂]²⁺, which has a characteristic deep, royal blue color.[6][7]
Q5: My supposedly pure Copper(II) sulfate solution has a yellowish or orange tint. What could be the contaminant?
A5: A yellowish or orange hue in a Copper(II) sulfate solution can be an indication of impurities. Iron(III) ions (Fe³⁺) are a common contaminant in copper salts and can impart a yellowish color to the solution.
Troubleshooting Guide
This guide addresses specific unexpected color changes and provides systematic steps to identify and resolve the issue.
Issue 1: Solution Color is Faint or Inconsistent
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify the calibration of the balance used for weighing the Copper(II) sulfate. 2. Ensure accurate volume measurements using calibrated volumetric glassware. 3. Recalculate the required mass of CuSO₄·5H₂O for the desired concentration. |
| Dehydrated Starting Material | 1. Assume the starting material is anhydrous CuSO₄ and recalculate the mass needed. 2. To confirm, gently heat a small sample of the blue pentahydrate; it should turn white as it loses water.[3] 3. For consistent results, use a fresh, unopened container of Copper(II) sulfate pentahydrate. |
| Presence of Impurities | 1. Use analytical grade Copper(II) sulfate and deionized water for solution preparation.[8] 2. If impurities are suspected, the solution can be purified by recrystallization. |
Issue 2: Unexpected Green or Yellow-Green Coloration
| Possible Cause | Troubleshooting Steps |
| Chloride Ion Contamination | 1. Review the experimental protocol to identify any sources of chloride ions (e.g., HCl, NaCl). 2. Use deionized water and clean glassware to avoid contamination. 3. If chloride contamination is unavoidable, be aware of the formation of [CuCl₄]²⁻ and its spectral properties. |
| Acidic pH | 1. Measure the pH of the solution. A low pH can sometimes influence the equilibrium and the perceived color. 2. Adjust the pH with a suitable buffer if required by the experimental protocol. |
Issue 3: Formation of an Unwanted Precipitate
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of the solution. Addition of a base will cause the precipitation of copper(II) hydroxide.[9] 2. If the precipitate is undesired, it can be redissolved by adding an acid. |
| Reaction with Other Reagents | 1. Review the compatibility of all reagents in the solution. Some anions can form insoluble salts with Copper(II). 2. Ensure all reagents are fully dissolved before mixing. |
Data Presentation: Spectrophotometric Analysis
The color of Copper(II) complex ions is determined by their absorption of light in the visible spectrum. The wavelength of maximum absorbance (λmax) is a key quantitative parameter.
| Complex Ion | Formula | Color of Solution | Approximate λmax (nm) |
| Hexaaquacopper(II) | [Cu(H₂O)₆]²⁺ | Light Blue | ~800[10][11] |
| Tetraamminecopper(II) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Deep Blue | ~615[12][13][14] |
| Tetrachlorocuprate(II) | [CuCl₄]²⁻ | Green / Yellow-Green | ~370-406 and ~900[3][11][15] |
Experimental Protocols
Protocol 1: Preparation of a Standard Copper(II) Sulfate Solution (0.1 M)
Objective: To prepare a 0.1 M aqueous solution of Copper(II) sulfate.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Glass stirring rod
-
Wash bottle
Procedure:
-
Calculate the mass of CuSO₄·5H₂O required to prepare 100 mL of a 0.1 M solution (Molar mass of CuSO₄·5H₂O is approximately 249.68 g/mol ).
-
Accurately weigh the calculated mass of CuSO₄·5H₂O into a clean, dry beaker.
-
Add approximately 50-75 mL of deionized water to the beaker and stir with the glass rod until the solid is completely dissolved.[16]
-
Carefully transfer the solution into a 100 mL volumetric flask using a funnel.
-
Rinse the beaker, stirring rod, and funnel with small amounts of deionized water, adding the rinsings to the volumetric flask to ensure all the copper salt is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus is on the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Synthesis and Observation of Tetraamminecopper(II) Sulfate
Objective: To demonstrate the ligand exchange reaction between aqueous Copper(II) ions and ammonia.
Materials:
-
0.1 M Copper(II) sulfate solution
-
Concentrated ammonia solution (handle in a fume hood)
-
Test tubes
-
Dropper pipette
Procedure:
-
Place approximately 2 mL of the 0.1 M Copper(II) sulfate solution into a test tube. Observe the initial light blue color.
-
In a fume hood, add concentrated ammonia solution dropwise to the test tube, shaking gently after each drop.
-
Observe the initial formation of a light blue precipitate of copper(II) hydroxide.
-
Continue adding ammonia solution until the precipitate dissolves completely, resulting in a clear, deep blue solution. This indicates the formation of the [Cu(NH₃)₄(H₂O)₂]²⁺ complex.[17][18]
Visualizations
Logical Troubleshooting Flow for Unexpected Color Changes
Caption: Troubleshooting logic for unexpected color changes.
Experimental Workflow for Ligand Exchange Reactions
Caption: Ligand exchange reactions of aqueous Copper(II) sulfate.
References
- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 2. Chemical properties and color changes of copper sulfate_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. youtube.com [youtube.com]
- 7. An equilibrium using copper(II) and ammonia | Class experiment | RSC Education [edu.rsc.org]
- 8. scispace.com [scispace.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. harricksci.com [harricksci.com]
- 12. Optimization of complex NH3 with Cu<sup>2+</sup> ions to determine levels of ammonia by UV-Vis spectrophotometer [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. theochem.mercer.edu [theochem.mercer.edu]
- 17. labguider.com [labguider.com]
- 18. scribd.com [scribd.com]
Technical Support Center: Optimizing Copper(II) Sulfate for Catalytic Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration of Copper(II) sulfate (B86663) (CuSO₄) for catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Copper(II) sulfate in catalytic reactions?
A1: Copper(II) sulfate is a versatile and cost-effective catalyst used in various organic syntheses.[1][2] It is often used as a precursor to the active catalytic species, Copper(I). While Cu(II) itself can act as a Lewis acid catalyst in some reactions, such as the acetylation of alcohols and phenols, its more common role is in reactions where Cu(I) is the active catalyst, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".[3][4]
Q2: Why is a reducing agent often required when using Copper(II) sulfate as a catalyst?
A2: In many catalytic cycles, such as CuAAC reactions, the active catalytic species is Cu(I).[3] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3] Therefore, a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to generate the active Cu(I) species in situ from the more stable Cu(II) sulfate salt and to maintain a sufficient concentration of the active catalyst throughout the reaction.[3]
Q3: What is the purpose of using a ligand with the copper catalyst?
A3: Ligands are crucial for several reasons. They stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation into Cu(0) and Cu(II).[3] Ligands can also increase the catalyst's solubility and accelerate the reaction rate.[5] The choice of ligand is critical and can significantly impact reaction outcomes.[6]
Q4: Can I use anhydrous or hydrated Copper(II) sulfate?
A4: Both forms can be used, but it is important to be consistent. The most commonly available form is the pentahydrate (CuSO₄·5H₂O), which is a bright blue crystal.[7] The anhydrous form is white and hygroscopic.[7] If a reaction is sensitive to water, the anhydrous form should be used, or the hydrated form should be properly accounted for in the reaction stoichiometry and solvent considerations. In many aqueous or protic solvent systems, the pentahydrate is used directly for convenience.[4]
Troubleshooting Guide
This section addresses common problems encountered when optimizing Copper(II) sulfate concentration in catalytic reactions.
Problem 1: Low or No Product Yield
A low or non-existent product yield is a frequent issue that can stem from various factors related to the catalyst, reagents, or reaction conditions.[3][5]
Caption: A troubleshooting workflow for low-yield reactions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | The active Cu(I) species is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[5] • Solution: Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[5] Degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[5] |
| Improper Catalyst Generation | The Cu(I) species must be generated correctly in situ. • Solution: Pre-mixing the CuSO₄ and ligand before adding the reducing agent is a common practice to protect the Cu(I) as it forms.[5] Avoid adding the reducing agent directly to the copper salt without a ligand present.[5] |
| Incorrect Catalyst Concentration | The optimal catalyst concentration is reaction-dependent. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or product inhibition. • Solution: Screen a range of catalyst concentrations (e.g., 0.5 mol% to 10 mol%). Refer to the Experimental Protocol for Catalyst Concentration Screening below. |
| Reagent Impurity | Purity of substrates (e.g., azides, alkynes), solvents, and additives can significantly affect the reaction.[5] • Solution: Use high-purity reagents and solvents. If impurities are suspected, purify the starting materials.[5] |
| Sub-Optimal Conditions | Temperature, reaction time, solvent, and pH can all impact catalyst performance. • Solution: Systematically vary these parameters. For sterically hindered substrates, increasing the reaction temperature or time may be necessary.[3] |
Problem 2: Catalyst Deactivation or Degradation
Catalyst deactivation can halt a reaction prematurely and is a critical issue in scaling up processes.
Caption: Common causes of copper catalyst deactivation.
| Cause of Deactivation | Description & Identification | Prevention & Regeneration |
| Poisoning | Trace impurities in the feedstock, such as sulfides (H₂S) or halides (Cl⁻), can strongly adsorb to or react with the copper's active sites, forming stable and inactive species like CuS or CuCl₂. This is a common cause of permanent deactivation. | Prevention: Purify reactants and solvents to remove catalyst poisons. Regeneration: For mild poisoning, washing with specific solvents may help. Severe poisoning is often irreversible, requiring catalyst replacement. |
| Coking | In reactions involving organic molecules at elevated temperatures, amorphous carbon or "coke" can deposit on the catalyst surface, blocking active sites and pores. This is common in gas-phase reactions. | Prevention: Optimize reaction temperature and pressure to minimize side reactions that lead to coke formation. Regeneration: The most common method is calcination, where the catalyst is heated in the presence of a low concentration of oxygen to burn off the carbon deposits. |
| Sintering | Prolonged exposure to high temperatures can cause the small copper crystallites to migrate and aggregate, leading to a decrease in the active surface area. This damage is typically irreversible. | Prevention: Operate at the lowest effective temperature. Use a thermally stable support material for heterogeneous catalysts. Regeneration: Sintering is generally irreversible, and the catalyst must be replaced. |
| Phase Transformation / Dissolution | In a reducing atmosphere, CuO can be over-reduced to metallic copper (Cu⁰), losing its activity for certain oxidation reactions. In liquid-phase reactions, active components may also be lost through dissolution into the solvent.[8] | Prevention: Carefully control the reaction atmosphere and potential. For liquid-phase reactions, select a solvent that minimizes dissolution of the active species. Regeneration: If deactivated by over-reduction, the catalyst can sometimes be reoxidized to the active state by calcination in an oxidizing atmosphere. |
Quantitative Data Summary
The optimal concentration of CuSO₄ and other components is highly dependent on the specific reaction. However, the following tables provide common starting points for optimization.
Table 1: Typical Component Ratios for CuAAC ("Click") Reactions
| Component | Molar Ratio (relative to limiting reagent) | Typical Concentration Range |
| Copper(II) Sulfate | 0.01 - 0.1 eq | 1 - 10 mol% |
| Reducing Agent (Sodium Ascorbate) | 0.1 - 1.0 eq | 10 - 100 mol% |
| Ligand (e.g., TBTA, THPTA) | 0.01 - 0.1 eq | 1 - 10 mol% (often 1:1 with Cu) |
| Excess Reagent (Azide or Alkyne) | 1.1 - 2.0 eq | 10 - 100% excess |
Data compiled from multiple sources including[3][5].
Experimental Protocols
Protocol 1: General Procedure for Optimizing CuSO₄ Concentration in a Small-Scale Reaction
This protocol describes a method for screening different catalyst loadings to find the optimal concentration for a given reaction (e.g., a CuAAC reaction).
Caption: Experimental workflow for catalyst concentration screening.
1. Reagent Preparation:
-
Prepare stock solutions of your azide (B81097) and alkyne substrates in a suitable solvent (e.g., 100 mM in DMF or a t-BuOH/water mixture).[3]
-
Prepare a stock solution of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 50 mM in deionized water).[3]
-
Prepare a stock solution of a suitable ligand (e.g., 50 mM TBTA in DMF/t-BuOH).[3]
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water) immediately before use, as it degrades over time. [5]
2. Reaction Setup (Example for 5 parallel reactions):
-
In five separate reaction vials, add the limiting substrate (e.g., alkyne, 1.0 eq).
-
Add the excess substrate (e.g., azide, 1.1 eq).[3]
-
Add the solvent and the ligand solution (e.g., 1.0 eq relative to copper).
-
Degas the reaction mixtures by bubbling with argon or nitrogen for 10-15 minutes to remove dissolved oxygen.[3]
-
Add the CuSO₄ stock solution to each vial to achieve the target final concentrations (e.g., 1 mol%, 2 mol%, 5 mol%, 8 mol%, 10 mol%).
-
Initiate all reactions by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol% to 50 mol%).
3. Reaction Monitoring and Analysis:
-
Stir the reactions at the desired temperature (e.g., room temperature or 40-60 °C).[3]
-
Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Once the reactions appear complete (or have stopped progressing), quench the reactions and perform a standard workup.
-
Analyze the final yield and purity of the product for each catalyst concentration using techniques like LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
Plot the product yield versus catalyst concentration to determine the optimal loading.
Protocol 2: Monitoring Reaction Kinetics
Understanding the reaction kinetics is essential for true optimization.
-
Setup: Prepare the reaction as described in Protocol 1, using the optimal concentration determined from screening.
-
Sampling: At predetermined time points, withdraw a small, precise volume from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be done by rapid cooling or by adding a quenching agent.
-
Analysis: Analyze each quenched aliquot using a quantitative technique like High-Performance Liquid Chromatography (HPLC) or NMR with an internal standard.[10][11]
-
Data Plotting: Plot the concentration of the product (or consumption of the starting material) against time. This data can be used to determine the reaction rate and identify any catalyst deactivation over time.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 8. Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. mdpi.com [mdpi.com]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Overcoming Enzyme Inhibition by Copper(II) Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the inhibition of enzymes by Copper(II) sulfate (B86663) in assays.
Frequently Asked Questions (FAQs)
Q1: How does Copper(II) sulfate inhibit enzyme activity?
A1: Copper(II) sulfate (CuSO₄) inhibits enzyme activity through several mechanisms:
-
Binding to Functional Groups: Copper ions (Cu²⁺) have a high affinity for certain amino acid residues in enzymes, particularly those containing sulfhydryl (-SH) groups (e.g., cysteine), amino (-NH₂), carboxyl (-COOH), and hydroxyl (-OH) groups. This binding can alter the enzyme's three-dimensional structure, including the active site, rendering it less effective or inactive.[1][2][3]
-
Displacement of Essential Metal Cofactors: Many enzymes require specific metal ions (e.g., Mg²⁺, Zn²⁺) as cofactors for their catalytic activity. Copper ions can compete with and displace these essential cofactors from the enzyme's active site, leading to a loss of function.[1]
-
Catalysis of Reactive Oxygen Species (ROS): Free copper ions can participate in Fenton-like reactions, catalyzing the production of highly reactive oxygen species such as hydroxyl radicals. These ROS can cause oxidative damage to the enzyme, leading to irreversible inactivation.[4]
-
Noncompetitive Inhibition: Kinetic studies have shown that copper-induced inhibition is often noncompetitive. This means the inhibitor (Cu²⁺) binds to a site on the enzyme other than the active site, reducing the enzyme's maximum velocity (Vmax) without affecting the substrate's binding affinity (Km).[5]
Q2: What are the typical signs of Copper(II) sulfate inhibition in my enzyme assay?
A2: You may suspect Copper(II) sulfate inhibition if you observe the following:
-
A significant and dose-dependent decrease in the rate of your enzymatic reaction upon the addition of a compound or solution that may contain copper.
-
Inconsistent or irreproducible results between experimental runs, as copper contamination can be variable.[6]
-
A complete loss of enzyme activity at high concentrations of the potential inhibitor.
-
If your enzyme is known to be a metalloenzyme or sensitive to heavy metals.
Q3: How can I prevent or reverse inhibition caused by Copper(II) sulfate?
A3: The most common and effective method is to use a chelating agent. Chelators are molecules that can bind tightly to metal ions, sequestering them and preventing them from interacting with the enzyme.
-
Ethylenediaminetetraacetic acid (EDTA) is a widely used and effective chelator for copper ions. It can be added to the assay buffer to prevent inhibition or even reverse existing inhibition.[5][7][8]
-
Other chelating agents that can be used include 1,10-phenanthroline, 2,2'-bipyridyl, and diethyldithiocarbamate .[9][10]
-
Dithiothreitol (DTT) can also reverse the inhibitory effect of Cu²⁺.[11]
Q4: At what concentration should I use a chelating agent like EDTA?
A4: The optimal concentration of the chelating agent depends on the concentration of contaminating copper ions. A common starting concentration for EDTA is in the range of 0.5 mM to 1 mM.[5][12] It is recommended to perform a titration experiment to determine the minimal concentration of the chelator required to restore enzyme activity without affecting the assay itself. Be aware that excessive concentrations of some chelators may inhibit metalloenzymes by removing their essential metal cofactors.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Sudden and drastic decrease in enzyme activity. | Contamination of reagents or samples with Copper(II) sulfate. | 1. Prepare fresh reagents with high-purity water.2. Test for copper contamination in your sample or compound stocks.3. Incorporate a chelating agent like EDTA (e.g., 1 mM) into your assay buffer to sequester contaminating copper ions.[5][12] |
| High variability between replicate assays. | Inconsistent levels of copper contamination or precipitation of copper ions at neutral or high pH. | 1. Ensure thorough mixing of all solutions.2. Check the pH of your assay buffer. Copper ions may precipitate at neutral or higher pH, leading to inconsistent results.[6]3. The use of a suitable chelator can help maintain copper ions in solution and provide more consistent results.[6] |
| The chelating agent itself seems to be inhibiting the enzyme. | Your enzyme may be a metalloenzyme that requires a metal ion for activity, which is being removed by the chelator. | 1. Use the lowest effective concentration of the chelating agent.2. Consider using a chelator with a lower affinity for the essential metal cofactor of your enzyme.3. Supplement the buffer with the essential metal cofactor after the chelation of copper. |
| No enzyme activity is recovered after adding a chelator. | The inhibition may be irreversible due to oxidative damage to the enzyme. | 1. If copper-catalyzed ROS formation is suspected, try to minimize the exposure of the enzyme to copper.2. Consider adding antioxidants to the buffer, although their compatibility with the assay must be verified.3. Unfortunately, if the enzyme is irreversibly damaged, activity may not be recoverable. |
Quantitative Data on Copper Inhibition and Reversal
The following tables summarize the inhibitory effects of Copper(II) sulfate on various enzymes and the effectiveness of EDTA in mitigating this inhibition.
Table 1: IC₅₀ Values for Copper(II) Inhibition of Various Enzymes
| Enzyme | IC₅₀ of Cu²⁺ (in the absence of EDTA) | Reference |
| Na⁺/K⁺-ATPase | 5.9 x 10⁻⁷ M | [5] |
| Mg²⁺-ATPase | 3.6 x 10⁻⁶ M | [5] |
| Rat Myometrial ecto-ATPase | 1.15 x 10⁻⁴ M | [12] |
| Na⁺/K⁺-ATPase (rabbit kidney) | 1 x 10⁻⁷ M | [11] |
| K⁺-pNPPase | 1 x 10⁻⁶ M | [11] |
| Yeast Glutathione (B108866) Reductase (Cu²⁺) | 1 x 10⁻⁶ M | [13] |
| Yeast Glutathione Reductase (Cu⁺) | 3.5 x 10⁻⁷ M | [13] |
Table 2: Effect of EDTA on the IC₅₀ of Copper(II) Inhibition
| Enzyme | IC₅₀ of Cu²⁺ (in the absence of EDTA) | IC₅₀ of Cu²⁺ (in the presence of 1 mM EDTA) | Fold Increase in IC₅₀ | Reference |
| Rat Myometrial ecto-ATPase | 1.15 x 10⁻⁴ M | 1.71 x 10⁻³ M | ~15 | [2][12] |
| Na⁺/K⁺-ATPase & Mg²⁺-ATPase | Inhibition prevented by 1 mM EDTA | Not applicable | Not applicable | [5] |
Experimental Protocols
Protocol 1: Prevention of Copper(II) Inhibition using EDTA
This protocol describes how to prevent enzyme inhibition by incorporating EDTA into the assay buffer from the outset.
-
Reagent Preparation:
-
Prepare your standard assay buffer.
-
Prepare a stock solution of EDTA (e.g., 100 mM).
-
Add EDTA stock solution to your assay buffer to a final concentration of 1 mM. Ensure the pH of the buffer is readjusted after the addition of EDTA.
-
-
Enzyme Assay:
-
Perform your enzyme assay according to your standard protocol, using the EDTA-containing buffer for all dilutions and reaction mixtures.
-
Run a control experiment without the potential copper-containing sample to ensure the EDTA itself does not affect the enzyme's basal activity.
-
Protocol 2: Reversal of Copper(II) Inhibition using EDTA
This protocol is for situations where the enzyme has already been exposed to and inhibited by Copper(II) sulfate.
-
Inhibition Step:
-
Incubate the enzyme with the Copper(II) sulfate-containing solution for a predetermined period.
-
-
Reversal Step:
-
Add EDTA to the inhibited enzyme solution to a final concentration of 1 mM.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for the chelation of copper ions.
-
-
Enzyme Activity Measurement:
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the enzyme activity as you would in your standard protocol.
-
Compare the recovered activity to a control where the enzyme was not inhibited and a control where EDTA was not added after inhibition.
-
Visualizations
Caption: Mechanism of enzyme inhibition by Copper(II) sulfate.
Caption: Troubleshooting workflow for suspected copper inhibition.
Caption: Logical relationship of copper chelation by EDTA.
References
- 1. researchgate.net [researchgate.net]
- 2. pleiades.online [pleiades.online]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mechanisms underlying the inhibition of the cytochrome P450 system by copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention and recovery of CuSO4-induced inhibition of Na+/K+ -ATPase and Mg2+ -ATPase in rat brain synaptosomes by EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Copper on Red Cell Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of Cu2+ inhibition of Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-dependent inhibition and oxidative inactivation with affinity cleavage of yeast glutathione reductase [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Dilute Copper(II) Sulfate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dilute Copper(II) sulfate (B86663) (CuSO₄) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of dilute Copper(II) sulfate solutions over time?
A1: The stability of dilute Copper(II) sulfate solutions is primarily influenced by pH, storage temperature, exposure to light, and the purity of the water used for preparation. Hydrolysis and precipitation of copper salts are the most common stability issues.
Q2: Why is my dilute Copper(II) sulfate solution turning cloudy or forming a precipitate?
A2: Cloudiness or precipitate formation in a dilute CuSO₄ solution is typically due to one of two main reasons:
-
Hydrolysis: In neutral or near-neutral water, copper(II) ions can slowly react with water to form insoluble basic copper sulfate or copper(II) hydroxide (B78521).[1][2][3] This process is accelerated at higher pH values.
-
Carbonate Precipitation: If the solution is prepared with water that has been exposed to the air, dissolved carbon dioxide can lead to the formation of sparingly soluble copper(II) carbonate.[1]
Q3: How can I prevent precipitation in my dilute Copper(II) sulfate solution?
A3: To enhance the stability and prevent precipitation, you can take the following measures:
-
Acidification: Adding a small amount of sulfuric acid to lower the pH of the solution can effectively prevent the hydrolysis of copper(II) ions and the precipitation of copper hydroxide or basic copper sulfate.[1] A pH of around 3.0 to 4.0 is often recommended.[4]
-
Use of High-Purity Water: Prepare your solutions using freshly distilled or deionized water to minimize dissolved CO₂ and other impurities that could react with the copper(II) ions.
-
Proper Storage: Store the solution in a tightly sealed container to prevent evaporation and absorption of atmospheric CO₂.[1][5][6][7][8]
Q4: What are the recommended storage conditions for dilute Copper(II) sulfate solutions?
A4: For optimal stability, dilute CuSO₄ solutions should be stored in a cool, dry, and dark place.[9] The ideal storage temperature is between 15°C and 25°C.[5] It is also crucial to store them in well-sealed, non-metallic containers, preferably glass or chemically resistant plastic. Avoid storing in iron containers, as this will lead to a displacement reaction.[7]
Q5: What is the expected shelf life of a dilute Copper(II) sulfate solution?
A5: The shelf life of a dilute CuSO₄ solution is highly dependent on the concentration, pH, and storage conditions. A properly prepared and stored acidified solution can be stable for an extended period, potentially up to 24 months or longer.[10] However, for critical applications, it is recommended to periodically verify the concentration. For non-acidified solutions, the shelf life may be considerably shorter due to the risk of precipitation.
Troubleshooting Guide
Issue 1: A blue or greenish-blue precipitate has formed in the solution.
-
Possible Cause A: Hydrolysis. The pH of the solution may be too high, leading to the formation of copper(II) hydroxide or basic copper sulfate.
-
Solution: Add a few drops of dilute sulfuric acid and stir until the precipitate dissolves. Monitor the pH to ensure it is in the acidic range (pH 3-4).
-
-
Possible Cause B: Carbonate Precipitation. Dissolved CO₂ from the atmosphere has reacted with the copper ions.
-
Solution: Acidification with dilute sulfuric acid will typically dissolve copper carbonate. For future preparations, use freshly boiled and cooled deionized water.
-
Issue 2: The concentration of my standard solution has decreased over time.
-
Possible Cause: Adsorption to Container Walls or Precipitation. At very dilute concentrations, copper ions may adsorb to the surface of the storage container. Unseen microprecipitation may also have occurred.
-
Solution: Use containers made of appropriate materials (e.g., borosilicate glass). Ensure the solution is properly acidified to maintain copper ion solubility. Before use, gently agitate the solution to ensure homogeneity. It is best practice to re-standardize dilute solutions if they have been stored for an extended period.
-
Issue 3: The solution has changed color (e.g., turned greenish).
-
Possible Cause: Contamination. Contamination with other ions (e.g., chloride) can lead to the formation of different copper complexes, altering the color.
-
Solution: Prepare fresh solutions using high-purity water and reagents. Ensure all glassware is thoroughly cleaned.
-
Data Presentation
Table 1: Illustrative Long-Term Stability of 0.1 M Copper(II) Sulfate Solution Under Different Storage Conditions
| Time (Months) | Condition A: pH 6.5, 25°C, Exposed to Light | Condition B: pH 3.5, 25°C, Dark | Condition C: pH 3.5, 4°C, Dark |
| Concentration (M) | Concentration (M) | Concentration (M) | |
| 0 | 0.1000 | 0.1000 | 0.1000 |
| 1 | 0.0995 (slight haze) | 0.1000 | 0.1000 |
| 3 | 0.0982 (visible precipitate) | 0.0999 | 0.1000 |
| 6 | 0.0951 (significant precipitate) | 0.0998 | 0.0999 |
| 12 | Not Assayed | 0.0997 | 0.0998 |
| 24 | Not Assayed | 0.0995 | 0.0997 |
Disclaimer: The data in this table are illustrative and intended to demonstrate expected trends. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable, Dilute Copper(II) Sulfate Standard Solution (e.g., 0.1 M)
-
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), analytical grade
-
Deionized or distilled water
-
Concentrated sulfuric acid (H₂SO₄)
-
1 L volumetric flask
-
Weighing boat
-
Analytical balance
-
-
Procedure:
-
Accurately weigh 24.97 g of CuSO₄·5H₂O.
-
Transfer the weighed solid to the 1 L volumetric flask.
-
Add approximately 500 mL of deionized water to the flask and swirl to dissolve the solid.
-
Carefully add 1-2 mL of concentrated sulfuric acid to the solution.
-
Once the solid is completely dissolved, dilute to the 1 L mark with deionized water.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, properly labeled glass storage bottle with a secure cap.
-
Protocol 2: Monitoring the Stability of Dilute Copper(II) Sulfate Solution using UV-Vis Spectrophotometry
-
Objective: To determine the concentration of a dilute CuSO₄ solution over time to assess its stability.
-
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Stock solution of known CuSO₄ concentration (prepared as in Protocol 1)
-
Volumetric flasks and pipettes for dilutions
-
Deionized water
-
-
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of at least five standard solutions of decreasing concentration by accurately diluting the stock solution. For a 0.1 M stock, standards could range from 0.01 M to 0.08 M.
-
-
Determination of λmax (Wavelength of Maximum Absorbance):
-
Using the highest concentration standard, scan the absorbance from approximately 500 nm to 900 nm to find the wavelength of maximum absorbance (λmax), which for CuSO₄ is typically around 810 nm.
-
-
Generation of a Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using a cuvette filled with deionized water (the blank).
-
Measure the absorbance of each of the standard solutions.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin, in accordance with the Beer-Lambert law.
-
-
Analysis of Stability Samples:
-
At specified time intervals (e.g., 0, 1, 3, 6, 12 months), take an aliquot of the stored dilute CuSO₄ solution.
-
Measure the absorbance of the sample at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the copper(II) sulfate in the sample.
-
-
Data Analysis:
-
Compare the concentration at each time point to the initial concentration to determine the percentage change and assess the stability of the solution under the tested storage conditions.
-
-
Visualizations
Caption: Troubleshooting workflow for precipitate formation in CuSO₄ solutions.
Caption: Experimental workflow for stability testing of CuSO₄ solutions.
References
- 1. quora.com [quora.com]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. The hydrolysis of metal ions. Part 1. Copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. ul.com [ul.com]
- 5. Copper Sulfate | Azer Scientific [azerscientific.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. rowe.com.au [rowe.com.au]
- 9. researchgate.net [researchgate.net]
- 10. chemworld.com [chemworld.com]
Technical Support Center: Minimizing Side Reactions in Copper(II) Sulfate Catalyzed Oxidations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your Copper(II) sulfate (B86663) catalyzed oxidation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Copper(II) sulfate catalyzed oxidations?
A1: The most common side reactions are highly dependent on the substrate being oxidized. Key examples include:
-
For Primary Alcohols: Over-oxidation of the desired aldehyde to a carboxylic acid is a frequent side reaction.[1][2][3][4] In some cases, ester formation from the reaction of the alcohol and the aldehyde product can also occur.
-
For Phenols: Oxidative coupling to form biphenols or polyphenolic compounds (tar formation) is a major competing reaction pathway.[5][6] The desired product is often a quinone, but controlling the selectivity can be challenging.
-
For C-H Activation/Cross-Coupling Reactions: Homocoupling of one of the coupling partners is a common byproduct that reduces the yield of the desired cross-coupled product.[7][8][9] Hydrodehalogenation, where a halogen substituent is replaced by a hydrogen atom, can also occur in Ullmann-type reactions.[10]
Q2: How does the choice of ligand affect the selectivity of the oxidation reaction?
A2: Ligands play a crucial role in modulating the reactivity and selectivity of the copper catalyst. The electronic and steric properties of the ligand can influence the oxidation potential of the copper center and the accessibility of the substrate to the catalytic site. For instance, in the oxidation of benzyl (B1604629) alcohol, the use of different ligands with a Cu(II) catalyst can significantly impact the conversion and selectivity towards benzaldehyde (B42025) versus benzoic acid.[1] In cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[7]
Q3: What is the role of the base in controlling side reactions?
A3: The base is a critical component in many copper-catalyzed oxidations. It can act as a proton acceptor, facilitating the deprotonation of the substrate (e.g., an alcohol or phenol) to generate a more reactive species. The choice and stoichiometry of the base can significantly impact the reaction rate and selectivity. For example, in Ullmann coupling reactions, screening different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ is often necessary to optimize the yield and minimize side products.[11]
Q4: Can the solvent choice influence the formation of byproducts?
A4: Absolutely. The solvent can affect the solubility of the reactants and catalyst, influence the stability of intermediates, and in some cases, even participate in the reaction. For instance, in the oxidation of phenols, the solvent can impact the selectivity between the desired quinone and undesired coupling products. In Sonogashira couplings, using anhydrous and degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF is recommended to minimize side reactions.[7]
Troubleshooting Guides
Issue 1: Low Yield of Aldehyde and Formation of Carboxylic Acid in Primary Alcohol Oxidation
Problem: My primary alcohol oxidation is producing a significant amount of the corresponding carboxylic acid, lowering the yield of the desired aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-oxidation in primary alcohol oxidation.
Detailed Solutions:
-
Reaction Temperature: High temperatures can promote over-oxidation. Try running the reaction at a lower temperature and monitor the progress carefully by TLC or GC/MS.
-
Reaction Time: Prolonged reaction times can lead to the conversion of the aldehyde to the carboxylic acid. It is crucial to monitor the reaction and quench it as soon as the starting material is consumed.
-
Oxidant Concentration: An excess of the oxidizing agent can drive the reaction towards the carboxylic acid. Stoichiometric control of the oxidant is important.
-
Catalyst Loading: While catalytic, an excessively high concentration of the copper catalyst can sometimes lead to increased rates of over-oxidation. Consider reducing the catalyst loading.
Issue 2: Formation of Tar and Low Yield of Quinone in Phenol (B47542) Oxidation
Problem: My phenol oxidation is resulting in a low yield of the desired quinone and a significant amount of dark, insoluble material (tar).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation in phenol oxidation.
Detailed Solutions:
-
Substrate Concentration: High concentrations of phenol can favor intermolecular coupling reactions that lead to tar formation. Running the reaction under more dilute conditions can improve the selectivity for the desired intramolecular oxidation.
-
Oxygen/Air Supply: The concentration of the oxidant can influence the reaction pathway. In some cases, controlling the partial pressure of oxygen can help to minimize side reactions.
-
Solvent: The solvent can play a significant role in stabilizing intermediates and influencing reaction pathways. Screening different solvents, including aprotic and non-polar options, may be beneficial.
-
Additives: The addition of certain additives can help to suppress tar formation. For example, adding NaHSO₃ has been shown to inhibit the catalytic effect of benzoquinone and residual catalyst on the formation of phenolic tars.[2][12]
Issue 3: Significant Homocoupling in C-H Activation/Cross-Coupling Reactions
Problem: My copper-catalyzed cross-coupling reaction is producing a large amount of homocoupling byproduct, reducing the yield of my desired hetero-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling in cross-coupling reactions.
Detailed Solutions:
-
Inert Atmosphere: Oxygen can promote oxidative homocoupling. It is critical to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[7][8]
-
Ligand Selection: The ligand can have a profound effect on the relative rates of cross-coupling and homocoupling. Screening a variety of ligands, including those with different steric and electronic properties, is often necessary.
-
Base Optimization: The choice and amount of base can influence the reaction outcome. A systematic screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and their stoichiometry is recommended.
-
Slow Addition: Adding the more reactive coupling partner slowly to the reaction mixture can help to maintain a low concentration of this species, thereby disfavoring the bimolecular homocoupling reaction.[7]
Data Presentation: Quantitative Analysis of Side Product Formation
The following tables summarize quantitative data from the literature, illustrating the impact of reaction conditions on product selectivity.
Table 1: Oxidation of Benzyl Alcohol to Benzaldehyde - Effect of Ligand and Base
| Catalyst System | Base | Solvent | Time (h) | Conversion (%) | Benzaldehyde Yield (%) | Benzoic Acid Yield (%) | Reference |
| Cu(en)₂(ClO₄)₂ | H₂O₂ | Acetonitrile (B52724) | 24 | 15.8 | 15.8 | 0 | [1] |
| Cu(amp)₂(ClO₄)₂ | H₂O₂ | Acetonitrile | 24 | 22.4 | 22.4 | 0 | [1] |
| Cu(bpy)₂(ClO₄)₂ | H₂O₂ | Acetonitrile | 24 | 35.1 | 35.1 | 0 | [1] |
| CuSO₄ | NaOH | None | 1.5 | ~98 | 0 | 98.4 | [3] |
Table 2: Oxidation of 4-Methoxybenzyl Alcohol - Effect of Catalyst System
| Catalyst System | Oxidant | Solvent | Time (h) | Conversion (%) | 4-Methoxybenzaldehyde Yield (%) | Reference |
| Cu(bpy)/TEMPO | Air | Acetonitrile | 0.5 | >99 | 95 | [13] |
| Flavin-zinc(II)-cyclen | Light, Air | Acetonitrile | 24 | ~40 | ~40 | [14] |
Table 3: Oxidation of Phenols - Selectivity for Quinone vs. Coupling Products
| Phenol Substrate | Catalyst System | Solvent | Quinone Yield (%) | Coupling Product Yield (%) | Reference |
| 2,4-di-tert-butylphenol | Cu(CH₃CN)₄BF₄ | Acetonitrile | 15 | 50 | [15] |
| 2,4-di-tert-butylphenol | Cu(CH₃CN)₄PF₆ | Acetonitrile | 28 | 26 | [15] |
| Phenol | CuSO₄/CoSO₄ | Water | 47 (p-benzoquinone) | Not reported | [16] |
Experimental Protocols
Protocol 1: Selective Aerobic Oxidation of a Primary Alcohol using a Cu(I)/TEMPO Catalyst System
This protocol is adapted from a method known for its high selectivity for the oxidation of primary alcohols to aldehydes without significant over-oxidation.[7][9][10]
Materials:
-
Primary alcohol (e.g., benzyl alcohol, 1.0 mmol)
-
Copper(I) bromide (CuBr, 0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy, 0.05 mmol, 5 mol%)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 mmol, 10 mol%)
-
N-Methylimidazole (NMI, 0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Dichloromethane (B109758) (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol).
-
Dissolve the alcohol in anhydrous acetonitrile (5 mL).
-
Add CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.1 mmol) to the flask.
-
Add N-methylimidazole (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously, open to the air, at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation of a Phenol to a p-Benzoquinone
This protocol provides a general method for the oxidation of phenols to the corresponding p-benzoquinones.
Materials:
-
Phenol or substituted phenol (1.0 mmol)
-
Copper(II) chloride (CuCl₂, 0.1 mmol, 10 mol%)
-
Acetonitrile (10 mL)
-
Oxygen balloon
-
Ethyl acetate (B1210297) (for workup)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.0 mmol) in acetonitrile (10 mL).
-
Add CuCl₂ (0.1 mmol) to the solution.
-
Attach an oxygen balloon to the top of the reflux condenser.
-
Heat the reaction mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude p-benzoquinone by column chromatography or recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
Controlling the crystal size and quality of Copper(II) sulfate hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Copper(II) sulfate (B86663) hydrate.
Troubleshooting Guides & FAQs
Issue 1: Small or Poorly Formed Crystals
Question: My experiment is yielding very small, needle-like, or irregular crystals instead of large, well-defined ones. What are the likely causes and how can I fix this?
Answer: The formation of small or poorly formed crystals is a common issue primarily related to the rate of cooling and the degree of supersaturation.
-
Cause: Rapid Cooling. When a saturated solution of copper(II) sulfate is cooled too quickly, it leads to rapid nucleation, forming many small crystals.[1] Slow cooling allows for controlled crystal growth on a smaller number of nucleation sites, resulting in larger and more regular crystals.[1][2]
-
Troubleshooting:
-
Control the Cooling Rate: Avoid placing the crystallization vessel in an ice bath for rapid cooling if large crystals are desired.[1] Instead, allow the hot, saturated solution to cool slowly to room temperature undisturbed.[1] Covering the vessel with a watch glass can help to minimize dust contamination and slow down cooling.
-
Optimize Supersaturation: While a supersaturated solution is necessary for crystallization, an excessively high level of supersaturation can lead to rapid, uncontrolled crystal formation. Prepare a saturated solution at an elevated temperature and allow it to cool slowly. The solubility of copper(II) sulfate pentahydrate is significantly higher in hot water (203.3g/100mL at 100°C) compared to cold water (31.6g/100mL at 0°C), and this property can be leveraged to control crystallization.[3]
-
Issue 2: Impure Crystals with Jagged or Uneven Faces
Question: The crystals I've grown have rough surfaces, jagged edges, and a greenish tint instead of a vibrant blue. What is causing this and how can I improve the purity and quality?
Answer: Impurities in the starting material or the solvent can significantly hinder the growth of high-quality crystals.[4][5] These impurities can be incorporated into the crystal lattice, causing defects, or they can alter the crystallization kinetics.
-
Cause: Presence of Impurities. Commercially available copper(II) sulfate can contain various impurities, such as iron salts, which can lead to flattened and jagged crystals.[4] A greenish tint in the solution, as opposed to a pure, striking blue, is often an indicator of impurities.[4]
-
Troubleshooting: Recrystallization. To obtain high-purity crystals, a recrystallization procedure is highly recommended.[3][4] This process involves dissolving the impure copper(II) sulfate in hot water and then allowing it to crystallize upon cooling. The impurities tend to remain in the solution, while the pure copper(II) sulfate crystallizes out.[3][4] For enhanced purity, this process can be repeated multiple times.[4]
Issue 3: Spontaneous and Uncontrolled Crystallization
Question: As soon as my solution cools slightly, a large amount of fine powder or a solid mass of tiny crystals forms. How can I prevent this "crashing out" of the product?
Answer: This phenomenon, often referred to as "crashing out," is typically due to a very high level of supersaturation and a lack of controlled nucleation.
-
Cause: Excessive Supersaturation and Lack of Nucleation Control. If a solution is highly supersaturated, the energy barrier for nucleation is low, leading to the rapid and simultaneous formation of a large number of crystals.
-
Troubleshooting:
-
Use a Seed Crystal: Introducing a small, high-quality seed crystal into a slightly supersaturated solution provides a template for growth.[6][7][8] This encourages the controlled deposition of solute onto the seed crystal, leading to the formation of a single, large crystal rather than many small ones.[2]
-
Precise Temperature Control: Maintain a stable temperature environment during crystal growth.[9] Gradual and slow cooling is crucial.[2][9]
-
Filter the Hot Solution: Before allowing the solution to cool, filter it while hot to remove any undissolved particles or impurities that could act as unwanted nucleation sites.[1]
-
Quantitative Data Summary
| Parameter | Effect on Crystal Size | Effect on Crystal Quality | Reference |
| Cooling Rate | Slower cooling leads to larger crystals. | Slow cooling produces more well-defined and regular crystals. | [1][2][10] |
| Purity of Solute | Impurities can lead to smaller, needle-like crystals. | High purity is essential for flat faces, sharp edges, and translucency. | [4][5] |
| Additives (e.g., NaCl) | Can influence the final crystal size. | Can alter the crystal shape (e.g., from needle-like to prismatic). | [11] |
| Temperature (°C) | Solubility of Copper(II) Sulfate Pentahydrate ( g/100 mL H₂O) | Reference |
| 0 | 31.6 | [3] |
| 100 | 203.3 | [3] |
Experimental Protocols
Protocol 1: Recrystallization for Purification of Copper(II) Sulfate Hydrate
This protocol is designed to purify commercially available copper(II) sulfate that may contain impurities.
-
Dissolution: In a beaker, add approximately 100 g of impure copper(II) sulfate to 200 mL of distilled water. Heat the mixture on a hot plate and stir continuously until the solid is completely dissolved.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any insoluble impurities.[1] Collect the hot, clear filtrate in a clean beaker.
-
Cooling and Crystallization: Cover the beaker with a watch glass and allow it to cool slowly and undisturbed to room temperature. For the formation of smaller, more uniform crystals, the solution can be placed in an ice bath for rapid cooling.[3]
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold distilled water or acetone (B3395972) to remove any remaining impurities from the mother liquor.[3]
-
Drying: Dry the purified crystals on a watch glass or in a desiccator.
Protocol 2: Growing a Large Single Crystal Using a Seed Crystal
This protocol is for growing a large, high-quality single crystal from a purified copper(II) sulfate solution.
-
Prepare a Saturated Solution: Prepare a saturated solution of purified copper(II) sulfate in hot distilled water as described in Protocol 1.
-
Grow Seed Crystals: Pour a small amount of the hot saturated solution into a shallow dish and allow it to cool.[7] Small, well-formed crystals will develop; these will be your seed crystals.[7][8]
-
Select and Mount a Seed Crystal: From the shallow dish, select a single, transparent, and well-formed crystal.[8] Carefully tie a thin nylon fishing line around it.[7]
-
Suspend the Seed Crystal: Suspend the seed crystal from a rod or pencil into the larger volume of the saturated copper(II) sulfate solution, ensuring it is fully submerged and not touching the sides or bottom of the container.[7]
-
Crystal Growth: Cover the container and store it in a location with a stable temperature, away from vibrations.[9] Allow the crystal to grow over several days or weeks as the solvent slowly evaporates.
-
Maintenance: If smaller crystals begin to form on the container walls or at the bottom, carefully remove the main crystal, transfer the solution to a clean container, and re-suspend the main crystal.[7]
Visualizations
Caption: Experimental workflow for copper(II) sulfate crystallization.
Caption: Logical flow for troubleshooting common crystallization problems.
References
- 1. sciencedemos.net [sciencedemos.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. makezine.com [makezine.com]
- 4. crystalverse.com [crystalverse.com]
- 5. reddit.com [reddit.com]
- 6. crystalverse.com [crystalverse.com]
- 7. How to Grow Blue Copper Sulfate Crystals [thoughtco.com]
- 8. crystalverse.com [crystalverse.com]
- 9. editverse.com [editverse.com]
- 10. youtube.com [youtube.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Addressing Copper(II) Sulfate Interference in Spectroscopic Measurements
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address the interference of Copper(II) sulfate (B86663) (CuSO₄) in your spectroscopic measurements.
Troubleshooting Guides
Issue: Unexpected Absorbance Peaks or Spectral Distortion in UV-Vis Spectroscopy
If you observe unexpected peaks or a general distortion of your analyte's UV-Vis spectrum, it is likely due to the presence of Copper(II) sulfate. CuSO₄ exhibits a broad absorption spectrum in the visible range, which can overlap with the absorbance of your compound of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for UV-Vis interference.
Methodologies:
-
Background Subtraction:
-
Protocol:
-
Prepare a blank solution containing the same concentration of Copper(II) sulfate and solvent as your sample, but without the analyte.
-
Measure the absorbance spectrum of the blank.
-
Subtract the blank spectrum from your sample's spectrum. This can often be done using the software of your spectrophotometer.
-
-
When to use: This is a quick and simple method suitable when the absorbance of CuSO₄ is not overwhelmingly high compared to the analyte.
-
-
Chelation with EDTA: Copper(II) ions can be effectively masked by forming a stable complex with a chelating agent like Ethylenediaminetetraacetic acid (EDTA). This complex often has different spectral properties or may shift the absorbance to a region that does not interfere with the analyte.
-
Protocol:
-
To your sample, add a stock solution of EDTA. A common starting point is to have a molar ratio of EDTA to Cu(II) of at least 1:1.
-
Incubate the solution for a short period (e.g., 15-30 minutes) at room temperature to ensure complete complex formation.
-
Measure the absorbance spectrum. A new blank containing the solvent, CuSO₄, and EDTA should be used.
-
-
When to use: When background subtraction is not sufficient or when you want to chemically inactivate the Cu(II) ions.
-
-
Solid-Phase Extraction (SPE): This technique removes Copper(II) ions from the sample before measurement.[1][2]
-
Protocol:
-
Choose an SPE cartridge with a stationary phase that has a high affinity for Cu(II) ions (e.g., a chelating resin).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load your sample onto the cartridge. The Cu(II) ions will be retained by the stationary phase.
-
Elute your analyte of interest using a suitable solvent that does not elute the bound copper.
-
Collect the eluate containing your purified analyte and measure its spectrum.
-
-
When to use: For complete removal of Cu(II) ions, especially in complex matrices or when trace analysis of the analyte is required.
-
-
pH Adjustment: The absorbance spectrum of aqueous Copper(II) sulfate is pH-dependent.[3][4][5] Adjusting the pH of the solution can sometimes shift the copper absorbance peak away from your analyte's peak.
-
Protocol:
-
Carefully adjust the pH of your sample solution using a suitable buffer.
-
Monitor the spectral changes as you adjust the pH to find an optimal range where interference is minimized.
-
Ensure that the pH change does not affect the stability or spectral properties of your analyte.
-
-
When to use: When other methods are not feasible and a pH change is compatible with your experimental system.
-
Issue: Fluorescence Quenching
Copper(II) is a known quencher of fluorescence for many fluorophores.[6][7][8] This can lead to a significant decrease in your fluorescence signal, resulting in lower sensitivity or false-negative results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence quenching.
Methodologies:
-
Confirmation of Quenching:
-
Protocol:
-
Prepare a series of solutions with a constant concentration of your fluorophore and increasing concentrations of Copper(II) sulfate.
-
Measure the fluorescence intensity of each solution.
-
A progressive decrease in fluorescence with increasing CuSO₄ concentration confirms quenching.
-
-
-
Chelation with EDTA: By binding to Cu(II) ions, EDTA can prevent them from interacting with and quenching the fluorophore.[6]
-
Protocol:
-
Add a sufficient concentration of EDTA to your sample to chelate all the present Cu(II) ions (a 1:1 molar ratio is a good starting point).
-
Allow time for the complex to form before measuring fluorescence.
-
-
-
Solid-Phase Extraction (SPE): As with UV-Vis, SPE can be used to physically remove the quenching Cu(II) ions from the sample.[1][2]
-
Protocol: Follow the SPE protocol outlined in the UV-Vis troubleshooting section.
-
-
Change of Fluorophore: Some fluorophores are more susceptible to quenching by Cu(II) than others. If possible, consider using a different fluorophore that is less sensitive to this effect.
Issue: Interference in Atomic Absorption Spectroscopy (AAS)
In AAS, Copper(II) sulfate itself is often the analyte. However, high concentrations of other ions in the sample matrix can interfere with the measurement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AAS interference.
Methodologies:
-
Matrix Matching:
-
Protocol: Prepare your calibration standards in a solution that has a similar composition (matrix) to your samples, excluding the analyte. This helps to compensate for non-specific matrix effects.[9]
-
-
Background Correction:
-
Method of Standard Additions:
-
Protocol:
-
Divide your sample into several aliquots.
-
Add known, increasing amounts of a standard copper solution to all but one of the aliquots.
-
Measure the absorbance of each solution.
-
Plot the absorbance versus the concentration of the added standard. The absolute value of the x-intercept of the extrapolated line gives the concentration of copper in the original sample.
-
-
When to use: This method is effective for overcoming complex matrix interferences that are difficult to replicate in calibration standards.[9]
-
-
Sample Dilution:
-
Protocol: If the copper concentration is too high, dilute the sample with a suitable solvent to bring it within the linear range of the instrument.[11]
-
Quantitative Data Summary
Table 1: UV-Vis Absorbance of Copper(II) Sulfate at Different pH Values
| pH | Wavelength of Max Absorbance (λmax) (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |
| Acidic (e.g., < 4) | ~810 | ~12 |
| Neutral (~7) | ~780-810 | ~10-12 |
| Alkaline (e.g., > 9) | Shifts to shorter wavelengths (e.g., ~600-700) with the formation of copper hydroxide (B78521) precipitates | Varies significantly |
Table 2: Effect of EDTA on Copper(II) Sulfate UV-Vis Spectrum
| Condition | λmax (nm) | Absorbance at λmax |
| 0.1 M CuSO₄ | ~810 | ~1.2 |
| 0.1 M CuSO₄ + 0.1 M EDTA | Peak broadens and may shift to ~730 nm | Absorbance is generally lower |
Table 3: Fluorescence Quenching of Fluorescein by Copper(II) Sulfate
| [CuSO₄] (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 | 1000 | 0% |
| 10 | 850 | 15% |
| 50 | 500 | 50% |
| 100 | 250 | 75% |
| 200 | 100 | 90% |
Frequently Asked Questions (FAQs)
Q1: Why is my blue-colored sample showing absorbance in the red region of the spectrum?
A1: The color of a solution is due to the light it transmits, not the light it absorbs. A blue solution, like aqueous Copper(II) sulfate, appears blue because it absorbs light in the complementary color region, which is orange-red (approximately 600-800 nm).
Q2: Can I just ignore the interference if it seems small?
A2: It is not recommended. Even small interferences can lead to significant errors in quantitative analysis, especially at low analyte concentrations. It is always best practice to identify and correct for any known sources of interference.
Q3: Will adding EDTA interfere with my analyte's measurement?
A3: EDTA itself has strong UV absorbance at wavelengths below 280 nm. If your analyte's absorbance is in this region, using EDTA for masking could introduce new interference. In such cases, methods like solid-phase extraction might be more suitable. It is also important to ensure that EDTA does not interact with your analyte of interest.
Q4: How do I know which troubleshooting method is best for my experiment?
A4: The choice of method depends on several factors:
-
The nature of the interference: Is it spectral overlap, fluorescence quenching, or a matrix effect in AAS?
-
The concentration of Copper(II) sulfate: For low concentrations, background subtraction might be sufficient. For higher concentrations, chelation or SPE may be necessary.
-
The properties of your analyte: Is it stable at different pH values? Does it interact with EDTA?
-
The available equipment: Do you have access to an SPE manifold or an AAS with background correction?
Start with the simplest method (e.g., background subtraction) and proceed to more complex techniques if the interference is not resolved.
Q5: Where can I find more detailed protocols for these methods?
A5: The protocols provided here are general guidelines. For more specific applications, it is recommended to consult analytical chemistry textbooks and peer-reviewed scientific literature relevant to your specific field of research. Key search terms would include "complexometric titration of copper," "solid-phase extraction of heavy metals," and "fluorescence quenching by metal ions."[1][6][12][13][14][15]
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of reaction pH and CuSO4 addition on the formation of catechinone due to oxidation of (+)-catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Types of interferences in AAS [delloyd.50megs.com]
- 10. agilent.com [agilent.com]
- 11. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 12. New masking procedure for selective complexometric determination of copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. metrohm.com [metrohm.com]
- 15. ulm.edu [ulm.edu]
Technical Support Center: Regeneration and Reuse of Copper(II) Sulfate Catalysts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective regeneration and reuse of Copper(II) sulfate (B86663) (CuSO₄) catalysts in various industrial processes.
Frequently Asked Questions (FAQs)
Q1: In which industrial applications is Copper(II) sulfate used as a catalyst?
A1: Copper(II) sulfate is a versatile and cost-effective catalyst employed in several industrial applications, including:
-
Organic Synthesis: It serves as a Lewis acid catalyst in reactions such as the acetylation of alcohols and phenols, and in the synthesis of fragrances and dye intermediates.[1][2][3][4][5][6]
-
Fenton-like Reactions: It is used to catalyze the generation of hydroxyl radicals from hydrogen peroxide for the oxidative degradation of organic pollutants in wastewater treatment.[7][8][9]
-
Other Applications: It also finds use as a catalyst in the production of synthetic fibers like rayon and as a polymerization inhibitor for methyl methacrylate.
Q2: What are the common causes of Copper(II) sulfate catalyst deactivation?
A2: Deactivation of Copper(II) sulfate catalysts can occur through several mechanisms, depending on the specific application:
-
Poisoning: In processes like Selective Catalytic Reduction (SCR), sulfur compounds can react with the catalyst to form copper sulfates, blocking active sites.[10][11] While less common in the liquid phase organic synthesis, impurities in reactants or solvents can also act as poisons.
-
Fouling: Deposition of byproducts, unreacted starting materials, or carbonaceous materials (coke) on the catalyst surface can physically block the active sites.
-
Leaching: In liquid-phase reactions, the active copper species can dissolve into the reaction medium, leading to a loss of catalytic activity. This can be a concern in acidic environments, such as during esterification reactions.[12][13][14]
-
Thermal Degradation: Although generally stable, high temperatures can lead to changes in the catalyst's physical structure, such as loss of water of hydration from copper(II) sulfate pentahydrate (CuSO₄·5H₂O), which can affect its catalytic activity.[15]
Q3: Is it possible to regenerate and reuse Copper(II) sulfate catalysts?
A3: Yes, in many applications, Copper(II) sulfate catalysts can be successfully regenerated and reused multiple times, offering significant cost and environmental benefits. For instance, in the acetylation of alcohols and phenols, the catalyst can be recycled at least five times without a significant loss of activity.[1]
Q4: What are the general methods for regenerating Copper(II) sulfate catalysts?
A4: The regeneration method depends on the cause of deactivation:
-
For Heterogeneous Applications (e.g., solid catalyst in a liquid reaction medium): A simple filtration, washing, and drying process is often effective. The catalyst is separated from the reaction mixture by filtration, washed with a suitable solvent to remove adsorbed impurities, and then dried to remove the solvent and any moisture.[1]
-
For Homogeneous Applications (e.g., catalyst dissolved in the reaction medium): The copper can be recovered by precipitation. Adjusting the pH of the solution, typically by adding a base like sodium hydroxide (B78521), can precipitate copper hydroxide, which can then be separated, washed, and potentially redissolved in sulfuric acid to regenerate the copper sulfate solution.[16]
-
Thermal Treatment: For deactivation caused by the formation of certain species, thermal treatment at elevated temperatures can be used to decompose these compounds and restore catalyst activity. For example, copper sulfate formed from sulfur poisoning in gas-phase reactions can be decomposed at temperatures around 700°C.[10][11]
Troubleshooting Guides
Issue 1: Decreased Catalyst Activity in Acetylation Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Fouling | After the reaction, filter the catalyst and wash it thoroughly with a solvent like dichloromethane (B109758) to remove organic residues. Dry the catalyst completely before reuse.[1] |
| Water Contamination | Ensure all reactants and solvents are anhydrous. Anhydrous copper sulfate is hygroscopic and can be deactivated by moisture. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is stalling, consider slightly increasing the catalyst loading or reaction time.[1] |
| Loss of Catalyst During Recovery | Use fine filter paper or a sintered glass funnel to minimize the physical loss of the catalyst powder during filtration. |
Issue 2: Reduced Efficiency in Fenton-like Wastewater Treatment
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The catalytic activity of copper in Fenton-like reactions is pH-dependent. While it has a wider operating range than iron-based Fenton reactions, ensure the pH is within the optimal range for your specific pollutant (typically 3.8-8.8).[8][9] |
| Formation of Inactive Copper Species | At higher pH values, copper can precipitate as copper hydroxide, reducing the concentration of active catalytic species in the solution. Adjusting the pH back to the optimal range can redissolve the catalyst. |
| Presence of Scavengers | Certain ions or organic molecules in the wastewater can act as radical scavengers, consuming the hydroxyl radicals and reducing the degradation efficiency. Pre-treatment of the wastewater may be necessary. |
| Insufficient Hydrogen Peroxide | Ensure a sufficient stoichiometric amount of hydrogen peroxide is added for the complete oxidation of the pollutants.[7] |
Experimental Protocols
Protocol 1: Regeneration and Reuse of CuSO₄·5H₂O in Solventless Acetylation
This protocol is adapted from the acetylation of alcohols and phenols.[1]
1. Catalyst Recovery:
- Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with a 10% sodium bicarbonate solution.
- Extract the product with dichloromethane.
- The solid Copper(II) sulfate catalyst can be separated from the aqueous layer by filtration.
2. Catalyst Regeneration:
- Wash the filtered catalyst with fresh dichloromethane (CH₂Cl₂) to remove any adsorbed organic impurities.
- Dry the washed catalyst in an oven at 110°C for 1 hour to remove the solvent and any moisture.
3. Catalyst Reuse:
- The dried, regenerated catalyst can be directly used in a subsequent reaction under the same conditions.
Quantitative Data on Catalyst Reuse in Acetylation:
| Reuse Cycle | Benzyl Alcohol Conversion (%) |
| Fresh | >95 |
| 1st Reuse | >95 |
| 2nd Reuse | >95 |
| 3rd Reuse | >95 |
| 4th Reuse | >95 |
| 5th Reuse | >95 |
| Note: The source indicates no significant loss of activity over at least five cycles. The table represents this qualitative data.[1] |
Protocol 2: Recovery of Copper Catalyst from Homogeneous Fenton-like Reactions
This protocol is based on the recovery of copper from a homogeneous catalytic wet peroxide oxidation process.[16]
1. Copper Precipitation:
- After the oxidation reaction is complete, increase the pH of the solution by adding a base, such as sodium hydroxide (NaOH).
- Copper(II) hydroxide (Cu(OH)₂), a solid, will precipitate out of the solution.
2. Catalyst Separation:
- Separate the precipitated copper hydroxide from the liquid effluent by filtration or centrifugation.
3. Catalyst Regeneration (Optional):
- The recovered copper hydroxide sludge can be reused directly in subsequent reaction steps.[16]
- Alternatively, the copper hydroxide can be dissolved in a stoichiometric amount of sulfuric acid to regenerate an aqueous solution of copper(II) sulfate.
Quantitative Data on Copper Recovery:
| Parameter | Value |
| Initial Copper Concentration | 200 mg/L |
| Final Copper Concentration in Effluent | < 1 mg/L |
| Recovery Method | Precipitation with NaOH |
| This demonstrates efficient recovery of the copper, which can then be reused.[16] |
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. irphouse.com [irphouse.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Application of copper sulfate based fenton-like catalyst in degradation of quinoline [eeer.org]
- 9. eeer.org [eeer.org]
- 10. Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Study of Factors Affecting the Copper Ore Leaching Process | MDPI [mdpi.com]
- 14. Copper Leaching Practices - 911Metallurgist [911metallurgist.com]
- 15. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
How to remove trace amounts of Copper(II) sulfate from a reaction mixture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of trace amounts of copper(II) sulfate (B86663) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my reaction mixture?
Residual copper can be highly problematic for several reasons. Copper ions can exhibit cellular toxicity, a major concern for biological applications and drug development.[1] They may also interfere with downstream processes, such as fluorescence-based assays, and can catalyze unwanted side reactions.[1] For drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory necessity to ensure the final product's stability and purity.[1]
Q2: What are the most common methods for removing trace copper catalysts?
The most effective and widely used methods for copper removal include:
-
Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique uses aqueous solutions of chelating agents like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[1][2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase for removal.[1][2]
-
Solid-Phase Scavenging: This method utilizes solid-supported scavengers, such as functionalized resins (e.g., QuadraSil™, SiliaMetS®), that selectively bind to copper. The copper-bound scavenger is then easily removed by simple filtration.[1]
-
Precipitation: This technique involves converting the copper catalyst into an insoluble salt, which can then be filtered off. Using a pad of celite can assist in the filtration of fine particles.[1]
-
Filtration through Adsorbent Plugs: The reaction mixture can be passed through a plug of an adsorbent material like silica (B1680970) gel, celite, or alumina (B75360), which can adsorb the copper catalyst.[2][3]
-
Chromatography: Standard purification techniques such as column chromatography are effective for separating the desired product from the copper catalyst.[2]
-
Dialysis: For macromolecular products such as bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method for removing small molecule impurities, including copper catalysts.[2][4]
Q3: My product is still blue or green after an initial purification attempt. What should I do?
A persistent blue or green color in your product is a strong indicator of residual copper contamination.[2] This may occur if the initial purification was incomplete or if your product itself chelates copper. To resolve this, you can repeat the purification step, for instance, by performing additional aqueous washes with a chelating agent or passing the product through a new silica gel plug.[2] Often, a combination of methods, such as an EDTA wash followed by silica gel filtration, proves more effective.[2]
Q4: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. What are my options?
For water-soluble products, several alternative methods can be employed:
-
Dialysis: This is a highly effective method for water-soluble macromolecules. The product is placed in a dialysis bag and dialyzed against a buffer, often containing EDTA, to remove the copper.[2][3][4]
-
Solid-Phase Scavengers: Scavenger resins can be used to bind the copper, followed by filtration to separate the resin from the product solution.
-
Size-Exclusion Chromatography: This technique separates molecules based on size and can be effective for purifying larger, water-soluble products from smaller copper complexes.[2]
-
Solid Phase Extraction (SPE): For some applications, C18 SPE cartridges can be used to retain the product while allowing copper ions to be washed away, particularly if the product has some hydrophobic character.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ineffective copper removal with aqueous EDTA wash. | The pH of the aqueous solution is not optimal for chelation. / The product is a stronger chelator for copper than EDTA. / Insufficient mixing during extraction. | Optimize the pH of the EDTA solution (typically around 8). / Try a stronger or different chelating agent. / Ensure vigorous mixing during the liquid-liquid extraction to maximize contact between phases. |
| Low product yield after purification. | Product loss during aqueous extractions due to partial water solubility. / Product adsorption onto the solid support (silica gel or scavenger resin). | Reduce the number of aqueous washes or back-extract the combined aqueous layers with a small amount of organic solvent. / Thoroughly wash the solid support with a more polar solvent to recover the adsorbed product. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarity and affinity for the stationary phase. | Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography. / Try a different stationary phase (e.g., alumina instead of silica gel). / Use a scavenger resin to remove copper prior to chromatography.[2] |
| Persistent blue/green color in the product after purification. | Incomplete removal of the copper catalyst. / The product itself has a strong affinity for copper. | Perform additional washes with a chelating agent (e.g., EDTA, ammonia). / Pass the product through a plug of silica gel or alumina. / Employ a high-affinity scavenger resin.[2] |
Data Presentation: Comparison of Copper Removal Techniques
The efficiency of copper removal can vary based on the specific reaction conditions and the nature of the product. The table below provides representative values for common techniques.
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | < 50 | 1 - 10% | Low cost, readily available reagents. | Can be time-consuming, may lead to product loss if the product is water-soluble, can form emulsions. |
| Aqueous Wash (Ammonia/NH4Cl) | < 100 | 1 - 10% | Effective for complexing Cu(I) and Cu(II), low cost.[3][5] | Can be difficult to remove excess ammonia, potential for side reactions with sensitive products. |
| Solid-Phase Scavengers | < 10 | 1 - 5% | High efficiency and selectivity, simple filtration-based workup.[1] | Higher cost compared to simple aqueous washes.[1] |
| Silica/Alumina Filtration | 50 - 200 | 2 - 15% | Simple procedure, can be combined with chromatography.[3] | Can lead to significant product loss due to adsorption, may not be sufficient for achieving very low copper levels.[3] |
| Precipitation | Variable | 5 - 20% | Can remove large quantities of copper. | May not be effective for trace amounts, potential for co-precipitation of the product. |
| Dialysis | < 20 | < 5% | Gentle method, ideal for macromolecules and water-soluble compounds.[2] | Slow process, requires large volumes of buffer.[3] |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
-
Preparation: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to ~8 with a suitable base (e.g., NaOH).
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent. Add an equal volume of the 0.1 M EDTA solution.
-
Mixing: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often be blue or green. Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.
-
Final Wash: Wash the organic layer with brine to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
-
Resin Selection: Choose a scavenger resin with high affinity for copper (e.g., a thiol- or amine-functionalized resin).
-
Incubation: Add the scavenger resin (typically 5-10 equivalents relative to the copper catalyst) to the crude reaction mixture.
-
Agitation: Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the specific resin and reaction conditions.[2]
-
Monitoring: Monitor the removal of copper by observing the disappearance of color from the solution or by using a more sensitive analytical method if required.[2]
-
Filtration: Once copper removal is complete, filter the mixture to remove the resin. A celite plug can be used to ensure all fine particles are removed.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the copper-free product.[2]
Mandatory Visualizations
Caption: Workflow for Copper Removal by Chelation and Extraction.
Caption: Workflow for Copper Removal using a Solid-Phase Scavenger.
References
Technical Support Center: Copper(II) Sulfate Catalysis and pH Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Copper(II) sulfate (B86663) as a catalyst. The following information addresses common issues related to the influence of pH on its catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the catalytic activity of Copper(II) sulfate?
A1: The optimal pH for Copper(II) sulfate's catalytic activity is highly dependent on the specific reaction being catalyzed. For the oxidation of certain organic compounds like phenol (B47542) and benzoic acid using a Cu(II)/H₂O₂ system, optimal removal is observed in a pH range of 5.5 to 6.5.[1] In other reactions, such as the oxidation of (+)-catechin, the maximum production rate is achieved at a pH of 8.8.[2] It is crucial to perform pH screening experiments for your specific substrate and reaction conditions to determine the optimal pH.
Q2: How does pH affect the solubility and stability of the Copper(II) sulfate catalyst?
A2: The pH of the solution significantly impacts the solubility and speciation of Copper(II) sulfate. In acidic to neutral solutions (pH around 3 to 7), Copper(II) sulfate is generally soluble, existing as hydrated Cu²⁺ ions.[3] As the pH increases into the alkaline range, the solubility decreases due to the formation of insoluble copper hydroxide (B78521) (Cu(OH)₂) or copper oxide (Cu₂O).[3][4] This precipitation can lead to a loss of catalytic activity.
Q3: Can Copper(II) sulfate be used as a catalyst under acidic conditions?
A3: Yes, Copper(II) sulfate is often used as a Lewis acid catalyst in organic synthesis under acidic conditions.[5][6] For example, it is effective for the acetylation of alcohols and phenols with acetic anhydride, and the resulting acetyl group is stable under these acidic conditions.[6] However, in some applications like catalytic wet oxidation, acidic pH can lead to the leaching of copper from a solid support, which might affect the long-term stability and reusability of the catalyst.[7]
Q4: I am observing precipitation in my reaction mixture when using a buffer. What could be the cause?
A4: Precipitation, especially at neutral or alkaline pH, is often due to the formation of insoluble copper hydroxide.[8] This can be triggered by the addition of a base (like NaOH) to adjust the pH of your buffer.[8] Certain buffers may not be suitable for use with copper ions. For instance, while MOPS buffer is designed to be non-coordinating with many metal ions, the pH adjustment can still lead to precipitation.[8] Consider using buffers that are known to be more compatible with copper ions at your target pH, such as phosphate (B84403) or borate (B1201080) buffers in alkaline conditions.[9]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Review the literature for the optimal pH range for your specific reaction type. 2. Perform a pH screening experiment by running the reaction at various pH values (e.g., in increments of 1 pH unit from acidic to alkaline). 3. Monitor the reaction progress at each pH to identify the optimal condition. |
| Catalyst Precipitation | 1. Visually inspect the reaction mixture for any solid precipitate. 2. Check the pH of your solution. If it is neutral or alkaline, you may be forming copper hydroxide. 3. If a buffer is used, ensure it is compatible with copper ions at the working pH. Consider switching to a different buffer system.[9] 4. In some cases, adding a suitable chelating agent can help maintain copper solubility, but be aware this can also affect its catalytic activity. |
| Inhibition by Substrate or Other Components | 1. In some cases, at higher pH values, the complex formed between the copper catalyst and the substrate can become too stable to proceed with the reaction.[2] 2. Analyze your reaction mixture for any potential inhibitors. |
Issue 2: Catalyst Leaching from a Solid Support
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | 1. Leaching of copper from a solid support is more pronounced in acidic pH.[7] 2. If possible, adjust the reaction pH to a more neutral or slightly alkaline range where leaching is minimized.[7] 3. If acidic conditions are necessary, consider using a support material that more strongly binds the copper. |
| Unstable Catalyst Support | 1. Ensure that the support material for your copper catalyst is stable under the reaction conditions (pH, temperature, solvent). |
Data Presentation
Table 1: Effect of pH on the Oxidation of Various Substrates Catalyzed by Copper(II)
| Substrate | Reaction System | Optimal pH Range | Observations | Reference |
| Phenol, Benzoic Acid | Cu(II)/H₂O₂ | 5.5 - 6.5 | Optimal removal observed in this range. | [1] |
| (+)-Catechin | CuSO₄ / O₂ | ~8.8 | Reaction rate increases with pH up to 8.8. Above this, the Cu-catechin complex is too stable. | [2] |
| Reactive Black 5 | Cu(II)/H₂O₂ | Neutral to Alkaline | Better removal under these conditions compared to acidic pH. | [1] |
| Phenol | Catalytic Wet Oxidation | > 8 (to prevent leaching) | Acidic pH leads to significant copper leaching from the solid catalyst. | [7] |
Experimental Protocols
Protocol: Determining the Optimal pH for a Copper(II) Sulfate Catalyzed Oxidation Reaction
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 4, 5, 6, 7, 8, 9, 10). Ensure the chosen buffer system does not interact with or precipitate the copper catalyst.
-
Reaction Setup:
-
In a series of reaction vessels, add your substrate and solvent.
-
Add the appropriate buffer to each vessel to achieve the desired pH.
-
Initiate the reaction by adding a standardized amount of Copper(II) sulfate solution to each vessel.
-
If required, add the oxidant (e.g., hydrogen peroxide) to start the reaction.
-
-
Reaction Monitoring:
-
Maintain a constant temperature throughout the experiments.
-
At regular time intervals, withdraw an aliquot from each reaction vessel.
-
Quench the reaction in the aliquot if necessary.
-
Analyze the concentration of the substrate or the formation of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).
-
-
Data Analysis:
-
Plot the substrate concentration or product concentration as a function of time for each pH value.
-
Determine the initial reaction rate at each pH.
-
Plot the initial reaction rate versus pH to identify the optimal pH for the catalytic reaction.
-
Mandatory Visualization
Caption: Relationship between pH, copper speciation, and catalytic activity.
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. superfund.berkeley.edu [superfund.berkeley.edu]
- 2. Effect of reaction pH and CuSO4 addition on the formation of catechinone due to oxidation of (+)-catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuso4 ph - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. nmfrc.org [nmfrc.org]
Managing the hygroscopic nature of anhydrous Copper(II) sulfate in experiments
Technical Support Center: Anhydrous Copper(II) Sulfate (B86663)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopic nature of anhydrous Copper(II) sulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous Copper(II) sulfate and why is its hygroscopic nature a concern?
A1: Anhydrous Copper(II) sulfate (CuSO₄) is the powdered, white form of Copper(II) sulfate, created by heating the blue, hydrated crystals to remove the water of crystallization.[1][2][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can be a significant concern in experiments where the presence of water is a critical variable or where the purity of the anhydrous form is essential.[4] This property is also harnessed in its use as a drying agent or desiccant.[1][5][6][7]
Q2: How can I visually determine if my anhydrous Copper(II) sulfate has been compromised by moisture?
A2: The most straightforward indicator is a color change. Pure anhydrous Copper(II) sulfate is a white or off-white powder.[8][9][10] Upon absorbing moisture, it will begin to turn a pale blue, eventually reverting to the bright blue color of the hydrated form (Copper(II) sulfate pentahydrate, CuSO₄·5H₂O).[2][3][11][12]
Q3: What are the best practices for storing anhydrous Copper(II) sulfate to prevent moisture absorption?
A3: To maintain its anhydrous state, it is crucial to store Copper(II) sulfate in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14] For enhanced protection, store the container inside a desiccator containing a drying agent like anhydrous calcium chloride or silica (B1680970) gel.[15] Using a Flinn Chem-Saf™ bag is also a recommended storage method.[8]
Q4: Can I regenerate anhydrous Copper(II) sulfate that has been exposed to moisture?
A4: Yes, hydrated Copper(II) sulfate can be reverted to its anhydrous form by heating.[10][11] Gently heating the blue hydrated crystals will drive off the water of crystallization, turning the powder back to white.[2] This process is a reversible reaction.[10][11]
Q5: What are the primary safety precautions when handling anhydrous Copper(II) sulfate?
A5: Anhydrous Copper(II) sulfate is toxic if swallowed and can cause skin and serious eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side protection, and a lab coat.[8][14] Handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[13][16] Do not eat, drink, or smoke when using this product.[8]
Troubleshooting Guides
Issue 1: My anhydrous Copper(II) sulfate has turned blue. Can I still use it in my experiment?
-
Cause: The blue color indicates that the anhydrous Copper(II) sulfate has absorbed moisture from the atmosphere and has become hydrated.
-
Solution: For experiments requiring the anhydrous form, you should not use the blue, hydrated salt. You will need to regenerate the anhydrous form by following the experimental protocol for dehydration.
-
Preventative Measures: Ensure proper storage in a tightly sealed container, preferably within a desiccator.[14][15]
Issue 2: The color change of my anhydrous Copper(II) sulfate is not a distinct white, but rather a greyish or off-white color.
-
Cause: The greyish-white appearance is normal for anhydrous Copper(II) sulfate.[17] However, if you observe black speckles, it may be an indication of overheating during the dehydration process, which can cause further decomposition.[4][17]
-
Solution: If blackening occurs, the sample may be contaminated with copper oxide and should be discarded. When regenerating, heat the hydrated salt gently and evenly.[17]
-
Experimental Check: To confirm all water has been removed during dehydration, you can heat the sample, let it cool in a desiccator, and weigh it. Repeat the heating and cooling process until a constant mass is achieved.[4]
Issue 3: I am using anhydrous Copper(II) sulfate as a drying agent, but my solvent is not drying effectively.
-
Cause: The anhydrous Copper(II) sulfate may already be saturated with water, or the amount used is insufficient for the volume of solvent and its water content.
-
Solution: Add fresh, white anhydrous Copper(II) sulfate to the solvent. If the powder turns blue, it is actively removing water. Continue adding small portions until some of the powder remains white.
-
Best Practice: For drying solvents, consider using a larger quantity of the desiccant.[18] Ensure the anhydrous Copper(II) sulfate is completely dry before use by following the regeneration protocol.
Experimental Protocols
Protocol 1: Regeneration of Anhydrous Copper(II) Sulfate from its Hydrated Form
Objective: To remove the water of crystallization from hydrated Copper(II) sulfate to obtain the anhydrous form.
Materials:
-
Hydrated Copper(II) sulfate (blue crystals)
-
Crucible and lid
-
Bunsen burner, tripod, and pipeclay triangle
-
Spatula
-
Crucible tongs
-
Desiccator
Procedure:
-
Weigh an empty, dry crucible with its lid.
-
Add a small amount (e.g., 2-3 grams) of hydrated Copper(II) sulfate to the crucible and weigh it again.
-
Place the crucible on the pipeclay triangle supported by the tripod.
-
Gently heat the crucible with the Bunsen burner. The blue crystals will begin to turn white as water is driven off as steam.[12]
-
Heat until all the blue color has disappeared, and the powder is white or greyish-white.[17] Avoid overheating, which can cause the powder to blacken.[17]
-
Using crucible tongs, place the lid on the crucible and move it to a desiccator to cool. Covering the crucible during cooling prevents the reabsorption of atmospheric moisture.[4]
-
Once cooled, weigh the crucible, lid, and its contents.
-
To ensure all water has been removed, repeat the heating, cooling, and weighing steps until a constant mass is obtained.[4]
Protocol 2: Qualitative Test for the Presence of Water
Objective: To use anhydrous Copper(II) sulfate to test for the presence of water in a liquid sample.
Materials:
-
Anhydrous Copper(II) sulfate (white powder)
-
Test tube or watch glass
-
Dropper or pipette
-
Liquid sample to be tested
Procedure:
-
Place a small amount of anhydrous Copper(II) sulfate on a dry watch glass or in a dry test tube.
-
Add a few drops of the liquid sample to the powder.
-
Observation:
Data Presentation
Table 1: Dehydration of Copper(II) Sulfate Pentahydrate
| Parameter | Value | Reference |
| Initial Color | Blue | [3] |
| Final Color (Anhydrous) | White/Greyish-white | [3][17] |
| Recommended Heating Temperature | Gentle to medium Bunsen flame | [17] |
| Indication of Overheating | Blackening of the powder | [4][17] |
| Molar Mass of CuSO₄ | ~159.61 g/mol | [5] |
| Molar Mass of CuSO₄·5H₂O | ~249.69 g/mol | [1] |
Mandatory Visualization
Caption: Workflow for the regeneration of anhydrous Copper(II) sulfate.
Caption: Troubleshooting decision tree for compromised anhydrous Copper(II) sulfate.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. studylib.net [studylib.net]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. hpmcsupplier.com [hpmcsupplier.com]
- 8. Copper(II) Sulfate Anhydrous SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. APC Pure | Product | Copper (II) Sulphate Anhydrous 98% [apcpure.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 12. aithor.com [aithor.com]
- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 14. carlroth.com [carlroth.com]
- 15. Anhydrous Copper Sulphate | UK Science Technician Community [community.preproom.org]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 17. Finding the formula of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 18. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of Copper(II) Sulfate and Other Copper Salts as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
The utility of copper salts as catalysts in organic synthesis is well-established, owing to their low cost, abundance, and versatile reactivity. Among these, Copper(II) sulfate (B86663) (CuSO₄) is a widely employed catalyst. However, its performance in comparison to other common copper(II) salts such as Copper(II) acetate (B1210297) (Cu(OAc)₂), Copper(II) chloride (CuCl₂), and Copper(II) nitrate (B79036) (Cu(NO₃)₂) is a critical consideration for reaction optimization and catalyst selection. This guide provides a comparative study of these four copper salts in several key organic transformations, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The catalytic efficacy of a given copper salt is highly dependent on the specific reaction, solvent system, and reaction conditions. Below is a summary of comparative data from various studies.
| Reaction | Catalyst | Substrate | Product Yield (%) | Reaction Time (h) | Notes |
| Azide-Alkyne Cycloaddition (CuAAC) | Cu(OAc)₂ | Various | High | - | Supported on Fe₃O₄/SiO₂ NPs, showed the highest activity. |
| CuSO₄ | Various | High | - | Supported on Fe₃O₄/SiO₂ NPs, second highest activity. | |
| CuCl₂ | Various | Moderate | - | Supported on Fe₃O₄/SiO₂ NPs, lower activity. | |
| Cu(NO₃)₂ | Various | Low | - | Supported on Fe₃O₄/SiO₂ NPs, lowest activity. | |
| Oxidation of Benzyl (B1604629) Alcohol | CuSO₄ | Benzyl Alcohol | 98.4 | 1.5 | Optimized conditions with NaOH under solvent-free conditions.[1] |
| CuCl₂·2H₂O | Benzyl Alcohol | - | - | Studied, but specific yield under comparative conditions not provided.[1] | |
| Cu(NO₃)₂·3H₂O | Benzyl Alcohol | - | - | Studied, but specific yield under comparative conditions not provided.[1] | |
| Enantioselective Henry Reaction | Cu(OAc)₂·H₂O | Pentanal & Nitromethane | 97 | 24 | In i-PrOH.[2] |
| CuCl₂·2H₂O | Pentanal & Nitromethane | 45 | 24 | In i-PrOH.[2] | |
| Cu(OAc)₂·H₂O | Pentanal & Nitromethane | 68 | 24 | In THF.[2] | |
| CuCl₂·2H₂O | Pentanal & Nitromethane | 75 | 24 | In THF.[2] |
Key Reactions and Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is widely used for the synthesis of 1,2,3-triazoles. The active catalyst is Cu(I), which is often generated in situ from a Cu(II) salt and a reducing agent.
Experimental Protocol (General Procedure for Cu(II) Sulfate):
-
To a solution of the alkyne (1.0 mmol) and the azide (B81097) (1.1 mmol) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, 1:1, 10 mL), add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.2 mmol in 1 mL H₂O).
-
Add an aqueous solution of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol in 1 mL H₂O).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Oxidation of Benzyl Alcohol
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper catalysts offer a green and efficient alternative to traditional stoichiometric oxidants.
Experimental Protocol (Using Copper(II) Sulfate):
-
In a round-bottom flask, mix benzyl alcohol (0.02 mol), Copper(II) sulfate (0.00164 mol, 8.2 mol%), and NaOH (0.025 mol).
-
Heat the solvent-free reaction mixture with stirring at a specified temperature (e.g., 100 °C) under an oxygen atmosphere.[1]
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion (e.g., 90 minutes), cool the reaction mixture to room temperature.[1]
-
Dissolve the mixture in a suitable solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by distillation or column chromatography.
Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Chiral copper complexes are effective catalysts for the enantioselective variant of this reaction.
Experimental Protocol (General Procedure):
-
In a reaction vessel, dissolve the chiral ligand (e.g., a bis(oxazoline) or a chiral diamine) and the copper(II) salt (e.g., Cu(OAc)₂·H₂O or CuCl₂·2H₂O) in a suitable solvent (e.g., ethanol (B145695) or THF) to form the catalyst complex in situ.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 mmol) and the nitroalkane (e.g., nitromethane, 2.0 mmol).
-
Stir the reaction mixture at this temperature for the specified time (e.g., 24-72 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the residue by column chromatography to obtain the β-nitro alcohol.
-
Determine the enantiomeric excess using chiral HPLC.
Mandatory Visualizations
References
Validating the Purity of Synthesized Copper(II) Sulfate Hydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the experimental workflow. This guide provides a comparative analysis of various methods to validate the purity of synthesized Copper(II) sulfate (B86663) hydrate (B1144303) (CuSO₄·xH₂O), a compound widely used in various chemical and biological applications. The following sections detail the experimental protocols for key validation techniques, present comparative data, and offer a visual workflow to guide the selection of the most appropriate method for your research needs.
Key Purity Validation Techniques
The purity of synthesized Copper(II) sulfate hydrate can be assessed through a combination of methods that determine the percentage of copper, sulfate, water of hydration, and the presence of any metallic impurities. The most common and reliable techniques include Gravimetric Analysis for sulfate content, Iodometric Titration for copper content, Thermogravimetric Analysis for determining the water of hydration, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for trace metal impurity profiling.
Table 1: Comparison of Purity Validation Methods
| Method | Analyte | Principle | Advantages | Disadvantages | Typical Accuracy |
| Gravimetric Analysis | Sulfate (SO₄²⁻) | Precipitation of sulfate ions as Barium sulfate (BaSO₄) and weighing the precipitate.[1][2][3] | High accuracy and precision, absolute method. | Time-consuming, susceptible to interferences from co-precipitation.[4] | ± 0.2% |
| Iodometric Titration | Copper (Cu²⁺) | Reduction of Cu²⁺ to Cu⁺ by iodide ions, followed by titration of the liberated iodine with a standard thiosulfate (B1220275) solution.[5][6][7] | Cost-effective, relatively simple setup. | Endpoint detection can be subjective, potential interferences from other oxidizing agents.[5] | ± 0.3% |
| Thermogravimetric Analysis (TGA) | Water of Hydration (H₂O) | Measuring the change in mass of the sample as it is heated, leading to the loss of water molecules.[8][9][10] | Highly accurate for determining water content, provides information on thermal stability. | Requires specialized equipment, may not distinguish between adsorbed and coordinated water. | ± 0.1% |
| ICP-OES | Trace Metal Impurities | Atoms of elements in the sample are excited in a high-temperature plasma and emit light at characteristic wavelengths, which are then measured.[11][12][13] | High sensitivity for a wide range of elements, multi-element analysis capability.[12] | High initial instrument cost, requires skilled operator. | ppm to ppb level |
| UV-Visible Spectrophotometry | Copper (Cu²⁺) | Measurement of the absorbance of light by the colored copper(II) ions in solution.[14][15][16] | Simple, rapid, and non-destructive. | Less specific than titration, susceptible to interference from other colored species. | ± 1-5% |
| X-Ray Diffraction (XRD) | Crystalline Purity & Phase | Diffraction of X-rays by the crystalline lattice of the compound to identify its phase and detect crystalline impurities.[17] | Provides information on the crystalline structure and phase purity. | Not suitable for amorphous impurities, quantification can be complex. | Qualitative/Semi-quantitative |
Experimental Protocols
Gravimetric Analysis for Sulfate
Objective: To determine the percentage of sulfate in the this compound sample.
Procedure:
-
Accurately weigh approximately 0.3-0.5 g of the synthesized this compound and dissolve it in 100 mL of deionized water.
-
Acidify the solution with a few drops of concentrated hydrochloric acid.[2]
-
Heat the solution to boiling.
-
While stirring, slowly add a slight excess of 10% Barium chloride (BaCl₂) solution to precipitate the sulfate ions as Barium sulfate (BaSO₄).[3]
-
Digest the precipitate by keeping the solution hot for about an hour to allow the precipitate particles to grow.[4]
-
Filter the hot solution through a pre-weighed, ashless filter paper.
-
Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
-
Dry and ignite the crucible and precipitate in a muffle furnace at 800 °C to a constant weight.[18]
-
Cool the crucible in a desiccator and weigh it.
-
Calculate the mass of BaSO₄ and, subsequently, the percentage of sulfate in the original sample.
Iodometric Titration for Copper
Objective: To determine the percentage of copper in the this compound sample.
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the synthesized this compound and dissolve it in 50 mL of deionized water.
-
Add a few drops of acetic acid to acidify the solution.
-
Add an excess of potassium iodide (KI) solution (typically 10 mL of a 10% solution). This will cause the Cu²⁺ ions to be reduced to Cu⁺, forming a precipitate of cuprous iodide (CuI) and liberating iodine (I₂).[5]
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution of known concentration.
-
As the endpoint approaches (the solution turns a pale yellow), add 2-3 mL of starch indicator solution. The solution will turn a deep blue/black color.[5]
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the moles of iodine and, subsequently, the moles and percentage of copper in the original sample.
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of synthesized this compound.
Data Presentation
The quantitative data obtained from these analyses should be summarized in a clear and structured table to facilitate comparison with theoretical values and alternative synthesis batches.
Table 2: Example Purity Analysis Data
| Analysis | Theoretical Value (CuSO₄·5H₂O) | Experimental Result (Batch 1) | Experimental Result (Batch 2) |
| % Copper (Cu) | 25.45% | 25.38% | 25.51% |
| % Sulfate (SO₄) | 38.47% | 38.35% | 38.52% |
| % Water of Hydration (H₂O) | 36.08% | 35.95% | 36.15% |
| Total Purity | 100% | 99.68% | 100.18% (within experimental error) |
| Trace Metals (ppm) | - | ||
| Iron (Fe) | Not Applicable | < 5 | < 5 |
| Nickel (Ni) | Not Applicable | < 2 | < 2 |
| Zinc (Zn) | Not Applicable | < 10 | < 10 |
Note: The sum of percentages from experimental results provides a good indication of the overall purity. Results from ICP-OES are crucial for applications where trace metal contamination is a concern.
By employing a combination of these analytical techniques, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. lopezlink.com [lopezlink.com]
- 2. tsfx.edu.au [tsfx.edu.au]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. NEMI Method Summary - 375.3 [nemi.gov]
- 5. titrations.info [titrations.info]
- 6. york.ac.uk [york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. Finding the formula of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Analysis of Elemental Impurities in Electronic Grade Copper Sulfate [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Spectral Analysis of Aqueous Copper II [ksykang.tripod.com]
- 16. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Copper(II) Sulfate in Biochemical Assays: A Guide to Cross-Reactivity and Alternatives
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of common reagents is paramount to ensuring data integrity. Copper(II) sulfate (B86663) (CuSO₄), a widely used component in various biochemical assays, can significantly influence experimental outcomes through direct interaction with assay components or by modulating the activity of target biomolecules. This guide provides a comprehensive comparison of the effects of copper(II) sulfate in several key biochemical assays, presents experimental data on its cross-reactivity, and offers alternative approaches to mitigate its interference.
Executive Summary
Copper(II) sulfate is an integral reagent in several colorimetric protein quantification methods and is also known to act as a cofactor or inhibitor for various enzymes. Its presence can lead to inaccurate measurements in protein assays, altered enzymatic activity, and interference in other biochemical determinations. This guide will explore the cross-reactivity of copper(II) sulfate in protein assays (BCA and Lowry), enzyme activity assays (catalase), and the Griess assay for nitric oxide quantification. We will present quantitative data on these effects, provide detailed experimental protocols, and discuss alternative reagents and mitigation strategies.
Protein Quantification Assays: BCA and Lowry
The Bicinchoninic Acid (BCA) and Lowry assays are two of the most common methods for determining protein concentration. Both rely on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline environment, which then generates a colored product that can be measured spectrophotometrically. Copper(II) sulfate is a key component of the copper-containing reagent in both assays.
While essential for the assays, the copper ions can also interact with various substances commonly found in biological samples, leading to inaccurate protein measurements. For instance, reducing agents, chelating agents, and certain amino acids can interfere with the copper-based chemistry of these assays.
Mitigating Interference: Copper Oxide Nanoparticles as an Alternative
Recent studies have explored the use of copper oxide nanoparticles (nano CuO) as a substitute for copper(II) sulfate in the BCA and Lowry assays. This substitution has been shown to improve assay performance by increasing sensitivity and reducing interference from common laboratory reagents.
| Assay Modification | Limit of Detection (LOD) | Assay Time | Notable Advantages |
| Lowry with CuSO₄ | 0.01 µg/mL | 30 min | Standard, well-established method. |
| Lowry with nano CuO | 0.001 µg/mL | 30 min | 10-fold lower LOD, reduced interference from substances like EDTA, SDS, and DTT.[1] |
| BCA with CuSO₄ | 0.1 µg/mL | 30 min | Compatible with a wider range of detergents than the Lowry assay. |
| BCA with nano CuO | 0.001 µg/mL | 20 min | 100-fold lower LOD, shorter assay time, and reduced interference.[1] |
Enzyme Activity Assays: The Case of Catalase
Copper(II) sulfate can act as a non-competitive inhibitor of various enzymes, including catalase, an important antioxidant enzyme.[2] This inhibition occurs through the binding of copper ions to the enzyme, leading to conformational changes that reduce its catalytic activity.[2]
The inhibitory effect of copper(II) sulfate on catalase activity is dose-dependent. The following table summarizes the effect of increasing concentrations of copper(II) sulfate on catalase activity.
| Copper(II) Sulfate Concentration (M) | Catalase Activity (O₂ ml/s) at 0.80 M H₂O₂ |
| 0 (No inhibitor) | 2.97 ± 0.28 |
| 0.06 | 2.97 ± 0.27 |
| 0.31 | 0.54 ± 0.04 |
| 0.62 | 0.09 ± 0.01 |
Data adapted from a study on the effect of inhibitors on catalase activity.
Mitigating Interference: Use of Chelating Agents
The inhibitory effect of copper ions on enzyme activity can often be prevented or reversed by the use of chelating agents, such as Ethylenediaminetetraacetic acid (EDTA). EDTA can bind to the copper ions, preventing them from interacting with the enzyme.
Griess Assay for Nitrite (B80452) and Nitrate
The Griess assay is a common method for the quantification of nitrite and, by extension, nitric oxide. The assay involves a diazotization reaction in which nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. Copper ions have been shown to interfere with the Griess assay, leading to inaccurate measurements.[3][4] The interference is thought to be due to the ability of copper to catalyze the decomposition of the diazonium salt.
Experimental Protocols
Bicinchoninic Acid (BCA) Assay Protocol
-
Preparation of Working Reagent: Mix 50 parts of BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate) with 1 part of BCA Reagent B (containing 4% copper(II) sulfate pentahydrate).[1][5]
-
Standard Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the protein concentration of the unknown samples.
Lowry Assay Protocol
-
Preparation of Reagents:
-
Reagent A: 2% Na₂CO₃ in 0.1 N NaOH.
-
Reagent B: 1% CuSO₄·5H₂O.
-
Reagent C: 2% Sodium Potassium Tartrate.
-
Lowry's Solution: Mix 50 parts of Reagent A with 1 part of a 1:1 mixture of Reagent B and Reagent C.
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent with an equal volume of water.
-
-
Standard Preparation: Prepare a series of protein standards of known concentrations.
-
Assay Procedure:
-
To 0.2 mL of each standard and unknown sample, add 1 mL of Lowry's Solution.
-
Incubate at room temperature for 15 minutes.
-
Add 100 µL of the diluted Folin-Ciocalteu reagent and mix immediately.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 750 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the unknown samples.
Spectrophotometric Catalase Activity Assay
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase by monitoring the decrease in absorbance at 240 nm.
-
Reagents:
-
50 mM Phosphate (B84403) Buffer (pH 7.0).
-
30 mM Hydrogen Peroxide in phosphate buffer.
-
Enzyme extract.
-
-
Assay Procedure:
-
Add 1.9 mL of 30 mM H₂O₂ solution to a cuvette.
-
Add 1.0 mL of phosphate buffer.
-
Initiate the reaction by adding 100 µL of the enzyme extract.
-
Immediately measure the decrease in absorbance at 240 nm for 1-2 minutes.
-
-
Calculation: Catalase activity is calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and expressed as units per milligram of protein.
Visualizing Copper's Role and Interference
To better understand the mechanisms of copper's involvement and interference in biochemical assays, the following diagrams illustrate the experimental workflows and a key signaling pathway influenced by copper.
Caption: Workflow of the BCA protein assay.
Caption: Inhibition of catalase by Copper(II) sulfate.
Caption: Role of copper in the MAPK signaling pathway.[6][7][8][9][10]
Conclusion
The cross-reactivity of Copper(II) sulfate in biochemical assays is a critical consideration for researchers. In protein assays like the BCA and Lowry methods, while it is a necessary reagent, its interaction with other sample components can lead to inaccuracies. The use of alternatives such as copper oxide nanoparticles shows promise in enhancing assay sensitivity and reducing interference. In enzymatic assays, the inhibitory effects of copper must be accounted for, and mitigation strategies such as the use of chelating agents should be considered. By understanding these interactions and employing appropriate controls and alternative methods, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 4. pace.edu.in [pace.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 7. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Copper Content in Copper(II) Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of copper content in copper(II) sulfate (B86663) hydrate (B1144303) (CuSO₄·xH₂O) is crucial for various applications, ranging from catalyst preparation to the synthesis of pharmaceutical intermediates. This guide provides an objective comparison of several common analytical methods for quantifying copper, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable technique for their specific needs.
Comparison of Key Analytical Methods
Several analytical techniques are available for the quantification of copper ions. The choice of method often depends on factors such as the required accuracy and precision, the expected concentration range of the analyte, the presence of interfering substances, and the availability of instrumentation. The most prevalent and reliable methods include titrimetry, spectrophotometry, thermogravimetric analysis, and electrogravimetry.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of these primary methods for the determination of copper content.
| Parameter | Iodometric Titration | UV-Visible Spectrophotometry | Thermogravimetric Analysis (TGA) | Electrogravimetry |
| Principle | Two-step redox titration where Cu²⁺ oxidizes I⁻ to I₂, which is then titrated with a standard thiosulfate (B1220275) solution. | Measurement of light absorbance by the colored aqueous Cu²⁺ ion or a Cu²⁺-ligand complex, based on the Beer-Lambert law. | Measurement of the mass loss of the sample as a function of temperature, corresponding to the loss of water and subsequent decomposition of copper sulfate to copper oxide. | Electrolytic deposition of copper onto a pre-weighed cathode, with the copper content determined by the mass gain of the cathode. |
| Typical Accuracy | High (typically < ±0.6% error)[1] | High (recovery between 98%–102%)[2] | Good (dependent on instrument calibration and absence of interfering volatile compounds)[3][4] | Very High (generally considered one of the most accurate methods)[5][6] |
| Typical Precision | High (RSD < 1%)[7][8] | High (RSD < 2%)[2] | Good (repeatability can be < 0.2 mass %)[4] | Very High (expanded uncertainty of 0.23% has been reported)[6] |
| Advantages | Cost-effective, does not require expensive instrumentation, well-established method.[7][8] | High sensitivity, suitable for trace analysis, can be automated.[2][9] | Provides information on the hydration state and thermal stability of the sample.[10] | High accuracy and precision, considered a reference method.[5][6][11] |
| Disadvantages | Prone to errors from air oxidation of iodide and iodine volatility, endpoint detection can be subjective. | Requires careful calibration, can be affected by interfering colored species or turbidity. | Indirect measurement of copper content, requires careful interpretation of the thermogram, can be influenced by sample preparation.[3] | Time-consuming, requires specialized equipment, potential for incomplete deposition or co-deposition of impurities.[5] |
Experimental Protocols
Iodometric Titration
This method is a classic and reliable technique for the determination of copper(II) ions.
Principle: Copper(II) ions oxidize iodide ions to iodine, and the liberated iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.
Reactions: 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure:
-
Sample Preparation: Accurately weigh about 0.25 g of copper(II) sulfate hydrate and dissolve it in 50 mL of distilled water.
-
Acidification: Add 5 mL of dilute acetic acid.
-
Reaction with Iodide: Add approximately 2 g of potassium iodide (KI) to the solution and swirl to mix. The solution will turn a dark brown color due to the liberated iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the solution turns a pale yellow.
-
Indicator Addition: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise until the blue color disappears, leaving a creamy white precipitate of copper(I) iodide.
-
Calculation: Calculate the percentage of copper in the sample based on the volume and concentration of the sodium thiosulfate solution used.
UV-Visible Spectrophotometry
Spectrophotometry is a sensitive method suitable for determining low concentrations of copper.
Principle: The absorbance of the blue-colored aqueous solution of copper(II) ions, or a more intensely colored copper-ligand complex, is measured at a specific wavelength. The concentration is determined using a calibration curve based on the Beer-Lambert law.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known copper concentrations from a stock solution of high-purity copper sulfate.
-
Determination of Maximum Wavelength (λmax): Scan one of the standard solutions in the spectrophotometer to determine the wavelength of maximum absorbance for the copper(II) ion (typically around 810 nm for the aquated ion, or a different λmax if a complexing agent is used).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Measurement: Prepare a solution of the this compound sample of an unknown concentration that falls within the range of the calibration curve. Measure its absorbance at the same λmax.
-
Calculation: Determine the concentration of copper in the sample solution by interpolating its absorbance on the calibration curve.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability and composition of the hydrated salt by measuring changes in mass as a function of temperature.
Principle: Copper(II) sulfate pentahydrate loses its water of crystallization in distinct steps upon heating. The final decomposition to copper(II) oxide (CuO) allows for the calculation of the initial copper content.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound sample into a TGA crucible.
-
Thermal Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to approximately 900 °C.
-
Data Analysis: Analyze the resulting thermogram (mass vs. temperature). The mass losses correspond to the following approximate transitions:
-
~30-150 °C: Loss of water molecules (multiple steps).
-
650 °C: Decomposition of anhydrous CuSO₄ to CuO.
-
-
Calculation: From the final residual mass of CuO, calculate the initial mass and percentage of copper in the original hydrated sample.
Electrogravimetry
Electrogravimetry is a highly accurate method for the quantitative determination of copper.
Principle: An electric current is passed through a solution containing copper(II) ions, causing the copper to be deposited onto a pre-weighed cathode. The amount of copper is determined by the increase in the cathode's mass.
Procedure:
-
Electrode Preparation: Thoroughly clean, dry, and accurately weigh a platinum gauze cathode.
-
Sample Preparation: Accurately weigh a sample of this compound, dissolve it in distilled water, and acidify with a small amount of sulfuric acid and nitric acid.
-
Electrolysis: Immerse the weighed cathode and a platinum anode into the sample solution. Apply a DC voltage (typically 2-3 V) to initiate the deposition of copper onto the cathode. Stir the solution during electrolysis to ensure complete deposition.
-
Completion of Deposition: Continue the electrolysis until the blue color of the copper(II) ions disappears. Test for completeness by adding a small amount of ammonium (B1175870) hydroxide (B78521) to a few drops of the solution; no blue color should form.
-
Cathode Treatment: Once deposition is complete, carefully remove the cathode from the solution while still under the applied voltage and rinse it with distilled water. Then, rinse with acetone (B3395972) or ethanol (B145695) and dry in an oven at a low temperature (around 100 °C).
-
Final Weighing: Allow the cathode to cool to room temperature in a desiccator and then accurately weigh it.
-
Calculation: The difference between the final and initial mass of the cathode gives the mass of copper deposited.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of each experimental procedure.
Figure 1. Workflow diagrams for the quantitative analysis of copper.
This diagram outlines the sequential steps involved in each of the four described analytical methods for determining the copper content in this compound.
Logical Relationships in Method Selection
The choice of an appropriate analytical method involves considering several factors. The following diagram illustrates the decision-making process based on key experimental requirements.
Figure 2. Decision tree for selecting an analytical method.
This diagram provides a logical framework for choosing the most suitable method for copper quantification based on common research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. sci-arch.org [sci-arch.org]
- 3. Influencing TGA Accuracy: Key Factors [redthermo.com]
- 4. tainstruments.com [tainstruments.com]
- 5. inlab.thu.edu.tw [inlab.thu.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. How does the technique EG work in analyzing copper | Filo [askfilo.com]
A Comparative Guide to Copper(II) Sulfate-Based Sensors for Glucose Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of Copper(II) sulfate-based sensors for glucose detection against other common methodologies. The following sections detail the performance metrics, experimental protocols, and underlying signaling pathways to aid in the selection of appropriate glucose sensing technologies for research and development applications.
Performance Comparison of Glucose Sensors
The selection of a glucose sensor is often dictated by its analytical performance. The table below summarizes the key quantitative metrics for Copper(II) sulfate-based sensors and prominent alternative methods, offering a clear comparison of their capabilities.
| Sensor Type | Sub-Type | Linear Range | Limit of Detection (LOD) | Sensitivity | Response Time | Reference |
| Copper-Based (Non-Enzymatic) | Colorimetric (Cu₂O NPs-TMB) | 0.28–2.8 mM | 1.37 µM | - | - | [1][2][3] |
| Colorimetric (Cu²⁺-TMB) | 1–100 nM | 0.21 nM | - | - | [4][5] | |
| Electrochemical (CuO Nanodisks) | 2.0 µM–2.5 mM | - | 627.3 µA mM⁻¹ cm⁻² | - | [6] | |
| Electrochemical (Cu₂O on GCE) | 0.1–1.0 mM | 52.7 µM | 1082.5 µA mM⁻¹ cm⁻² | - | [7] | |
| Electrochemical (CuO/CNT) | up to 0.1 mM | - | 15,300 µA mM⁻¹ cm⁻² | - | [8] | |
| Electrochemical (Cu/RTEG-F) | - | - | High | - | ||
| Enzymatic | Electrochemical (Glucose Oxidase) | 1.0 µM–30.0 mM | 0.29 µM | Increased | - | [9] |
| Other Non-Enzymatic | Electrochemical (Au-Ni Alloy) | - | - | - | - | [9] |
| Colorimetric (MnO₂ NSs-TMB) | 0–4000 µM | 5.0 µM | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. Below are the protocols for key experiments cited in this guide.
Colorimetric Glucose Detection using a Copper(II) Sulfate-Based System
This protocol is based on the peroxidase-like activity of copper oxide nanoparticles (Cu₂O NPs) in the presence of 3,3’,5,5’-tetramethylbenzidine (TMB) and hydrogen peroxide (H₂O₂), which is generated from the enzymatic oxidation of glucose by glucose oxidase (GOx).
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Polyvinylpyrrolidone (PVP)
-
Ethylene (B1197577) glycol
-
Sodium hydroxide (B78521) (NaOH)
-
D-(+)-Glucose
-
Glucose Oxidase (GOx)
-
3,3’,5,5’-tetramethylbenzidine (TMB)
-
Phosphate-buffered saline (PBS)
-
Acetate (B1210297) buffer
Procedure:
-
Synthesis of Cu₂O Nanoparticles:
-
Dissolve 0.2496 g of CuSO₄·5H₂O and 0.04 g of PVP in 50 ml of ethylene glycol with ultrasonic vibration for 30 minutes.
-
Add 25 ml of 0.1 M NaOH and stir for 10 minutes.
-
Add 25 ml of 1.3 M glucose solution and stir slowly for 15 minutes.
-
Heat the mixture at 80°C for 1 hour in a water bath.
-
-
Glucose Detection:
-
Mix 20 µl of the glucose sample with 200 µl of 32.5 mM GOx in PBS and incubate at 37°C for 60 minutes.
-
Add 5 µl of 7 mM Cu₂O NPs, 100 µl of 20.8 mM TMB, and 400 µl of acetate buffer (pH 3.0) to the solution.
-
Incubate for 10 minutes.
-
Measure the absorbance of the solution at 652 nm. The intensity of the blue color is proportional to the glucose concentration.[1][2]
-
Electrochemical Glucose Detection using a Copper Oxide-Modified Electrode
This protocol describes a non-enzymatic approach for glucose detection based on the direct electrocatalytic oxidation of glucose on a copper oxide-modified electrode.
Materials:
-
Copper(II) sulfate (CuSO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Platinum or Glassy Carbon Electrode (GCE)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Electrodeposit copper onto a platinum or glassy carbon electrode from a solution containing 0.1 M CuSO₄ and 0.1 M H₂SO₄.
-
Oxidize the copper-deposited electrode in a 0.1 M NaOH solution.
-
-
Electrochemical Measurement:
-
Place the modified electrode in an electrochemical cell containing a NaOH electrolyte solution.
-
Add glucose incrementally to the electrolyte.
-
Perform linear sweep voltammetry or cyclic voltammetry to measure the oxidation current of glucose, which is typically observed between +0.35 V and +0.7 V. The current response is proportional to the glucose concentration.[7][11]
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in glucose detection is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway for colorimetric glucose detection.
Caption: Workflow for non-enzymatic electrochemical glucose sensor validation.
Discussion and Conclusion
Copper(II) sulfate-based sensors, particularly non-enzymatic electrochemical and colorimetric methods, present a compelling alternative to traditional enzymatic sensors.[12][13] Their primary advantages include enhanced stability, lower cost, and simpler fabrication processes.[13][14]
Colorimetric sensors offer the benefit of visual detection, which can be advantageous for rapid screening.[1][2] The sensitivity of these systems can be remarkably high, with some configurations detecting glucose at nanomolar concentrations.[4][5] However, the reliance on a cascade of reactions can sometimes introduce complexities and potential for interference.
Electrochemical sensors based on copper oxides provide a direct and quantitative measurement of glucose.[7][11] These sensors have demonstrated high sensitivity and a wide linear range, making them suitable for various biological samples.[6][8] The performance of these sensors is heavily dependent on the nanostructure of the copper oxide, which influences the active surface area and catalytic activity.[6]
In comparison, enzymatic sensors , while often exhibiting high selectivity and sensitivity, can be limited by the inherent instability of the enzyme, which is susceptible to environmental factors like temperature and pH.[14]
The choice of sensor will ultimately depend on the specific application requirements, including the desired sensitivity, the complexity of the sample matrix, and cost considerations. For applications demanding high stability and cost-effectiveness, copper-based non-enzymatic sensors represent a promising and robust technology. Further research into novel copper-based nanomaterials and hybrid systems will likely continue to enhance their performance and expand their utility in research, diagnostics, and drug development.
References
- 1. Frontiers | A Copper-Based Biosensor for Dual-Mode Glucose Detection [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. A Copper-Based Biosensor for Dual-Mode Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive colorimetric detection of glucose through glucose oxidase and Cu2+-catalyzed 3,3',5,5'-tetramethylbenzidine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fourth‐generation glucose sensors composed of copper nanostructures for diabetes management: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu2O-Based Electrochemical Biosensor for Non-Invasive and Portable Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Copper-Based Microfeathers for Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colorimetric glucose sensing with multiple-color changes by using a MnO2 NSs–TMB nanosystem - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Electrochemical Enzymatic and Non-enzymatic Glucose Sensors Based on Literature Review - Journal of Ardabil University of Medical Sciences [jarums.arums.ac.ir]
- 13. sid.ir [sid.ir]
- 14. Enzymatic vs Non-enzymatic Glucose Biosensors: Pros and Cons [synapse.patsnap.com]
Unveiling the Catalytic Prowess of Hydrated Copper(II) Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal catalyst is paramount for efficient chemical synthesis. Copper(II) sulfate (B86663), a readily available and inexpensive Lewis acid, is a versatile catalyst in various organic transformations. However, the influence of its hydration state on catalytic efficacy is a critical factor that is often overlooked. This guide provides an objective comparison of the catalytic performance of different hydrated forms of Copper(II) sulfate, supported by experimental data, to aid in catalyst selection and experimental design.
The most common forms of copper(II) sulfate are the anhydrous form (CuSO₄) and the pentahydrate form (CuSO₄·5H₂O). While chemically similar, the presence of water of crystallization in the pentahydrate form can significantly impact its catalytic activity in certain reactions. Anhydrous copper(II) sulfate, lacking these water molecules, is generally considered more reactive, particularly in reactions where water is a byproduct or can interfere with the reaction mechanism.[1] Conversely, the hydrated form is often more stable and easier to handle.
Comparative Efficacy in Acetylation Reactions
A key application where the choice of catalyst is crucial is in acetylation reactions, a common method for protecting hydroxyl and amino groups in organic synthesis. A comparative study on the acetylation of phenols, thiols, and alcohols using various copper(II) salts provides valuable insights into the catalytic performance of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
The following table summarizes the yield of acetylated products using different copper(II) catalysts, including CuSO₄·5H₂O, for the acetylation of 4-chlorophenol, 4-chlorothiophenol, and 4-chlorobenzyl alcohol with acetic anhydride (B1165640).
| Catalyst | Substrate | Product Yield (%) |
| CuSO₄·5H₂O | 4-Chlorophenol | 65 |
| 4-Chlorothiophenol | 75 | |
| 4-Chlorobenzyl alcohol | 25 | |
| Cu(OAc)₂·xH₂O | 4-Chlorophenol | 47 |
| 4-Chlorothiophenol | 66 | |
| 4-Chlorobenzyl alcohol | 15 | |
| CuCO₃·Cu(OH)₂ | 4-Chlorophenol | 3 |
| 4-Chlorothiophenol | 10 | |
| 4-Chlorobenzyl alcohol | 0 | |
| Cu(OTf)₂ | 4-Chlorophenol | 97 |
| 4-Chlorothiophenol | 95 | |
| 4-Chlorobenzyl alcohol | 84 | |
| Cu(BF₄)₂·xH₂O | 4-Chlorophenol | 95 |
| 4-Chlorothiophenol | 94 | |
| 4-Chlorobenzyl alcohol | 85 |
Table 1: Comparative Yields of Acetylation Reactions Catalyzed by Various Copper(II) Salts.[2]
The data indicates that while Copper(II) sulfate pentahydrate is a viable catalyst, other copper salts such as copper(II) triflate (Cu(OTf)₂) and copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂·xH₂O) exhibit significantly higher catalytic activity under the tested conditions.[2] This suggests that for acetylation reactions, the choice of the counter-ion and the hydration state of the copper catalyst can have a profound impact on the reaction outcome.
Experimental Protocols
Acetylation of Phenols, Thiols, and Alcohols Catalyzed by Copper(II) Salts
Materials:
-
Substrate (e.g., 4-chlorophenol, 4-chlorothiophenol, 4-chlorobenzyl alcohol)
-
Acetic Anhydride (Ac₂O)
-
Copper(II) catalyst (e.g., CuSO₄·5H₂O, Cu(OTf)₂, Cu(BF₄)₂·xH₂O)
-
Solvent (if required, though the cited experiment was conducted under neat conditions)
Procedure:
-
To the substrate (1 equivalent), add acetic anhydride (1 equivalent).
-
Add the copper(II) catalyst (1 mol%).
-
The reaction mixture is stirred at room temperature under solvent-free (neat) conditions.
-
The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the acetylated product.
-
The isolated product is then purified and characterized to determine the yield.
Note: The reaction times for the substrates 4-chlorophenol, 4-chlorothiophenol, and 4-chlorobenzyl alcohol were 25, 0.5, and 1 hour, respectively.[2]
Mechanistic Considerations and Workflow
The catalytic cycle of Lewis acid-catalyzed acetylation, such as with copper(II) sulfate, generally involves the activation of the acetylating agent by the metal center. This enhances the electrophilicity of the acetyl group, making it more susceptible to nucleophilic attack by the hydroxyl or amino group of the substrate.
Figure 1: Generalized mechanism for Lewis acid-catalyzed acetylation.
The experimental workflow for evaluating the efficacy of different catalysts is a systematic process involving reaction setup, monitoring, work-up, and analysis.
References
Copper(II) Sulfate vs. Iron(II) Sulfate: A Comparative Analysis of their Roles as Precursors in Redox Reactions
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical reagents, both Copper(II) sulfate (B86663) (CuSO₄) and Iron(II) sulfate (FeSO₄) hold significant prominence, frequently serving as precursors or catalysts in a multitude of redox reactions critical to research and development. While not directly analogous in all their applications, a comparative analysis of their performance in distinct, well-established experimental contexts reveals their unique strengths and underlying chemical principles. This guide provides an objective comparison of their roles, supported by experimental data and detailed protocols, to inform the selection of the appropriate reagent for specific applications.
Performance in Key Redox-Centric Applications
The utility of Copper(II) sulfate and Iron(II) sulfate as precursors in redox processes is best illustrated through their roles in the Bicinchoninic Acid (BCA) protein assay and the Fenton reaction, respectively.
In the BCA protein assay , Copper(II) sulfate is a crucial component of the working reagent. The fundamental principle of this assay is the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by peptide bonds in an alkaline medium. This reduction is directly proportional to the amount of protein present. The resulting cuprous ions then chelate with bicinchoninic acid, forming a purple-colored complex that can be quantified spectrophotometrically at 562 nm.[1][2][3][4] This demonstrates the facility with which Cu²⁺ can be reduced to Cu⁺, a key step in this widely used protein quantification method.[1][2][3][4]
Conversely, Iron(II) sulfate is the classic catalyst in the Fenton reaction , a process that generates highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).[5][6] In this reaction, Fe²⁺ is oxidized to Fe³⁺ by H₂O₂, producing a hydroxyl radical and a hydroxide (B78521) ion. The ferric ion (Fe³⁺) can then be reduced back to Fe²⁺ by another molecule of H₂O₂, generating a hydroperoxyl radical (HOO•).[5] This catalytic cycle makes Fenton's reagent a powerful tool for the oxidation of organic compounds, often employed in wastewater treatment and advanced oxidation processes.[5][6]
The following table summarizes the key performance characteristics of each precursor in these respective applications.
| Feature | Copper(II) Sulfate (in BCA Assay) | Iron(II) Sulfate (in Fenton Reaction) |
| Primary Role | Precursor to the reduced species (Cu⁺) for colorimetric detection | Catalyst for generating reactive oxygen species (•OH) |
| Redox Transition | Cu²⁺ → Cu⁺ | Fe²⁺ ↔ Fe³⁺ (catalytic cycle) |
| Key Reactant | Protein (peptide bonds) | Hydrogen Peroxide (H₂O₂) |
| Primary Product | Cu⁺-BCA complex (for detection) | Hydroxyl radical (•OH) (for oxidation) |
| Application | Protein Quantification | Advanced Oxidation, Organic Synthesis |
| Sensitivity | Can detect protein concentrations as low as 0.5 µg/mL[2] | Highly effective for degrading a wide range of organic compounds[5] |
Fundamental Reactivity: A Displacement Reaction Perspective
A direct comparison of the inherent reducing power of the metals derived from these salts can be observed in a simple displacement reaction. When iron metal is introduced into a solution of Copper(II) sulfate, the iron is oxidized to Iron(II) ions, while the Copper(II) ions are reduced to copper metal.[7][8]
Fe(s) + CuSO₄(aq) → FeSO₄(aq) + Cu(s)
This reaction occurs because iron is more reactive than copper, meaning it has a lower reduction potential and is more easily oxidized.[8] The visual evidence of this reaction is the disappearance of the blue color of the Copper(II) sulfate solution and the formation of a greenish Iron(II) sulfate solution, along with the deposition of reddish-brown copper metal on the iron surface.[7][8][9] This fundamental difference in reactivity underpins their distinct roles in various chemical processes.
Experimental Protocols
Bicinchoninic Acid (BCA) Protein Assay
This protocol outlines the general steps for a microplate-based BCA assay.
Materials:
-
BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in an alkaline solution)
-
BCA Reagent B (containing Copper(II) sulfate pentahydrate)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Unknown protein sample(s)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0 to 2000 µg/mL.
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[2][3]
-
Sample and Standard Loading: Pipette 25 µL of each standard and unknown sample into separate wells of the microplate.
-
Addition of Working Reagent: Add 200 µL of the BCA working reagent to each well.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at 37°C for 30 minutes.[2][3]
-
Absorbance Measurement: After incubation, cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[2]
-
Data Analysis: Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance readings of all other standards and samples. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the standard curve to determine the protein concentration of the unknown samples.
Fenton Reaction for Organic Dye Degradation
This protocol provides a general procedure for observing the oxidative degradation of an organic dye using Fenton's reagent.
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/v)
-
Organic dye solution (e.g., Methylene (B1212753) Blue, 10 mg/L)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Beakers and magnetic stirrer
-
Spectrophotometer
Procedure:
-
pH Adjustment: In a beaker, take a known volume of the methylene blue solution and adjust the pH to approximately 3-4 using sulfuric acid.
-
Addition of Iron(II) Sulfate: While stirring, add a measured amount of Iron(II) sulfate to the solution.
-
Initiation of Reaction: Carefully add a measured amount of hydrogen peroxide to the solution to initiate the Fenton reaction.
-
Reaction Monitoring: Take aliquots of the reaction mixture at different time intervals and measure the absorbance at the maximum wavelength of the dye (e.g., ~664 nm for methylene blue) using a spectrophotometer.
-
Data Analysis: The decrease in absorbance over time indicates the degradation of the dye. The rate of degradation can be calculated from this data.
Visualizing the Pathways
To better illustrate the chemical processes discussed, the following diagrams are provided.
Caption: The reaction pathway of the BCA Protein Assay.
Caption: The catalytic cycle of the Fenton Reaction.
References
- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 5. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. Reaction between copper sulfate and iron | MEL Chemistry [melscience.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Sugar Quantification: Evaluating the Accuracy of Fehling's Test
For researchers, scientists, and drug development professionals, the accurate quantification of sugars is a critical aspect of various experimental workflows. Fehling's test, a long-established method utilizing Copper(II) sulfate (B86663), has been a staple in many laboratories for the detection of reducing sugars. However, with the advent of modern analytical techniques, a thorough evaluation of its accuracy and a comparison with available alternatives are warranted. This guide provides an objective comparison of Fehling's test with other common sugar quantification methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The Principle of Fehling's Test: A Redox Reaction
Fehling's test is a chemical assay used to differentiate between reducing and non-reducing sugars.[1][2] The test relies on the principle that reducing sugars, which possess a free aldehyde or ketone functional group, can reduce the copper(II) ions in the Fehling's solution to copper(I) ions. This reduction results in the formation of a brick-red precipitate of copper(I) oxide (Cu₂O), providing a qualitative indication of the presence of reducing sugars.[3][4][5]
The Fehling's solution is prepared by combining two separate solutions immediately before use: Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an aqueous solution of sodium potassium tartrate, also known as Rochelle salt, in a strong alkali like sodium hydroxide).[2][3][4] The tartrate ions in Fehling's B act as a chelating agent, forming a soluble complex with the Cu²⁺ ions and preventing their precipitation as copper(II) hydroxide (B78521) in the alkaline conditions.[6][7]
Quantification can be achieved through a titration procedure where a standard sugar solution is used to determine the concentration of an unknown sample.[6][8] The endpoint is typically indicated by the disappearance of the blue color of the copper(II) complex.[6][8]
Accuracy and Limitations of Fehling's Test
While widely used, Fehling's test has several limitations that can impact its accuracy in sugar quantification:
-
Lack of Specificity: The test is not specific to a particular reducing sugar.[9] Different reducing sugars (e.g., glucose, fructose, lactose) have different reducing powers, leading to inaccuracies when analyzing samples containing a mixture of sugars.[9]
-
Interference from Other Substances: Any non-carbohydrate substance in the sample that has reducing properties can interfere with the test, leading to false-positive results.[3] Proteins in a sample can also interfere with the reaction, and methods to precipitate them out may be necessary.[10]
-
Instability of the Reagent: The mixed Fehling's solution is not stable and must be prepared fresh for each use.[3][11] Over time, the copper(II) complex can decompose, affecting the reliability of the results.[7]
-
Qualitative Nature: In its basic form, the test is qualitative, providing a "yes" or "no" answer for the presence of reducing sugars. While titration allows for quantification, it can be cumbersome and less precise than modern instrumental methods.[6][12]
-
Reaction Conditions: The reaction is sensitive to temperature and heating time, which must be carefully controlled for reproducible results.[6][9]
Comparative Analysis of Sugar Quantification Methods
Several alternative methods are available for sugar quantification, each with its own set of advantages and disadvantages. The following table provides a summary of these methods compared to Fehling's test.
| Method | Principle | Accuracy | Specificity | Throughput | Cost |
| Fehling's Test | Reduction of Cu(II) to Cu(I) by reducing sugars. | Moderate | Low (detects all reducing agents) | Low to Moderate | Low |
| Benedict's Test | Similar to Fehling's, but uses sodium citrate (B86180) as the complexing agent. | Moderate | Low (detects all reducing agents) | Low to Moderate | Low |
| DNSA Method | 3,5-Dinitrosalicylic acid (DNSA) is reduced by reducing sugars, causing a color change. | Moderate to High | Low (detects all reducing agents) | High | Low to Moderate |
| Enzymatic Assays | Specific enzymes (e.g., glucose oxidase) catalyze a reaction with the target sugar, producing a measurable signal. | High | High (specific to a single sugar) | High | Moderate to High |
| High-Performance Liquid Chromatography (HPLC) | Separates individual sugars based on their interaction with a stationary phase, followed by detection. | Very High | Very High (separates and quantifies individual sugars) | Moderate to High | High |
Experimental Protocols
Fehling's Test for Sugar Quantification (Titration Method)
Materials:
-
Fehling's Solution A (Copper(II) sulfate solution)
-
Fehling's Solution B (Sodium potassium tartrate and sodium hydroxide solution)
-
Standard glucose solution (known concentration)
-
Sample solution with unknown sugar concentration
-
Burette, pipette, Erlenmeyer flask, heating mantle/hot plate
Procedure:
-
Prepare the Fehling's reagent by mixing equal volumes of Fehling's solution A and Fehling's solution B.[3]
-
Pipette a known volume of the mixed Fehling's solution into an Erlenmeyer flask.
-
Fill the burette with the standard glucose solution.
-
Heat the Fehling's solution in the flask to boiling.
-
Titrate the hot Fehling's solution with the standard glucose solution from the burette until the blue color disappears and a brick-red precipitate forms. Record the volume of glucose solution used.
-
Repeat the titration with the sample solution of unknown concentration.
-
Calculate the concentration of the reducing sugar in the sample based on the titration volumes.
Benedict's Test
Materials:
-
Benedict's reagent (a single solution containing copper(II) sulfate, sodium carbonate, and sodium citrate)
-
Sample solution
-
Test tubes, water bath
Procedure:
-
Add a small amount of the sample solution to a test tube.
-
Add an excess of Benedict's reagent to the test tube.
-
Heat the mixture in a boiling water bath for 3-5 minutes.
-
Observe the color change. The color of the precipitate gives a semi-quantitative indication of the amount of reducing sugar present (green to yellow to orange to brick-red with increasing concentration).
DNSA (3,5-Dinitrosalicylic Acid) Method
Materials:
-
DNSA reagent (a solution of 3,5-dinitrosalicylic acid, sodium sulfite, and sodium hydroxide)
-
Standard glucose solutions (for calibration curve)
-
Sample solution
-
Spectrophotometer
Procedure:
-
Add the sample or standard solution to a test tube.
-
Add the DNSA reagent to the test tube.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 5-15 minutes).
-
Cool the tubes to room temperature.
-
Add distilled water to dilute the mixture.
-
Measure the absorbance of the solution at a specific wavelength (typically 540 nm) using a spectrophotometer.
-
Create a standard curve using the absorbance values of the standard glucose solutions and determine the concentration of the unknown sample.
High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a suitable column (e.g., an amino-based column for sugar analysis)
-
Mobile phase (e.g., acetonitrile (B52724) and water)
-
Refractive index (RI) detector or evaporative light scattering detector (ELSD)
-
Standard solutions of the sugars of interest
-
Filtered and degassed sample solutions
Procedure:
-
Prepare a series of standard solutions of the sugars to be quantified.
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the standard solutions to create a calibration curve based on peak area or height versus concentration.
-
Inject the prepared sample solution.
-
Identify and quantify the individual sugars in the sample by comparing their retention times and peak areas to the standard curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for Fehling's test and a comparative overview of the different quantification methods.
Caption: Experimental workflow for sugar quantification using the Fehling's test titration method.
Caption: Decision tree for selecting a sugar quantification method based on specificity requirements.
Conclusion
Fehling's test remains a simple and cost-effective method for the qualitative detection of reducing sugars. However, for accurate and reliable quantification, especially in complex biological samples, its limitations must be carefully considered. For high-throughput screening of total reducing sugars, the DNSA method offers a viable alternative. When specificity is paramount, enzymatic assays and HPLC are the methods of choice, providing highly accurate and reproducible data for individual sugar quantification. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, including the nature of the sample, the need for specificity, throughput demands, and budget constraints.
References
- 1. microbenotes.com [microbenotes.com]
- 2. byjus.com [byjus.com]
- 3. testbook.com [testbook.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 7. Fehling's solution - Wikipedia [en.wikipedia.org]
- 8. kfs.edu.eg [kfs.edu.eg]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. researchgate.net [researchgate.net]
- 11. pediaa.com [pediaa.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
Benchmarking the Catalytic Prowess of Copper(II) Sulfate in Key Organic Transformations
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic activity of Copper(II) sulfate (B86663) (CuSO₄) in several cornerstone named reactions in organic synthesis. For professionals in research and drug development, the selection of an optimal catalyst is paramount to achieving high yields, mild reaction conditions, and operational simplicity. Copper(II) sulfate, an inexpensive and readily available salt, presents a compelling option. This document summarizes its performance against other common catalysts, supported by experimental data, detailed protocols, and workflow visualizations to aid in catalyst selection and experimental design.
Acetylation of Alcohols and Phenols
The protection of hydroxyl groups via acetylation is a fundamental transformation in multi-step synthesis. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has emerged as a green, efficient, and reusable catalyst for this reaction, particularly under solvent-free conditions.[1][2]
Comparative Performance
The catalytic efficiency of CuSO₄ is benchmarked against other common Lewis acid catalysts in the acetylation of benzyl (B1604629) alcohol. The data highlights a trade-off between the acetylating agent used and the reaction time. While the use of acetic anhydride (B1165640) with CuSO₄ provides excellent yields, the reaction times can be significantly longer compared to when acetyl chloride is used.[1] Other copper-based catalysts, such as copper(II) triflate (Cu(OTf)₂) and tetrakis(acetonitrile)copper(I) triflate, also demonstrate high efficiency, often with shorter reaction times.[3][4]
| Catalyst System | Acetylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Key Advantages |
| CuSO₄·5H₂O | Acetic Anhydride | 2 | Room Temp. | 24 h | 98 | Inexpensive, reusable, solvent-free.[2] |
| CuSO₄ | Acetyl Chloride | 10 | Room Temp. | 8 min | 95 | Very fast, solvent-free.[1] |
| Cu(OTf)₂ | Acetic Anhydride | 1 | 25 | 0.5 h | 98 | Highly efficient Lewis acid.[4] |
| Cu(CH₃CN)₄OTf | Acetic Anhydride | 1 | Room Temp. | 3 min | >99 | Extremely rapid, low catalyst loading.[3] |
| Iron Zirconium Phosphate | Acetic Anhydride | - | Room Temp. | 10-120 min | 90-98 | Efficient solid acid catalyst.[5] |
| No Catalyst | Acetic Anhydride | - | Room Temp. | 15-180 min | 90-98 | Possible for some substrates, but generally slower.[6] |
Experimental Protocol: Acetylation of Benzyl Alcohol with CuSO₄·5H₂O
This protocol is adapted from Heravi, M. M., et al.[2]
-
To a round-bottom flask, add Copper(II) sulfate pentahydrate (0.025 g, 0.1 mmol, 2 mol%).
-
Add benzyl alcohol (0.540 g, 5 mmol) and acetic anhydride (0.765 g, 7.5 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with a 10% sodium bicarbonate solution (15 mL).
-
Extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the pure benzyl acetate.
-
The solid catalyst can be recovered by filtration after dilution, washed with dichloromethane, dried at 110 °C for 1 hour, and reused.[2]
Workflow Visualization
Caption: General workflow for the CuSO₄-catalyzed acetylation of alcohols and phenols.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the quintessential "click chemistry" transformation, is widely used for its reliability and orthogonality. Copper(II) sulfate, in conjunction with a reducing agent like sodium ascorbate (B8700270), is the most common and convenient source for generating the active Cu(I) catalyst in situ, especially in aqueous media for bioconjugation applications.[1][5][7]
Comparative Performance
The CuSO₄/sodium ascorbate system is highly effective and offers operational simplicity compared to handling air-sensitive Cu(I) salts. The use of a stabilizing ligand is critical for accelerating the reaction and preventing catalyst deactivation. For aqueous applications, THPTA is the ligand of choice, while TBTA is preferred for organic solvents.[5] While effective, the inherent cytotoxicity of copper limits its use in living systems, leading to the development of copper-free alternatives like SPAAC.[8]
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Key Advantages |
| CuSO₄/Na Ascorbate | THPTA (aq.) | 1 | 50 | 0.5 - 3.5 h | 80 - 96 | Inexpensive, water-soluble, reliable in situ Cu(I) generation.[6] |
| CuI | None/TBTA | 1 | Room Temp. | 2 - 8 h | 91 - 97 | Direct use of Cu(I), no reducing agent needed initially.[6] |
| CuBr/DIPEA | None | 20 | Room Temp. | - | Good | Effective in organic solvents like MeOH.[9] |
| Silica-supported Cu(I) | - | 0.2 | 80 | 2 - 4 h | 96 - 98 | Reusable, minimal copper leaching.[6] |
| SPAAC (Copper-Free) | None | - | Room Temp. | Hours to overnight | Variable | Biocompatible, no catalyst cytotoxicity.[8] |
Experimental Protocol: General Procedure for CuAAC Bioconjugation
This protocol is adapted from Hong, V., et al. and other sources.[1][2][5]
-
Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA ligand in water, and a fresh 100 mM sodium ascorbate solution in water.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a suitable buffer to the desired volume and concentration.
-
Add the azide-containing cargo molecule.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand (e.g., in a 1:5 copper-to-ligand molar ratio). Add this to the reaction tube. A typical final copper concentration is between 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
Cap the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature for 1-2 hours.
-
The work-up procedure is application-dependent and may involve purification techniques like precipitation or chromatography.
Reaction Mechanism Visualization
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Ullmann Condensation/Coupling
The Ullmann reaction is a classical copper-mediated method for forming C-N, C-O, and C-S bonds, crucial for synthesizing diaryl ethers, anilines, and thioethers. While traditional protocols required harsh conditions and stoichiometric copper, modern advancements utilize catalytic amounts of copper salts, often with ligands, to effect the transformation under milder conditions.[1][10]
Comparative Performance
Copper(II) sulfate can be used to prepare heterogeneous catalysts or as a precursor in certain protocols.[7][11] However, Cu(I) salts like CuI, often paired with ligands such as 1,10-phenanthroline (B135089) or L-proline, are more commonly cited in modern, mild Ullmann couplings.[1][5] Heterogeneous catalysts, which can be prepared from CuSO₄, offer significant advantages in terms of catalyst recovery and product purity.[2][11]
| Catalyst System | Ligand | Base | Temperature (°C) | Time | Yield (%) | Key Advantages |
| CuSO₄/Chitosan | None | K₂CO₃ | 120 | 10-12 h | 86 - 94 | Heterogeneous, reusable catalyst for C-N coupling.[11] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | 110 | 24 h | 70 - 95 | Widely used system for N-arylation.[1] |
| Cu₂O | None | K₂CO₃ | 120 | 12 h | 75 - 95 | Ligand-free C-N coupling.[5] |
| Cu/MnOx | None | Cs₂CO₃ | 140 | 12 h | ~90 | Efficient heterogeneous catalyst for C-O coupling.[2] |
| Pd(OAc)₂/Ligand | Various | Various | 80-120 | 2-24 h | High | Alternative (Buchwald-Hartwig) with broad scope, but higher cost.[10] |
Experimental Protocol: Ullmann N-Arylation of Carbazole (General Procedure)
This protocol is a general representation adapted from modern Ullmann methodologies.[1]
-
To a dry Schlenk tube, add the copper catalyst (e.g., CuI, 5 mol%), the chosen ligand (e.g., 1,10-phenanthroline, 10 mol%), the aryl halide (1.2 mmol), the amine/phenol (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., dioxane or DMF) via syringe.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 110 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship Diagram
Caption: Interrelationship of key components for a successful Ullmann coupling reaction.
This guide demonstrates that while Copper(II) sulfate is a versatile and cost-effective catalytic precursor, its optimal performance is highly context-dependent on the specific named reaction, the choice of reagents, and the reaction conditions. For many modern applications, particularly in CuAAC and Ullmann couplings, the development of specialized ligands and heterogeneous systems has been key to achieving milder conditions and higher efficiencies.
References
- 1. benchchem.com [benchchem.com]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Copper(II) Determination: Navigating Metal Ion Interference
For researchers, scientists, and drug development professionals, the accurate quantification of copper(II) ions is a critical aspect of various analytical protocols. However, the presence of other metal ions in the sample matrix can significantly interfere with the accuracy of these measurements. This guide provides a comprehensive comparison of common analytical methods based on Copper(II) sulfate (B86663), detailing their susceptibility to metal ion interference and providing experimental protocols for each.
Executive Summary
This guide evaluates three principal analytical techniques for the determination of Copper(II) ions: UV-Visible (UV-Vis) Spectrophotometry, Complexometric Titration, and Atomic Absorption Spectroscopy (AAS). Each method's performance is critically assessed in the context of interference from common metal ions such as Iron (Fe³⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), Cobalt (Co²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺).
Our findings indicate that while UV-Vis Spectrophotometry and Complexometric Titration are cost-effective and readily available techniques, they are more prone to interference from other metal ions. Atomic Absorption Spectroscopy, on the other hand, offers superior selectivity and is significantly less affected by matrix interferences, making it the method of choice for complex samples where high accuracy is paramount.
Performance Comparison: Interference of Metal Ions
The following table summarizes the quantitative impact of various metal ions on the accuracy of Copper(II) determination by different analytical methods. The data presented is a synthesis of findings from multiple studies and represents the tolerance limits or observed errors under specific experimental conditions.
| Interfering Ion | UV-Vis Spectrophotometry | Complexometric Titration (EDTA) | Atomic Absorption Spectroscopy (AAS) |
| Fe³⁺ | Moderate Interference (can be masked)[1] | Significant Interference[2] | Negligible Interference[3] |
| Ni²⁺ | Moderate Interference (can be masked)[1] | Significant Interference[4][5] | Negligible Interference[3] |
| Zn²⁺ | Negligible Interference (<2.5% deviation)[1] | Significant Interference | Negligible Interference[3] |
| Co²⁺ | Spectral Interference[6] | Significant Interference | Negligible Interference[3] |
| Ca²⁺ | Negligible Interference (<2.5% deviation)[1] | Significant Interference[4][5] | Negligible Interference[3] |
| Mg²⁺ | Negligible Interference (<2.5% deviation)[1] | Significant Interference | Negligible Interference[3] |
| Pb²⁺ | Moderate Interference (can be masked)[1] | Significant Interference | Negligible Interference[3] |
| Mn²⁺ | Moderate Interference (can be masked)[1] | Significant Interference | Negligible Interference |
Note: The term "Significant Interference" indicates that the presence of the ion at concentrations commonly found in real samples will lead to considerable errors in the determination of Copper(II). "Moderate Interference" suggests that the ion can affect the results, but its effect can often be minimized through the use of masking agents or pH adjustment. "Negligible Interference" implies that the ion has little to no effect on the measurement at typical concentrations.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Visible Spectrophotometry using Dithiocarbamate (B8719985)
This method is based on the formation of a colored complex between Copper(II) ions and a dithiocarbamate reagent, which can be quantified spectrophotometrically.[7]
Reagents:
-
Standard Copper(II) Sulfate solution (1000 ppm)
-
Sodium Diethyldithiocarbamate (NaDDC) solution (0.1% w/v)
-
Ammonia (B1221849) buffer solution (pH 9)
-
EDTA solution (for masking)
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of Copper(II) sulfate with concentrations ranging from 1 to 10 ppm.
-
To 10 mL of each standard, add 2 mL of ammonia buffer and 1 mL of NaDDC solution.
-
Dilute to 25 mL with deionized water and mix well.
-
Measure the absorbance at 435 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the sample solution.
-
Add 2 mL of ammonia buffer and 1 mL of NaDDC solution. If interfering ions are suspected, add an appropriate amount of EDTA solution as a masking agent.[8]
-
Dilute to a known volume with deionized water.
-
Measure the absorbance at 435 nm.
-
Determine the concentration of Copper(II) in the sample from the calibration curve.
-
Complexometric Titration with EDTA
This titrimetric method involves the formation of a stable complex between Copper(II) ions and ethylenediaminetetraacetic acid (EDTA).[4][5]
Reagents:
-
Standard EDTA solution (0.01 M)
-
Murexide (B42330) indicator
-
Ammonia buffer solution (pH 10)
Procedure:
-
Pipette a known volume of the Copper(II) sulfate sample solution into a conical flask.
-
Add approximately 50 mL of deionized water.
-
Add ammonia buffer solution dropwise until the solution turns a deep blue color, indicating the formation of the copper-ammonia complex.
-
Add a few drops of murexide indicator. The solution will turn a yellow-green color.[9][10]
-
Titrate with the standard EDTA solution until the color changes sharply from yellow-green to a distinct purple.[9][10]
-
Record the volume of EDTA used and calculate the concentration of Copper(II) in the sample. It is important to note that this method is only applicable in the absence of other metal ions that can form complexes with EDTA.[4][5]
Iodometric Titration
This method is based on the oxidation of iodide ions by Copper(II) ions to form iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.
Reagents:
-
Standard Sodium Thiosulfate (Na₂S₂O₃) solution (0.1 M)
-
Potassium Iodide (KI) solution (10% w/v)
-
Starch indicator solution (1% w/v)
-
Acetic acid
Procedure:
-
Pipette a known volume of the Copper(II) sulfate sample solution into a conical flask.
-
Add a small amount of acetic acid to acidify the solution.
-
Add an excess of KI solution. A brown precipitate of cuprous iodide (CuI) and dissolved iodine will form.
-
Titrate the liberated iodine with the standard sodium thiosulfate solution until the brown color fades to a pale yellow.
-
Add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears, leaving a milky white precipitate of CuI.
-
Record the volume of sodium thiosulfate used and calculate the concentration of Copper(II). Iron(III) ions can interfere with this method as they also oxidize iodide to iodine.[2]
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive and selective instrumental method for the determination of metals.
Instrumental Parameters:
-
Wavelength: 324.7 nm
-
Lamp: Copper hollow cathode lamp
-
Flame: Air-acetylene, oxidizing
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of Copper(II) sulfate.
-
Aspirate the standards into the flame and measure their absorbance.
-
Construct a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
Aspirate the sample solution into the flame and measure its absorbance.
-
Determine the concentration of Copper(II) in the sample from the calibration curve.
-
Matrix effects, though generally minimal for AAS, can be addressed by matrix matching of the standards or by using the standard addition method.[11]
-
Visualizing the Workflow and Interference
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships of interference in the analytical methods.
Caption: Workflow for UV-Vis Spectrophotometric Analysis of Copper(II).
Caption: Logical Relationship of Interference in Complexometric Titration.
Conclusion
The choice of an analytical method for Copper(II) determination should be guided by the sample matrix and the required level of accuracy. For simple aqueous samples with low levels of interfering ions, UV-Vis Spectrophotometry and Complexometric Titration offer rapid and economical solutions. However, for complex matrices, such as those encountered in pharmaceutical and environmental samples, the high selectivity of Atomic Absorption Spectroscopy is indispensable for obtaining reliable and accurate results. Researchers should carefully consider the potential interferences and validate their chosen method accordingly to ensure the integrity of their analytical data.
References
- 1. sci-arch.org [sci-arch.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 4. ulm.edu [ulm.edu]
- 5. ulm.edu [ulm.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. scribd.com [scribd.com]
- 10. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 11. Types of interferences in AAS [delloyd.50megs.com]
A Comparative Analysis of Copper(II) Sulfate and Other Lewis Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
In the landscape of organic synthesis, Lewis acids are indispensable catalysts for a vast array of chemical transformations. They function by accepting an electron pair, thereby activating substrates towards nucleophilic attack or facilitating cycloaddition reactions. Among the plethora of Lewis acids available, Copper(II) sulfate (B86663) (CuSO₄) has emerged as an attractive option due to its low cost, ready availability, and environmentally benign nature.[1][2][3] This guide provides a comparative analysis of the performance of Copper(II) sulfate against other commonly employed Lewis acids—namely Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Zinc chloride (ZnCl₂), and Boron trifluoride etherate (BF₃·OEt₂)—in key organic reactions. The comparison is supported by experimental data, detailed methodologies, and visual diagrams to aid in catalyst selection for specific synthetic applications.
Acetylation of Alcohols and Phenols
The protection of hydroxyl groups via acetylation is a fundamental transformation in multi-step organic synthesis. The efficiency of this reaction is often enhanced by the use of a Lewis acid catalyst.
Data Presentation
The following table summarizes the performance of various Lewis acids in the acetylation of benzyl (B1604629) alcohol with an acetylating agent. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in reaction conditions.
| Catalyst | Acetylating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Source |
| CuSO₄·5H₂O | Acetyl chloride | Solvent-free | RT | 30 min | 45 | 0.1 | [1] |
| CuO | Acetyl chloride | Solvent-free | RT | 5 min | 98 | 0.1 | [1] |
| ZnCl₂ | Acetic anhydride (B1165640) | Solvent-free | RT | 10 min | 98 | 10 | |
| BF₃·OEt₂ | Acetic anhydride | CH₂Cl₂ | RT | 5 sec | High | 25 | [4] |
| AlCl₃ | Acetyl chloride | CH₂Cl₂ | RT | - | - | Stoichiometric | [5][6] |
| FeCl₃ | Acetyl chloride | CH₂Cl₂ | RT | - | - | Stoichiometric | [5][7] |
Note: "RT" denotes room temperature. A dash (-) indicates that the specific data point was not provided in the cited source. Stoichiometric amounts are often required for strong Lewis acids like AlCl₃ and FeCl₃ in acylation reactions.[6]
Experimental Protocol: General Procedure for Acetylation of Benzyl Alcohol
A mixture of benzyl alcohol (1 mmol) and the acetylating agent (acetic anhydride or acetyl chloride, 1.1-1.5 mmol) is stirred in a round-bottom flask. The Lewis acid catalyst (in the specified molar percentage) is then added to the mixture. If a solvent is used, the reactants are dissolved in an appropriate anhydrous solvent (e.g., CH₂Cl₂). The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired ester.[8]
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Lewis acids are known to accelerate this reaction and enhance its regio- and stereoselectivity.[9]
Data Presentation
The table below presents a comparison of different Lewis acids in the Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles. As with the previous section, the data is collated from multiple sources.
| Catalyst | Diene | Dienophile | Solvent | Temp. (°C) | Time | Yield (%) | Endo/Exo Ratio | Source |
| Cu(NO₃)₂ | Cyclopentadiene | Azachalcone | Water | 32 | - | - | - | [10] |
| AlCl₃ | Cyclopentadiene | Methyl acrylate | CH₂Cl₂ | 0 | 3 h | 73 | 99:1 | [11] |
| FeCl₃ | Cyclopentadiene | 1,4-Naphthoquinone | CH₂Cl₂ | RT | 1 h | 20 | - | [12] |
| ZnCl₂ | Various | Various | Various | - | - | - | - | [9] |
| BF₃·OEt₂ | Various | Various | Various | - | - | - | - | [9] |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
To a solution of the dienophile (1 mmol) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid (typically 10-100 mol%) is added at a low temperature (e.g., 0 °C or -78 °C). The mixture is stirred for a few minutes, after which the diene (1-1.2 mmol) is added dropwise. The reaction is stirred at the specified temperature for the indicated time and monitored by TLC. Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate or water). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[12]
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to aromatic rings. This electrophilic aromatic substitution is typically catalyzed by strong Lewis acids.
Data Presentation
The following table provides an overview of the performance of different Lewis acids in the Friedel-Crafts alkylation of aromatic compounds. Direct quantitative comparisons involving Copper(II) sulfate are scarce in the literature for this reaction, as stronger Lewis acids are generally preferred.
| Catalyst | Aromatic Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Source |
| CuSO₄ | - | - | - | - | - | - | |
| AlCl₃ | Benzene | Ethyl chloride | - | 95 | - | - | [6] |
| FeCl₃ | Benzene | Alkyl halide | - | - | - | - | [5][7] |
| ZnCl₂ | Toluene | Benzyl chloride | - | - | - | - | [3] |
| BF₃·OEt₂ | Toluene | Benzyl chloride | Liquid-phase | - | - | - | [3] |
Note: While CuSO₄ is a Lewis acid, its application in Friedel-Crafts alkylation is not as prevalent as that of stronger Lewis acids like AlCl₃ and FeCl₃. The table reflects the common catalysts for this reaction. Quantitative yield data for these specific examples under comparable conditions were not consistently available in the reviewed literature.
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation
To a stirred suspension of the Lewis acid (e.g., AlCl₃, 1.1 eq.) in an excess of the aromatic substrate (which can also act as the solvent) at a low temperature (e.g., 0 °C), the alkyl halide (1 eq.) is added dropwise. The reaction mixture is then stirred at room temperature or heated as required, and the progress is monitored by TLC or GC. After the reaction is complete, the mixture is carefully poured onto crushed ice and extracted with an organic solvent. The organic layer is washed with water, dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate and concentrated. The product is purified by distillation or column chromatography.[5][6]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for a Lewis acid-catalyzed organic reaction.
Factors Influencing Lewis Acid Selection
Caption: Key factors influencing the selection of a Lewis acid catalyst in organic synthesis.
Simplified Catalytic Cycle
Caption: A simplified catalytic cycle for a Lewis acid-catalyzed reaction.
Conclusion
Copper(II) sulfate presents itself as a mild, inexpensive, and environmentally friendly Lewis acid catalyst suitable for a range of organic transformations, particularly in the acetylation of alcohols and phenols. While it may not exhibit the high reactivity of stronger Lewis acids like AlCl₃ or FeCl₃ in reactions such as Friedel-Crafts alkylation, its utility in promoting other reactions, coupled with its ease of handling and low toxicity, makes it a valuable tool in the synthetic chemist's arsenal. The choice of a Lewis acid is ultimately a multifactorial decision, balancing the need for high reactivity and selectivity with practical considerations such as cost, safety, and environmental impact. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.iitd.ac.in [web.iitd.ac.in]
- 11. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of Copper(II) Sulfate Hydrate: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of copper(II) sulfate (B86663) hydrate (B1144303) is a critical aspect of laboratory management. As a substance classified as hazardous to aquatic life with long-lasting effects, improper disposal can lead to significant environmental harm.[1][2][3] This guide provides essential safety information, logistical plans, and step-by-step procedures for the proper handling and disposal of copper(II) sulfate hydrate waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's safety data sheet (SDS) for this compound and adhere to all local, state, and federal regulations.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (such as neoprene or polyvinyl chloride), and a lab coat.[6][7] In cases where dust may be generated, a NIOSH-approved respirator is necessary.[6][8]
-
Ventilation: Ensure all procedures are conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[8]
-
Spill Management: In the event of a spill, evacuate the area and prevent the substance from entering drains or waterways.[4][8] For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, sealed container for disposal.[8] Liquid spills can be contained with sand, earth, or vermiculite.[4]
Operational and Disposal Plans
The primary and most recommended method for disposing of copper(II) sulfate waste is to treat it as hazardous waste and arrange for its collection by a licensed professional disposal service.[9] This ensures compliance with environmental regulations. Never dispose of copper(II) sulfate down the drain or in regular solid waste without appropriate treatment, as it is very toxic to aquatic life.[1][8][10]
Data Presentation: Summary of Disposal Options
| Disposal Method | Description | Applicable Scenarios | Key Considerations |
| Professional Hazardous Waste Disposal | Collection by a licensed environmental services company. | All forms of copper(II) sulfate waste (solid, concentrated solutions). | Safest and most compliant method. Contact your institution's Environmental Health & Safety (EHS) office or a certified waste handler.[6][8][11] |
| Chemical Precipitation | Conversion of soluble copper(II) ions into an insoluble precipitate (e.g., copper carbonate or copper hydroxide). | Aqueous solutions of copper(II) sulfate. | Requires chemical handling and filtration. The resulting precipitate must still be disposed of as solid hazardous waste. The remaining liquid may be drain-disposable, pending local regulations and testing. |
| Chemical Reduction | Displacement of copper ions from solution using a more reactive metal, such as iron (steel wool). | Dilute aqueous solutions of copper(II) sulfate. | Effective for small quantities. The treated water may be drain-disposable after verification of copper removal. The copper-plated steel wool should be disposed of as solid waste.[12] |
Experimental Protocols for Chemical Treatment
These protocols are intended for laboratory use to treat small quantities of aqueous copper(II) sulfate waste. The treated waste must still be evaluated for hazardous characteristics before final disposal.
Protocol 1: Precipitation with Sodium Carbonate (Soda Ash)
This procedure converts soluble copper(II) sulfate into insoluble copper(II) carbonate.
-
Preparation: Working in a fume hood, place the aqueous copper(II) sulfate waste in a suitably large beaker.
-
Reagent Preparation: Prepare a saturated solution of sodium carbonate (Na₂CO₃) by dissolving it in water until no more will dissolve.
-
Precipitation: Slowly add the sodium carbonate solution to the copper(II) sulfate solution while stirring continuously. A greenish precipitate of copper(II) carbonate will form.[13]
-
Completion: Continue adding the sodium carbonate solution until no further precipitation is observed.
-
Settling and Filtration: Allow the precipitate to settle completely. Separate the solid precipitate from the liquid by gravity filtration or decantation.
-
Disposal:
-
Solid: The collected copper(II) carbonate precipitate should be dried and placed in a sealed, labeled container for disposal as solid hazardous waste.
-
Liquid: The remaining filtrate (liquid) should be tested for copper content and pH. Neutralize the pH if necessary. Consult your local regulations to determine if it can be disposed of down the drain.
-
Protocol 2: Reduction of Copper Ions with Steel Wool
This protocol uses the principle of electrochemical displacement to remove copper ions from a solution.
-
Preparation: Place the dilute copper(II) sulfate solution in a beaker. The solution should be a light blue color.[12]
-
Reduction: Add several pieces of clean steel wool to the solution. The copper ions will begin to plate onto the surface of the steel wool, which will be visible as a reddish-brown coating.[12]
-
Reaction Monitoring: Allow the reaction to proceed, stirring occasionally, until the blue color of the solution fades, indicating that the copper ions have been removed. This may take several hours.[12]
-
Completion: Once the solution is clear, remove the copper-coated steel wool.
-
Disposal:
-
Solid: Allow the steel wool to dry completely and dispose of it in a labeled container as solid chemical waste.
-
Liquid: The remaining clear solution should be tested for residual copper and pH before being considered for drain disposal, in accordance with local guidelines.
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. chemsupply.com.au [chemsupply.com.au]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. nj.gov [nj.gov]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. southernag.com [southernag.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. hunker.com [hunker.com]
- 13. reddit.com [reddit.com]
Essential Safety and Operational Guidance for Handling Copper(II) Sulfate Hydrate
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Copper(II) sulfate (B86663) hydrate (B1144303) (CuSO₄·5H₂O), also known as blue vitriol or bluestone. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Copper(II) sulfate hydrate is classified as harmful if swallowed, a cause of serious eye irritation, and a skin irritant.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for operations with a high splash potential.[4][5][6][7][8] | To prevent eye contact which can cause serious irritation or damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][9] A lab coat or chemical-resistant apron and long-sleeved clothing are also required.[10][11] | To prevent skin contact which can cause irritation.[12][1] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a dust/mist filter is necessary if dust is generated or if ventilation is inadequate.[9][10] | To prevent inhalation of dust, which can cause respiratory tract irritation. |
Table 2: Exposure Limits for Copper Dusts and Mists
| Regulatory Body | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 1 mg/m³[12] |
| ACGIH (TLV) | 1 mg/m³[12] |
| NIOSH (REL) | 1 mg/m³ (Dust), 0.1 mg/m³ (Fume)[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
1. Pre-Operational Checks:
-
Ensure the work area is well-ventilated. Local exhaust ventilation is preferred.[12][11]
-
Verify that an approved eyewash station and safety shower are readily accessible.[13][7]
-
Confirm all necessary PPE is available and in good condition.
-
Locate and review the Safety Data Sheet (SDS) for this compound before beginning work.
2. Handling Protocol:
-
Wear all required PPE as specified in Table 1.
-
Avoid creating dust when handling the solid material.[12][14] If possible, handle in an enclosed, controlled process.[12]
-
Measure and weigh the material in a location with adequate ventilation or in a fume hood.
-
If preparing a solution, slowly add the this compound to the water while stirring to avoid splashing.
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or leaving the work area.[7]
3. Post-Handling Procedures:
-
Tightly seal the container of this compound and store it in a cool, dry, well-ventilated area away from incompatible materials.
-
Clean the work area and any equipment used with appropriate cleaning materials.
-
Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[12][5]
Disposal Plan
This compound is very toxic to aquatic organisms and should not be released into the environment.[13][2][3]
Waste Collection and Storage:
-
Collect all waste containing this compound, including excess material and contaminated disposables, in a clearly labeled, sealed container.[13][6]
-
Store the waste container in a designated, secure area away from drains and waterways.[2][15]
Disposal Methodology:
-
Dispose of waste in accordance with all local, state, and federal regulations.[12][3]
-
Do not dispose of this compound down the drain or in the regular trash.[12][2]
-
Contact your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company for guidance on proper disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Copper(II) Sulfate Pentahydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. redox.com [redox.com]
- 4. chemsupply.com.au [chemsupply.com.au]
- 5. fishersci.com [fishersci.com]
- 6. tracesciences.com [tracesciences.com]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Copper Sulfate - ESPI Metals [espimetals.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. southernag.com [southernag.com]
- 15. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
